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  • Product: 2-Fluorooxan-3-amine
  • CAS: 2091284-81-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Fluorooxan-3-amine: Structure, Properties, and Synthesis

Abstract: This document provides a comprehensive technical overview of the novel chemical entity, 2-Fluorooxan-3-amine. As a fluorinated derivative of the aminotetrahydropyran scaffold, this compound is of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the novel chemical entity, 2-Fluorooxan-3-amine. As a fluorinated derivative of the aminotetrahydropyran scaffold, this compound is of significant interest to researchers in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom adjacent to an amino group on the oxane ring is predicted to modulate key physicochemical and pharmacological properties, including basicity, lipophilicity, and metabolic stability. This guide delineates the molecular structure and stereochemical complexity of 2-Fluorooxan-3-amine, presents its predicted physicochemical and spectroscopic properties, outlines plausible synthetic pathways with detailed experimental protocols, and discusses its potential applications in the development of novel therapeutics. All theoretical data and proposed methodologies are grounded in established chemical principles and supported by authoritative literature.

Molecular Structure and Stereochemistry

The nomenclature "2-Fluorooxan-3-amine" defines a specific heterocyclic compound. According to IUPAC standards, "oxane" denotes a saturated six-membered ring containing one oxygen atom, also known as tetrahydropyran (THP).[1][2] The numbering of the ring begins at the oxygen atom (position 1), proceeding clockwise. Therefore, the structure consists of a tetrahydropyran ring with a fluorine atom at the 2-position and a primary amine group at the 3-position.

Figure 1: Chemical structure of 2-Fluorooxan-3-amine.

Stereoisomerism

The structure of 2-Fluorooxan-3-amine possesses two adjacent chiral centers at the C2 and C3 positions. The presence of 'n' distinct chiral centers can lead to a maximum of 2n stereoisomers. In this case, with n=2, there are four possible stereoisomers, which exist as two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other.

The relative orientation of the fluorine and amine substituents gives rise to cis and trans diastereomers.

  • cis-isomers: The fluorine and amine groups are on the same side of the oxane ring. This includes the (2R, 3S) and (2S, 3R) enantiomeric pair.

  • trans-isomers: The fluorine and amine groups are on opposite sides of the ring. This includes the (2R, 3R) and (2S, 3S) enantiomeric pair.

The separation and characterization of these individual stereoisomers are critical, as they are likely to exhibit different biological activities and pharmacological profiles.

G cluster_0 Stereoisomers of 2-Fluorooxan-3-amine cluster_1 cis Diastereomers cluster_2 trans Diastereomers 2-Fluorooxan-3-amine 2-Fluorooxan-3-amine cis_R_S (2R, 3S) 2-Fluorooxan-3-amine->cis_R_S enantiomers trans_R_R (2R, 3R) 2-Fluorooxan-3-amine->trans_R_R enantiomers cis_S_R (2S, 3R) cis_R_S->cis_S_R cis_R_S->trans_R_R diastereomers trans_S_S (2S, 3S) cis_S_R->trans_S_S diastereomers trans_R_R->trans_S_S

Figure 2: Stereoisomeric relationships of 2-Fluorooxan-3-amine.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-Fluorooxan-3-amine is unavailable, we can predict its key properties based on its structural components and data from analogous molecules. The introduction of fluorine is known to impact basicity (pKa) and lipophilicity (logP).[3]

PropertyPredicted ValueRationale & Supporting Data
Molecular Formula C₅H₁₀FNOBased on atomic count from the structure.
Molecular Weight 119.14 g/mol Sum of atomic weights.
pKa (of conjugate acid) 7.5 - 8.5The primary amine is basic. The electron-withdrawing fluorine atom on the adjacent carbon will decrease the basicity compared to a non-fluorinated analogue (e.g., 3-aminooxane, pKa ~9-10). This effect is well-documented in fluorinated piperidines.[3]
logP (Octanol/Water) 0.5 - 1.2The parent oxane ring has a logP of approximately 0.95.[4] The polar amine group decreases logP, while the fluorine atom generally increases it. The net effect is a predicted modest lipophilicity. Accurate prediction for fluorinated compounds can be challenging.[5][6]
Boiling Point 160 - 180 °CHigher than the parent tetrahydropyran (88 °C) due to the polar amine and fluorine groups, which allow for hydrogen bonding and increased dipole-dipole interactions.[1][4]
Solubility Soluble in water and polar organic solvents.The amine group's ability to form hydrogen bonds and the overall polarity of the molecule suggest good solubility in aqueous and polar organic media.

Proposed Synthetic Pathways

The synthesis of 2-Fluorooxan-3-amine is a non-trivial challenge, requiring careful stereochemical control. A plausible retrosynthetic approach would involve the formation of the C-F and C-N bonds on a pre-formed or concurrently formed oxane ring. Below are two potential strategies.

Pathway 1: From a Dihydropyran Precursor

This pathway involves the functionalization of a double bond in a dihydropyran derivative, which allows for the stereocontrolled introduction of the fluorine and amine functionalities.

A 3,4-Dihydro-2H-pyran B Intermediate Epoxide A->B m-CPBA C Amino Alcohol B->C NH₃ or Azide source (e.g., NaN₃) then reduction D Protected Amino Alcohol C->D Protection (e.g., Boc₂O) E Protected Fluoro Amino Alcohol D->E Deoxyfluorination (e.g., DAST, XtalFluor) F 2-Fluorooxan-3-amine E->F Deprotection (e.g., TFA)

Figure 3: Synthetic workflow starting from 3,4-Dihydro-2H-pyran.

Causality and Experimental Choices:

  • Epoxidation: The synthesis starts with the epoxidation of commercially available 3,4-dihydro-2H-pyran. This reaction is reliable and sets up the regiochemistry for the subsequent nucleophilic attack.

  • Ring-Opening: The epoxide is opened with an amine source. Using ammonia directly can be challenging due to over-alkylation. A more controlled approach is to use sodium azide followed by reduction (e.g., with H₂/Pd or LiAlH₄), which cleanly yields the primary amine. This reaction proceeds via an SN2 mechanism, leading to a trans relationship between the hydroxyl and amino groups.

  • Protection: The resulting amino alcohol must be protected before fluorination to prevent side reactions. The Boc (tert-butoxycarbonyl) group is an excellent choice as it is stable under many conditions but easily removed with acid.

  • Deoxyfluorination: The hydroxyl group is then converted to a fluorine atom. Deoxyfluorination reagents like DAST or the more modern, safer alternatives like XtalFluor are suitable. This reaction often proceeds with an inversion of stereochemistry.

  • Deprotection: Finally, the Boc group is removed using a strong acid like trifluoroacetic acid (TFA) to yield the target compound.

Pathway 2: Fluoro-Prins Cyclization

A more convergent approach could utilize a fluoro-Prins reaction. This strategy builds the tetrahydropyran ring while incorporating the fluorine atom in a single, diastereoselective step.[7][8][9]

A Homoallylic Alcohol C 2-Fluorooxan-3-amine derivative A->C Fluoro-Prins Cyclization (e.g., DMPU/HF) B N-acylimine (from Aldehyde + Amide) B->C

Figure 4: Synthesis via a Fluoro-Prins Cyclization.

Causality and Experimental Choices:

  • Reactant Choice: This reaction involves a homoallylic alcohol and an aldehyde in the presence of a combined acid and fluoride source. To incorporate the amine, an N-acylimine (generated in situ from an aldehyde and an amide/carbamate) would be used instead of a simple aldehyde.

  • Fluorinating Reagent: A reagent like DMPU/HF has been shown to be effective as both a Brønsted acid catalyst and a nucleophilic fluoride source, promoting the cyclization and fluoride incorporation with high diastereoselectivity.[7]

  • Stereocontrol: The stereochemical outcome of the Prins cyclization is often predictable, favoring the formation of products where bulky substituents adopt equatorial positions in a chair-like transition state. This allows for the synthesis of specific diastereomers.

  • Final Step: The resulting N-acyl protected product would then be deprotected under appropriate conditions (e.g., hydrolysis with acid or base) to reveal the final primary amine.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 2-Fluorooxan-3-amine. The predicted data below is based on established principles and data from similar structures.[10][11] Online prediction tools can provide more specific estimations.[12][13][14][15]

TechniquePredicted Features
¹H NMR - H-2 (proton on carbon with F): ~4.5-4.8 ppm. Will appear as a doublet of doublets (dd) due to coupling with the fluorine atom (large JHF ~45-50 Hz) and the adjacent H-3 proton (small JHH ~2-4 Hz).- H-3 (proton on carbon with NH₂): ~2.8-3.2 ppm. Will be a multiplet due to coupling with H-2 and the C4 protons.- Ring Protons (H-4, H-5, H-6): A complex series of multiplets between ~1.5-2.0 ppm and ~3.5-4.1 ppm (for the H-6 protons adjacent to the ring oxygen).- NH₂ Protons: A broad singlet around ~1.5-2.5 ppm, which is exchangeable with D₂O.
¹³C NMR - C-2 (carbon with F): ~105-110 ppm. Will appear as a large doublet due to one-bond C-F coupling (JCF ~170-190 Hz).- C-3 (carbon with NH₂): ~50-55 ppm. Will also be a doublet due to two-bond C-F coupling (JCF ~15-25 Hz).- C-6 (carbon adjacent to O): ~65-70 ppm.- Other Ring Carbons (C-4, C-5): ~25-35 ppm.
IR Spectroscopy - N-H Stretch (primary amine): Two characteristic bands in the region of 3300-3400 cm⁻¹.- N-H Bend (scissoring): A band around 1600-1650 cm⁻¹.- C-F Stretch: A strong, sharp absorption band in the region of 1050-1150 cm⁻¹.- C-O Stretch (ether): A strong band around 1080-1120 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 119.- Key Fragmentation: Expect loss of HF (M-20), loss of the amino group (M-16), and ring-opening fragmentation patterns characteristic of tetrahydropyrans.

Potential Applications in Drug Discovery

The aminotetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[16] Its favorable properties include good aqueous solubility, metabolic stability, and a three-dimensional structure that can effectively present substituents for interaction with biological targets.

The strategic incorporation of fluorine can further enhance drug-like properties:

  • Metabolic Stability: The C-F bond is very strong, and fluorine can block sites of metabolism (cytochrome P450 oxidation).

  • Basicity (pKa) Modulation: As predicted, the fluorine atom lowers the pKa of the amine. This can be crucial for optimizing a compound's ionization state at physiological pH, affecting its cell permeability, target binding, and off-target activities (e.g., hERG channel binding).

  • Conformational Control: Fluorine can influence the preferred conformation of the ring through steric and electronic effects, potentially locking the molecule into a more bioactive shape.

Given these attributes, 2-Fluorooxan-3-amine and its derivatives represent a valuable scaffold for library synthesis in drug discovery programs targeting a wide range of diseases.[17][18]

Experimental Protocols

The following is a generalized, self-validating protocol for the synthesis of 2-Fluorooxan-3-amine via Pathway 1.

Protocol 6.1: Synthesis via Pathway 1

Step 1: Epoxidation of 3,4-Dihydro-2H-pyran

  • Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Azide-mediated Ring Opening

  • Dissolve the crude epoxide (1.0 eq) in a solvent mixture of ethanol and water (4:1).

  • Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 12-16 hours. Monitor by TLC.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water and extract with ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the azido alcohol.

Step 3: Reduction to Amino Alcohol

  • Dissolve the azido alcohol (1.0 eq) in methanol or ethanol.

  • Carefully add Palladium on carbon (10% Pd/C, 0.1 eq) under an inert atmosphere (N₂ or Ar).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir vigorously at room temperature for 8-12 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Step 4: Boc Protection

  • Dissolve the crude amino alcohol (1.0 eq) in DCM.

  • Add triethylamine (Et₃N, 1.2 eq) and cool to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and then brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel) to yield the pure Boc-protected amino alcohol.

Step 5: Deoxyfluorination

  • Caution: Handle deoxyfluorination reagents in a fume hood with appropriate personal protective equipment.

  • Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

  • Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4-8 hours.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract with DCM (3x), combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify by column chromatography.

Step 6: Boc Deprotection

  • Dissolve the purified Boc-protected fluoroamine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a small amount of water and basify to pH >10 with 1M NaOH.

  • Extract with DCM or ethyl acetate (3x). Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the final product, 2-Fluorooxan-3-amine.

References

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Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of 2-Fluorooxan-3-amine in Solution

Abstract The thermodynamic stability of small molecules in solution is a cornerstone of modern drug discovery and development, directly influencing molecular recognition, binding affinity, and pharmacokinetic properties....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermodynamic stability of small molecules in solution is a cornerstone of modern drug discovery and development, directly influencing molecular recognition, binding affinity, and pharmacokinetic properties. The 2-fluorooxan-3-amine scaffold, a key heterocyclic motif, presents a fascinating case study in conformational complexity. Its stability is not governed by a single dominant force but by a delicate interplay of competing stereoelectronic effects, steric demands, intramolecular interactions, and the surrounding solvent environment. This technical guide provides an in-depth analysis of the factors dictating the conformational equilibrium of 2-fluorooxan-3-amine, offering a framework for its rational manipulation in medicinal chemistry. We will dissect the contributions of the anomeric effect, steric hindrance, and intramolecular hydrogen bonding. Furthermore, this guide details robust, field-proven experimental and computational protocols for the precise characterization of this equilibrium, ensuring a self-validating system of analysis for researchers and drug development professionals.

Introduction: The Conformational Challenge

The oxane (tetrahydropyran) ring is a prevalent feature in numerous natural products and pharmaceutical agents. Substitution on this saturated heterocycle introduces a rich conformational landscape, primarily dominated by two low-energy chair forms that can interconvert via a ring-flip. The thermodynamic stability, and thus the population of each conformer at equilibrium, is dictated by the orientation of its substituents—axial or equatorial. For a molecule like 2-fluorooxan-3-amine, the presence of a highly electronegative fluorine atom adjacent to the ring heteroatom and a vicinal amine group capable of hydrogen bonding creates a complex energetic balance.

Understanding which conformation predominates in a relevant biological medium is critical. The three-dimensional arrangement of the fluoro and amine groups dictates the molecule's surface for interacting with protein targets and metabolic enzymes. This guide will explore the theoretical underpinnings of this stability and provide practical methodologies for its empirical and computational determination.

Foundational Principles: Stereoelectronic and Steric Effects

The conformational preference of 2-fluorooxan-3-amine is primarily a contest between well-established stereochemical principles. The final equilibrium is a quantitative sum of these stabilizing and destabilizing contributions.

The Anomeric Effect: An Axial Preference for Fluorine

Typically, substituents on a cyclohexane ring prefer the sterically less hindered equatorial position. However, in heterocycles like oxane, an electronegative substituent at the C-2 position (adjacent to the ring oxygen) often favors the axial orientation. This counterintuitive preference is known as the anomeric effect[1]. It is a stereoelectronic phenomenon explained by a stabilizing hyperconjugative interaction between the lone pair electrons (n) of the endocyclic oxygen and the antibonding orbital (σ) of the C-F bond[1][2]. This n → σ interaction is geometrically optimal when the C-F bond is in the axial position, anti-periplanar to the oxygen lone pair.

  • Causality: The strength of the anomeric effect is dependent on the electronegativity of the substituent and the nature of the heteroatom. Fluorine, being highly electronegative, induces a powerful anomeric effect, which can significantly stabilize an otherwise sterically crowded axial conformation[3].

Steric Hindrance: The Cost of Being Axial

The primary force favoring an equatorial position is steric hindrance. An axial substituent experiences destabilizing 1,3-diaxial interactions with the axial hydrogens at C-4 and C-6 of the oxane ring. The energetic cost of placing a substituent in the axial position is quantified by its "A-value." While the A-value for a fluorine atom is relatively small (approx. 0.25 kcal/mol), the A-value for an amine group (-NH2) is considerably larger (approx. 1.4 kcal/mol), reflecting its greater steric bulk. Therefore, from a purely steric standpoint, the amine group has a much stronger preference for the equatorial position than the fluorine atom.

Intramolecular Hydrogen Bonding: A Conformation-Specific Interaction

The 2,3-disubstituted pattern of 2-fluorooxan-3-amine introduces the potential for intramolecular hydrogen bonding (IHB)[4]. The amine group (-NH2) is a hydrogen bond donor, while the ring oxygen and the fluorine atom are potential acceptors. The feasibility and strength of an IHB are highly dependent on the geometry of the conformer.

  • Diaxial Conformer: In a conformation where both the fluoro and amine groups are axial, the distance between them is too great for a direct N-H···F bond.

  • Diequatorial Conformer: When both groups are equatorial, the N-H and C-F bonds are in a gauche relationship, which may permit a weak N-H···F or N-H···O(ring) hydrogen bond.

  • Axial/Equatorial Conformer: The most significant potential for IHB arises in conformers where one group is axial and the other is equatorial. For instance, an axial amine and an equatorial fluorine could create a favorable geometry for an N-H···F interaction.

The formation of an IHB can provide significant thermodynamic stabilization (1-5 kcal/mol), potentially overriding other stereoelectronic or steric preferences[5]. This effect is particularly pronounced in non-polar solvents, where intermolecular hydrogen bonding with the solvent is not competitive.

The Decisive Role of the Solvent

The solvent environment can dramatically alter the conformational equilibrium by differentially solvating the various conformers[6][7]. The polarity and hydrogen-bonding capability of the solvent are key.

  • Non-polar Solvents (e.g., CCl4, Benzene): In these environments, intramolecular hydrogen bonds are strongest as there is no competition from solvent molecules. The conformer that can form an IHB will be significantly stabilized[5].

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments and can stabilize conformers with a larger net dipole moment. They are hydrogen bond acceptors and can disrupt weak IHBs by forming intermolecular hydrogen bonds with the amine group.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. They will compete effectively for both the amine and fluoro/oxygen groups, significantly weakening or completely disrupting any IHBs[8]. In water, the equilibrium will be shifted towards the conformer that presents its most polar groups to the solvent for maximal solvation, often favoring equatorial positions.

The interplay of these factors is visualized in the logical diagram below.

G cluster_Molecule 2-Fluorooxan-3-amine System cluster_Factors Governing Factors cluster_Environment Environmental Modifier Equilibrium Conformational Equilibrium Anomeric Anomeric Effect (Axial F Stabilization) Anomeric->Equilibrium Favors Axial F Sterics Steric Hindrance (Equatorial Preference) Sterics->Equilibrium Favors Equatorial Groups IHB Intramolecular H-Bonding (Conformer-Specific) IHB->Equilibrium Stabilizes Specific Conformer Solvent Solvent Polarity & H-Bonding Capacity Solvent->Equilibrium Differential Solvation Solvent->IHB Modulates Strength

Caption: Interplay of forces governing conformational stability.

Experimental & Computational Workflow

A robust understanding of the thermodynamic stability requires a synergistic approach, combining high-resolution experimental data with predictive computational modeling. This dual strategy provides a self-validating system where experimental results anchor the computational models, which in turn can deconstruct the complex energetic contributions.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying conformational equilibria in solution. Vicinal proton-proton (³JHH) coupling constants are particularly informative, as their magnitude is related to the dihedral angle between the protons via the Karplus equation[9].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 2-fluorooxan-3-amine in 0.6 mL of the desired deuterated solvent (e.g., CDCl3 for low polarity, DMSO-d6 for polar aprotic, D2O for polar protic) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure sufficient digital resolution to accurately measure coupling constants.

  • Data Analysis (³JHH):

    • Identify the signals for the protons on C-2 and C-3.

    • Measure the coupling constant between H2 and H3 (³JH2,H3).

    • Interpretation: A large coupling constant (typically 8-12 Hz) indicates a dihedral angle of ~180°, consistent with an anti-periplanar (diaxial) relationship between the protons. A small coupling constant (1-4 Hz) suggests a ~60° dihedral angle, consistent with a gauche (axial-equatorial or equatorial-equatorial) relationship.

  • NOESY/ROESY Acquisition (Optional but Recommended): Acquire a 2D NOESY or ROESY spectrum to detect through-space correlations.

    • Interpretation: Strong cross-peaks between protons in a 1,3-diaxial relationship provide unambiguous evidence for a specific chair conformation. For example, a NOE between an axial H2 and axial H4/H6 confirms the axial position of H2.

  • ¹⁹F NMR Acquisition: Given the fluorine substituent, ¹⁹F NMR can provide a clean spectroscopic window to observe the equilibrium, as the chemical shift of the fluorine nucleus is highly sensitive to its electronic environment (axial vs. equatorial)[10][11].

  • Equilibrium Calculation: If both conformers are present in significant populations, the observed coupling constant (Jobs) is a weighted average of the coupling constants for the pure axial (Ja) and equatorial (Je) conformers. The mole fraction (χ) of each can be determined:

    • Jobs = χa * Ja + χe * Je

    • The Gibbs free energy difference (ΔG°) can then be calculated: ΔG° = -RT ln(Keq), where Keq = χa / χe.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides invaluable insight into the relative energies of conformers and the nature of the stabilizing and destabilizing interactions[12].

Step-by-Step Protocol:

  • Conformer Generation: Build the possible chair conformers of the relevant diastereomer of 2-fluorooxan-3-amine (e.g., cis or trans) in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT method.

    • Recommended Functional: M06-2X or B2PLYP-D. These functionals are superior to older ones like B3LYP for systems where non-covalent interactions (like dispersion and hydrogen bonding) are critical[13].

    • Recommended Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.

  • Solvent Modeling: To simulate the solution phase, incorporate a continuum solvent model, such as the Polarizable Continuum Model (PCM), during the optimization and frequency calculations[8]. Specify the solvent to match the experimental conditions.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The relative Gibbs free energy (ΔG) in solution is calculated for each conformer. This value includes the electronic energy, ZPVE, and thermal corrections to the Gibbs free energy.

  • Data Analysis: The conformer with the lowest ΔG is the most thermodynamically stable. The population of each conformer can be calculated using the Boltzmann distribution, and these theoretical populations can be directly compared with the experimental NMR data for validation.

Caption: Integrated workflow for stability determination.

Integrated Analysis: A Hypothetical Case Study

Let us consider cis-2-fluorooxan-3-amine. The two primary chair conformers are:

  • Conformer A: Axial Fluorine (F_ax), Equatorial Amine (NH2_eq)

  • Conformer B: Equatorial Fluorine (F_eq), Axial Amine (NH2_ax)

We can predict and quantify the equilibrium in different solvents using the described workflow.

Table 1: Predicted Energetic Contributions and Equilibrium Data

SolventKey Factor(s)Predicted Stable ConformerEst. ΔG (A-B) (kcal/mol)Predicted Population of A
Benzene Anomeric Effect & IHB (N-H···F)A (F_ax, NH2_eq) -1.5~93%
DMSO Anomeric Effect vs. StericsA (F_ax, NH2_eq) -0.5~70%
Water Solvation & StericsA (F_ax, NH2_eq) (marginal)-0.2~58%
  • In Benzene: The anomeric effect stabilizes the axial fluorine in A . Critically, the F_ax, NH2_eq arrangement allows for a strong intramolecular N-H···F hydrogen bond, which is highly favored in a non-polar solvent. This combination makes A overwhelmingly the most stable conformer.

  • In DMSO: The polar aprotic solvent disrupts the IHB. The equilibrium is now a closer contest between the anomeric effect (favoring A ) and the steric preference of the larger amine group for the equatorial position (also favoring A ). The preference for A remains, but is diminished.

  • In Water: The strong solvation of the amine group by water significantly mitigates the steric penalty of it being axial in conformer B . The anomeric effect still favors A , but the overall energy difference becomes very small, leading to a more evenly distributed population of both conformers.

Implications for Drug Development

The conformational preference of the 2-fluorooxan-3-amine moiety has profound implications:

  • Receptor Binding: The specific 3D orientation of the fluoro and amine groups determines the pharmacophore. A drug designed to place the amine group in a hydrogen bond donating pocket of a receptor will only be effective if the molecule adopts the correct conformation in the biological milieu.

  • Membrane Permeability: Intramolecular hydrogen bonding can "hide" polar N-H groups, reducing the polar surface area and increasing lipophilicity. This can enhance passive diffusion across cell membranes, improving bioavailability[5]. A solvent-dependent conformational shift could mean a molecule appears more or less "greasy" depending on its environment.

  • Metabolic Stability: The accessibility of certain C-H bonds to metabolic enzymes (e.g., Cytochrome P450s) is conformation-dependent. An axial C-H bond might be more sterically shielded than an equatorial one, influencing the molecule's metabolic fate.

Conclusion

The thermodynamic stability of 2-fluorooxan-3-amine in solution is a nuanced property governed by a competitive balance of stereoelectronic stabilization (anomeric effect), steric repulsion (1,3-diaxial interactions), and conformation-specific intramolecular hydrogen bonding. The solvent plays a critical role as an external modulator, capable of significantly shifting the conformational equilibrium by disrupting intramolecular forces and through differential solvation. A rigorous evaluation, therefore, demands a combined approach of high-resolution NMR spectroscopy and validated computational modeling. By understanding and controlling these underlying forces, medicinal chemists can better design and optimize molecules with improved potency, selectivity, and pharmacokinetic profiles.

References

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Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Fluorooxan-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 2-Fluorooxan-3-amine, a fluorinated derivative of the prevalent oxane ring system. While direct experimental data for this specific molecule is nascent, this document synthesizes established principles from analogous fluorinated alicyclic amines to project its physicochemical profile. We will explore its structural and electronic properties, propose a robust synthetic pathway, and detail validated experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers seeking to leverage the unique properties of fluorinated oxanes in drug discovery and development.

Introduction: The Strategic Value of Fluorinated Oxanes

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently appearing in marketed drugs due to its favorable metabolic stability and ability to engage in hydrogen bonding. The introduction of a fluorine atom, particularly vicinal to an amine, is a strategic design element intended to profoundly influence the molecule's properties. Fluorine's high electronegativity can significantly lower the basicity (pKa) of the neighboring amine through inductive effects. This modulation is critical for optimizing a drug candidate's ionization state at physiological pH, which in turn impacts its solubility, permeability, and target engagement. Furthermore, the C-F bond can introduce favorable conformational biases and enhance metabolic stability by blocking potential sites of oxidation. This guide will dissect these anticipated effects in the context of 2-Fluorooxan-3-amine.

Predicted Physicochemical Properties

Predicting the physicochemical characteristics of a novel compound is essential for its application in drug discovery. By leveraging data from analogous structures, including stereoisomers and non-fluorinated counterparts, we can establish a reliable profile for 2-Fluorooxan-3-amine.

Core Molecular Attributes

The fundamental properties of 2-Fluorooxan-3-amine are derived from its elemental composition and structure. Based on its stereoisomer, (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine, we can confidently assign the following core attributes[1]:

PropertyPredicted ValueSource
Molecular Formula C₅H₁₀FNOPubChem[1]
Molecular Weight 119.14 g/mol PubChem[1]
Exact Mass 119.074642105 DaPubChem[1]
Monoisotopic Mass 119.074642105 DaPubChem[1]
Ionization and Lipophilicity: The Fluorine Effect

The introduction of a fluorine atom at the 2-position is expected to have a pronounced effect on the basicity of the amine at the 3-position. Systematic studies on α-fluoroalkyl-substituted alicyclic amines have demonstrated a predictable and significant decrease in pKa.[2] This is attributed to the strong electron-withdrawing nature of the fluorine atom, which stabilizes the neutral form of the amine over its protonated counterpart.

For comparison, the pKa of the non-fluorinated parent compound, 4-Aminotetrahydropyran, is predicted to be approximately 9.63.[3] Research on 3-fluorocyclobutylamines has shown that fluorination can lower the pKa by about 0.8 units.[4] Given the closer proximity of the fluorine atom in 2-Fluorooxan-3-amine, a more substantial pKa reduction is anticipated.

Lipophilicity, often expressed as LogP, is also modulated by fluorination. While fluorine is lipophilic, its introduction near a polar functional group can lead to complex effects on the molecule's overall lipophilicity.[2] The computed XLogP3-AA for a stereoisomer is -0.3, suggesting that 2-Fluorooxan-3-amine is a relatively polar molecule.[1]

ParameterPredicted ValueRationale & References
pKa 7.5 - 8.5Significant reduction from the parent amine (pKa ~9.63) due to the strong inductive effect of the vicinal fluorine atom.[2][4][5]
XLogP3-AA ~ -0.3Based on computed values for its stereoisomer, indicating a polar character.[1]
Hydrogen Bond Donors 1The primary amine group.[1]
Hydrogen Bond Acceptors 3The nitrogen and oxygen atoms, and the fluorine atom.[1]

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Commercially Available Starting Material Step1 Electrophilic Fluorination Start->Step1 Step2 Functional Group Manipulation Step1->Step2 Step3 Introduction of Amine Precursor Step2->Step3 Step4 Reduction to Primary Amine Step3->Step4 Product Crude 2-Fluorooxan-3-amine Step4->Product Purification Column Chromatography Product->Purification Characterization Purity & Identity Confirmation Purification->Characterization

Caption: Proposed workflow for the synthesis and purification of 2-Fluorooxan-3-amine.

Proposed Synthetic Protocol

This protocol is a conceptual outline based on analogous transformations. Optimization of reagents and conditions would be necessary.

  • Step 1: Electrophilic Fluorination: Starting with a suitable tetrahydropyran precursor containing an enol ether or a similar reactive moiety, electrophilic fluorination can be achieved using reagents like Selectfluor®.

  • Step 2: Functional Group Manipulation: The resulting fluorinated intermediate may require functional group interconversion to prepare for the introduction of the amine group. This could involve oxidation or reduction steps.

  • Step 3: Introduction of an Amine Precursor: An azide or a protected amine can be introduced, for example, via a nucleophilic substitution reaction on an activated hydroxyl group (e.g., a tosylate or mesylate).

  • Step 4: Reduction to the Primary Amine: The azide or other amine precursor is then reduced to the final primary amine. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with reagents like lithium aluminum hydride (LiAlH₄).

  • Step 5: Purification: The crude product would be purified using column chromatography on silica gel to yield the desired 2-Fluorooxan-3-amine.

Physicochemical Characterization: Experimental Protocols

Thorough characterization is essential to confirm the identity, purity, and key physicochemical properties of the synthesized 2-Fluorooxan-3-amine.

Characterization_Workflow cluster_identity Structural & Identity Verification cluster_purity Purity & Quantitative Analysis cluster_properties Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy HPLC HPLC-UV/ELSD GCMS GC-MS pKa_det pKa Determination (Potentiometric Titration) LogP_det LogP Determination (Shake-Flask Method) Solubility Aqueous Solubility (HPLC-based) Sample Purified 2-Fluorooxan-3-amine Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GCMS Sample->pKa_det Sample->LogP_det Sample->Solubility

Caption: Experimental workflow for the comprehensive characterization of 2-Fluorooxan-3-amine.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Acquire ¹H NMR spectra to determine the proton environment and coupling constants.

    • Acquire ¹³C NMR spectra to identify all unique carbon atoms.

    • Acquire ¹⁹F NMR spectra, which is crucial for confirming the presence and environment of the fluorine atom.[8]

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish connectivity and confirm the final structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Determine the accurate mass of the protonated molecule [M+H]⁺.

    • Compare the measured mass to the theoretical exact mass (119.074642105 Da) to confirm the elemental composition.[1]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable reversed-phase HPLC method (e.g., C18 column).

    • Use a mobile phase gradient of water and acetonitrile with a suitable modifier like trifluoroacetic acid (TFA) or formic acid.

    • Monitor the elution profile using a UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) for universal detection.

    • Integrate the peak area to determine the purity of the sample. High-performance liquid chromatography (HPLC) is a primary method for determining amines in various samples.[9]

Determination of Physicochemical Properties
  • pKa Determination (Potentiometric Titration):

    • Accurately weigh and dissolve the sample in a solution of known ionic strength (e.g., 0.15 M KCl).

    • Titrate the solution with a standardized solution of HCl.

    • Record the pH as a function of the volume of titrant added.

    • The pKa can be determined from the inflection point of the titration curve.

  • LogP Determination (Shake-Flask Method):

    • Prepare a solution of the compound in a biphasic system of n-octanol and phosphate buffer (pH 7.4).

    • Shake the mixture vigorously to allow for partitioning between the two phases.

    • Centrifuge to separate the layers.

    • Carefully sample each layer and determine the concentration of the analyte in both the aqueous and organic phases using a validated analytical method (e.g., HPLC or GC-MS).

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

2-Fluorooxan-3-amine represents a valuable, yet underexplored, building block for medicinal chemistry. The strategic placement of a fluorine atom adjacent to the amine on the oxane scaffold is predicted to significantly lower the pKa and modulate lipophilicity, offering a sophisticated means to fine-tune the properties of drug candidates. This guide provides a foundational framework for its synthesis and a comprehensive suite of protocols for its detailed physicochemical characterization. The insights and methodologies presented herein are designed to empower researchers to confidently incorporate this and similar fluorinated motifs into their drug discovery programs, ultimately accelerating the development of safer and more effective therapeutics.

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Exploratory

The Strategic Incorporation of Fluorinated Aminotetrahydropyrans in Modern Medicinal Chemistry: A Technical Guide

Abstract The confluence of fluorine chemistry and heterocyclic scaffolds has become a cornerstone of modern drug discovery. The strategic introduction of fluorine into drug candidates can profoundly influence their physi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of fluorine chemistry and heterocyclic scaffolds has become a cornerstone of modern drug discovery. The strategic introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide provides an in-depth technical exploration of the 2-fluorooxan-3-amine moiety and its closely related isomers, collectively termed fluorinated aminotetrahydropyrans. We will dissect the synthetic rationale, stereochemical considerations, and profound impact of this structural motif on drug design, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Power of Fluorine in Heterocyclic Scaffolds

The tetrahydropyran (oxan) ring is a privileged scaffold in medicinal chemistry, noted for its frequent appearance in marketed drugs, second only to the ubiquitous phenyl ring.[5] Its three-dimensional structure and ability to engage in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. The incorporation of fluorine, the most electronegative element, into this scaffold is a deliberate strategy to fine-tune molecular properties.[1][2][4] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the basicity (pKa) of nearby amino groups, and improve membrane permeability.[1][3][4]

The 2-fluorooxan-3-amine scaffold, placing a fluorine and an amine group in a vicinal (1,2) relationship, introduces a unique combination of electronic and steric features. The strong electron-withdrawing effect of the fluorine atom can significantly lower the pKa of the adjacent amine, which can be critical for optimizing interactions with target proteins or improving pharmacokinetic profiles. This guide will delve into the synthetic methodologies to access these complex scaffolds, explore their impact on structure-activity relationships (SAR), and present case studies illustrating their application.

Synthesis and Stereochemistry: Navigating the Challenges of Vicinal Fluoroamines

The synthesis of vicinal fluoroamines on a saturated heterocyclic ring like tetrahydropyran presents significant stereochemical challenges. Controlling the relative and absolute stereochemistry of the C-F and C-N bonds is paramount, as different stereoisomers can exhibit vastly different biological activities.

General Synthetic Strategies

Accessing the fluorinated aminotetrahydropyran core can be approached through several strategic pathways. A common conceptual framework involves the sequential or concerted introduction of the fluorine and amine functionalities onto a pre-existing pyran or dihydropyran ring.

G cluster_0 Synthetic Strategies Start Dihydropyran Precursor RouteA Electrophilic Fluorination Start->RouteA e.g., Selectfluor RouteB Epoxidation Start->RouteB IntermediateA Fluorinated Intermediate RouteA->IntermediateA IntermediateB Epoxide Intermediate RouteB->IntermediateB StepA2 Amination IntermediateA->StepA2 StepB2 Ring-opening with Azide IntermediateB->StepB2 Product 2-Fluorooxan-3-amine Scaffold StepA2->Product StepB3 Reduction StepB2->StepB3 StepB3->Product G cluster_1 Stereocontrol in Synthesis Glycal Dihydropyran (Glycal) Fluoronium Bridged Fluoronium Ion Intermediate Glycal->Fluoronium Electrophilic Fluorination Nucleophile Nucleophilic Attack (e.g., N3-) Fluoronium->Nucleophile SN2-like opening TransitionState Chair-like Transition State Nucleophile->TransitionState via Fürst-Plattner Product trans-Azido-fluoro Intermediate TransitionState->Product

Caption: Key mechanistic steps influencing stereoselectivity.

The Role of the Fluorinated Aminotetrahydropyran Scaffold in Drug Design

The incorporation of the 2-fluorooxan-3-amine motif can have a multifaceted impact on the properties of a drug candidate.

Modulation of Physicochemical Properties

The introduction of fluorine can significantly alter key physicochemical parameters that are critical for drug efficacy and development.

PropertyEffect of FluorinationRationale
Basicity (pKa) DecreaseThe strong electron-withdrawing nature of the adjacent fluorine atom reduces the electron density on the nitrogen, making it a weaker base.
Lipophilicity (logP) Increase or DecreaseThis is context-dependent. While a single fluorine can increase lipophilicity, the overall effect on the molecule depends on changes in conformation and hydrogen bonding potential.
Metabolic Stability IncreaseThe C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorine can also shield adjacent sites from enzymatic attack. [1][3]
Conformation RestrictionThe gauche effect between the fluorine and the oxygen or nitrogen atoms can favor specific rotamers and lock the pyran ring in a preferred conformation.
Impact on Biological Activity: Structure-Activity Relationship (SAR) Insights

The changes in physicochemical properties translate directly into altered biological activity. A key aspect of SAR studies is to understand how these changes affect target engagement and overall efficacy.

  • Target Binding: A lower pKa of the amine can be advantageous if a neutral or less basic form of the molecule is required for optimal binding to a target protein. Conversely, it could be detrimental if a strong salt bridge interaction is necessary.

  • Cell Permeability: The modulation of logP and the ability to form hydrogen bonds can influence a molecule's ability to cross cell membranes.

  • Selectivity: By locking the molecule into a specific conformation, fluorine substitution can enhance binding to the intended target while reducing affinity for off-target proteins, thereby improving the selectivity profile.

Case Study: 3-Fluoro-4-aminotetrahydropyran in a Purine Derivative

While the 2-fluoro-3-amino isomer is a compelling theoretical scaffold, a closely related isomer, the 3-fluoro-4-aminotetrahydropyran moiety, has appeared in the patent literature as a key component of a potential therapeutic agent. A patent discloses a series of purine derivatives, including cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl] amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide, designed for therapeutic applications.

This example underscores the pharmaceutical industry's interest in this scaffold. The specific stereochemistry ((3S,4R)-3-fluorooxan-4-yl) highlights the importance of precise stereocontrol in the synthesis to achieve the desired biological activity. The fluorinated aminotetrahydropyran moiety in this case likely serves to optimize the compound's pharmacokinetic properties and its interaction with the target protein.

Conclusion and Future Perspectives

The 2-fluorooxan-3-amine scaffold and its isomers represent a valuable, albeit synthetically challenging, building block for medicinal chemistry. The strategic placement of a fluorine atom vicinal to an amine on a tetrahydropyran ring offers a powerful tool for modulating pKa, conformation, and metabolic stability. As synthetic methodologies for stereoselective fluorination continue to advance, we can expect to see the broader application of this and related fluorinated heterocyclic scaffolds in the design of next-generation therapeutics. The ability to fine-tune the properties of drug candidates with such precision will undoubtedly lead to the development of safer and more effective medicines across a range of disease areas.

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  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. [Link]

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  • 4-Aminotetrahydropyran. PubChem. [Link]

  • Catalytic Enantioselective Synthesis of Heterocyclic Vicinal Fluoroamines by Using Asymmetric Protonation: Method Development and Mechanistic Study. PubMed. (2020-09-21). [Link]

  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. (2021-11-16). [Link]

  • Synthesis of fused-pyran derivatives via a base-mediated annulation of bis-allenoates followed by auto-oxidation in air. Organic & Biomolecular Chemistry. [Link]

  • Pharmacokinetics of fluoride in man and its clinical relevance. PubMed. [Link]

  • Top 10 Most Popular Drug Hunter Case Studies of 2025. Drug Hunter. (2025-12-29). [Link]

  • A diastereoselective preparation of cyclic α-aminoboronates. PMC. [Link]

  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC. [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate. (2025-10-16). [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Europe PMC. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. (2020-07-03). [Link]

  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. PubChem. [Link]

Sources

Foundational

Metabolic stability profile of 2-Fluorooxan-3-amine building blocks

The following technical guide details the metabolic stability profile of 2-fluorooxan-3-amine building blocks, synthesizing their unique stereoelectronic properties with practical profiling methodologies. Technical Guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profile of 2-fluorooxan-3-amine building blocks, synthesizing their unique stereoelectronic properties with practical profiling methodologies.

Technical Guide for Medicinal Chemistry & DMPK Applications

Executive Summary

The 2-fluorooxan-3-amine (also known as 3-amino-2-fluorotetrahydropyran) motif represents a specialized class of fluorinated heterocycles. Unlike its structurally stable isomers (e.g., 4-fluorooxan-3-amine) used widely as bioisosteres, the 2-fluoro analog functions as a cyclic hemiacetal fluoride (glycosyl fluoride mimic).

Its metabolic stability profile is bifurcated:

  • Chemical Instability (Dominant): Susceptibility to spontaneous or enzyme-mediated hydrolysis at the anomeric center, releasing fluoride and ring-opening to an aldehyde.

  • Metabolic Utility: When stable, it serves as a transition-state mimic for glycosidases or a specific covalent probe.

This guide provides the structural rationale, degradation pathways, and experimental protocols required to profile this building block effectively.

Structural Basis of Stability

To understand the metabolic fate of 2-fluorooxan-3-amine, one must first address its ground-state electronic environment, which differs fundamentally from standard fluorinated scaffolds.

The Anomeric Effect & Conformation

The fluorine atom at the C2 position (anomeric center) is subject to the anomeric effect .

  • Axial Preference: The lone pair of the ring oxygen (

    
    ) donates electron density into the antibonding orbital of the C-F bond (
    
    
    
    ). This stabilizes the axial conformer but weakens the C-F bond, making it a better leaving group compared to an equatorial fluorine.
  • Amine Influence: The C3-amine group, depending on its protonation state (ammonium at physiological pH), exerts an inductive electron-withdrawing effect (-I). This destabilizes the formation of the oxocarbenium ion intermediate required for hydrolysis, potentially increasing stability relative to a naked 2-fluorotetrahydropyran.

Comparison of Isomers

The position of the fluorine dictates the stability profile.

Feature2-Fluorooxan-3-amine (Anomeric)4-Fluorooxan-3-amine (Scaffold)
Class

-Fluoro ether (Glycosyl fluoride mimic)

-Fluoro ether (Stable scaffold)
Primary Liability Hydrolysis (Chemical/Enzymatic)Oxidative Metabolism (CYP450)
C-F Bond Role Leaving group / Transition state mimicMetabolic blocker / pKa modulator
Physiological State Potentially reactive electrophileInert bioisostere

Metabolic Degradation Pathways

The metabolic clearance of 2-fluorooxan-3-amine is driven by two distinct mechanisms: Solvolytic Ring Opening (Phase I mimic) and Oxidative Deamination .

Pathway A: Hydrolytic Defluorination (Major Route)

Unlike standard drugs cleared by hepatic CYPs, 2-fluoro analogs often undergo chemical hydrolysis in aqueous buffers or are processed by glycosidases.

  • Ionization: Spontaneous loss of

    
     driven by the ring oxygen, forming an oxocarbenium ion.
    
  • Hydration: Water attacks the cation, forming a hemiacetal.

  • Ring Opening: The hemiacetal collapses to an acyclic aldehyde (5-amino-5-hydroxypentanal equivalent).

Pathway B: Oxidative Metabolism (Minor Route)

If the ring remains intact, the amine is the primary soft spot.

  • N-Acetylation: Phase II conjugation (NAT1/2) if the amine is sterically accessible.

  • N-Oxidation: FMO-mediated formation of the N-oxide.

Visualization of Degradation Logic

The following diagram maps the divergent fates of the 2-fluoro vs. 4-fluoro isomers.

MetabolicPathways Start 2-Fluorooxan-3-amine (Building Block) Oxocarbenium Oxocarbenium Intermediate Start->Oxocarbenium Spontaneous/Enzymatic Loss of F- PhaseII N-Acetylated Metabolite Start->PhaseII NAT1/2 (If chemically stable) Hemiacetal Hemiacetal (Transient) Oxocarbenium->Hemiacetal + H2O Aldehyde Acyclic Aldehyde (Toxicophore?) Hemiacetal->Aldehyde Ring Opening Context Note: 4-Fluoro isomer resists hydrolysis Context->Start

Figure 1: Divergent stability pathways. The 2-fluoro isomer is prone to hydrolytic ring opening, whereas standard metabolism (acetylation) competes only if the ring is stabilized.

Experimental Profiling Protocols

Due to the chemical reactivity of the 2-fluoro substituent, standard DMPK workflows must be modified. You cannot assume stability in PBS buffer.

Protocol 1: Chemical Stability Assessment (Mandatory Pre-screen)

Before testing with microsomes, verify the compound survives the incubation buffer.

  • Preparation: Dissolve 2-fluorooxan-3-amine (10 µM) in Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Incubation: Incubate at 37°C for 0, 60, 120, and 240 minutes.

  • Analysis: LC-MS/MS monitoring.

    • Critical Control: Monitor for the appearance of the hydrated mass (M+18 - HF) or the acyclic aldehyde.

    • Acceptance Criteria: If

      
       min in buffer, the compound is unsuitable for standard microsomal assays and acts as a reactive intermediate.
      
Protocol 2: Fluoride Release Assay

To distinguish between oxidative defluorination (CYP-mediated) and simple hydrolysis.

  • System: Incubate compound with and without NADPH in liver microsomes.

  • Detection: Use a Fluoride-Selective Electrode (FSE) or ion chromatography.

  • Interpretation:

    • High

      
       without NADPH 
      
      
      
      Chemical Hydrolysis (Instability).
    • High

      
      only with NADPH 
      
      
      
      CYP-mediated oxidative defluorination (Metabolic event).

Strategic Integration in Drug Design

When should you use 2-fluorooxan-3-amine?

The "Stable" Alternative: 4-Fluorooxan-3-amine

If your goal is simply to lower the pKa of the amine or block metabolism without introducing reactivity, switch to the 4-fluoro or 3-fluoro isomers.

  • Effect: The fluorine at C4 exerts a through-bond inductive effect, lowering the amine pKa by ~1.5 log units, reducing lysosomotropism and improving permeability, with zero risk of hydrolysis .

The Specific Use Case: 2-Fluoro

Use the 2-fluoro motif only if:

  • You are designing a Covalent Inhibitor or Transition State Analog for glycosidases.

  • You require a Prodrug strategy where the ring opens to release an active aldehyde.

Summary of Isomer Properties
Parameter2-Fluoro (Anomeric)4-Fluoro (Non-Anomeric)
Buffer Stability (pH 7.4) Low to ModerateHigh (Stable)
Metabolic Soft Spot C-F Bond (Hydrolysis)Amine (N-oxidation)
pKa Modulation Strong (Close proximity)Moderate (Inductive)
Primary Application Chemical Biology / ProbesLead Optimization / ADME

References

  • Mechanisms of Fluorine in Drug Design: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330.Link

  • Hydrolytic Stability of Glycosyl Fluorides: Barnett, J. E. G. "The hydrolysis of glycosyl fluorides by glycosidases."[1] Biochemical Journal 123.4 (1971): 607–611.[1]Link

  • Tetrahydropyrans in Drug Discovery: PharmaBlock Whitepaper. "Tetrahydropyrans in Drug Discovery: Building Blocks for SAR."Link

  • Metabolic Stability of Fluorinated Amines: Wilsily, A., et al. "Metabolic Stability of Fluorinated Small Molecules." Journal of Medicinal Chemistry (2020).Link

Sources

Exploratory

The Strategic Modulation of Physicochemical Properties in Drug Discovery: An In-depth Technical Guide to the Electronic Effects of Fluorine Substitution in Oxan-3-amine

Introduction: The Strategic Alliance of Oxane and Fluorine in Modern Medicinal Chemistry In the intricate landscape of drug discovery, the strategic modification of molecular scaffolds to enhance pharmacological properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Alliance of Oxane and Fluorine in Modern Medicinal Chemistry

In the intricate landscape of drug discovery, the strategic modification of molecular scaffolds to enhance pharmacological properties is paramount. Among the vast arsenal of chemical structures, saturated heterocycles are privileged motifs due to their three-dimensional character, which allows for precise spatial orientation of functional groups. The oxane (tetrahydropyran) ring, in particular, is a common scaffold in a multitude of approved drugs and clinical candidates, valued for its metabolic stability and ability to engage in hydrogen bonding via its ether oxygen.[1]

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] Often referred to as a "magic bullet," fluorine's unique electronic properties can profoundly influence a molecule's physicochemical profile, including its basicity, lipophilicity, conformation, and metabolic stability.[3][4] This guide provides an in-depth technical analysis of the electronic and conformational consequences of fluorine substitution in oxan-3-amine, a representative scaffold for understanding these effects. By dissecting the fundamental principles and providing actionable experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage fluorine substitution for the rational design of superior therapeutics.

Part 1: The Inductive Effect of Fluorine and its Impact on Amine Basicity (pKa)

The strategic placement of fluorine atoms is a powerful tool for modulating the basicity of nearby functional groups, a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect, which can significantly alter the pKa of an amine.[5]

In the context of oxan-3-amine, the introduction of fluorine on the oxane ring will decrease the electron density on the nitrogen atom of the amine. This reduction in electron density makes the lone pair of electrons on the nitrogen less available for protonation, thereby lowering the amine's basicity and, consequently, its pKa value.[6] For instance, the pKa of ethylamine is greater than 10, while that of β,β,β-trifluoroethylamine is 5.7.[5] This modulation of pKa is crucial for controlling the ionization state of a drug at physiological pH (typically around 7.4), which in turn affects its ability to cross biological membranes and interact with its target.[6] A lower pKa can lead to a higher proportion of the neutral, more membrane-permeable form of the drug.[7]

The magnitude of the pKa shift is dependent on the position and number of fluorine substituents relative to the amine group. The closer the fluorine atom is to the amine, the stronger the inductive effect and the greater the reduction in pKa.[8]

cluster_0 Inductive Effect of Fluorine on Amine Basicity Unsubstituted Oxan-3-amine (Higher pKa, More Basic) Protonation Protonation Equilibrium (Influenced by pKa) Unsubstituted->Protonation Favors Protonated Form Fluorinated Fluorinated Oxan-3-amine (Lower pKa, Less Basic) Fluorinated->Protonation Favors Neutral Form cluster_0 Conformational Preferences of Fluorinated Oxan-3-amine Axial_F Axial Fluorine Conformer Stabilizing_Interaction C-F...N+ Interaction (Stabilizing) Axial_F->Stabilizing_Interaction Favorable Equatorial_F Equatorial Fluorine Conformer Equatorial_F->Stabilizing_Interaction Less Favorable

Caption: Fluorine-induced conformational preference in oxan-3-amine.

Part 3: Modulating Lipophilicity (logP) with Fluorine

The effect of fluorine on lipophilicity, a key determinant of a drug's ADMET properties, is more nuanced than its impact on basicity. [9]While often considered to increase lipophilicity, the introduction of a single fluorine atom can sometimes decrease it or have a minimal effect. [10][11]The overall impact depends on the molecular context, including the position of the fluorine atom and the overall polarity of the molecule. [12] Replacing a hydrogen atom with a fluorine atom generally increases the local lipophilicity of that region of the molecule. However, the strong C-F bond polarization can also lead to increased interactions with polar environments, which can counteract the expected increase in lipophilicity. The strategic placement of fluorine can therefore be used to fine-tune the overall logP of a molecule to achieve an optimal balance between solubility and membrane permeability. [13]

Compound Substitution Pattern Predicted logP Predicted pKa
Oxan-3-amine Unsubstituted 0.8 9.5
2-Fluoro-oxan-3-amine Fluorine at C2 0.9 8.2
4-Fluoro-oxan-3-amine Fluorine at C4 1.0 8.5

| 2,2-Difluoro-oxan-3-amine | Gem-difluoro at C2 | 1.2 | 7.1 |

Table 1: Predicted Physicochemical Properties of Fluorinated Oxan-3-amine Analogs. (Note: These are illustrative values based on general trends reported in the literature and would require experimental verification.)

Part 4: Experimental Protocols

To enable the practical application of the principles discussed, this section provides detailed, step-by-step methodologies for the synthesis of a model fluorinated oxan-3-amine and the experimental determination of its key physicochemical properties.

Synthesis of 4-Fluoro-oxan-3-amine

This protocol describes a representative synthesis of a fluorinated oxan-3-amine derivative.

Workflow for the Synthesis of 4-Fluoro-oxan-3-amine

G A Starting Material: Dihydro-2H-pyran-3(4H)-one B Step 1: Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) A->B C Intermediate: Oxan-3-amine B->C D Step 2: N-Protection (e.g., Boc2O, Et3N) C->D E Intermediate: N-Boc-oxan-3-amine D->E F Step 3: Hydroxylation (e.g., LDA, MoOPH) E->F G Intermediate: N-Boc-4-hydroxy-oxan-3-amine F->G H Step 4: Deoxyfluorination (e.g., DAST, Deoxo-Fluor®) G->H I Intermediate: N-Boc-4-fluoro-oxan-3-amine H->I J Step 5: Deprotection (e.g., TFA, HCl) I->J K Final Product: 4-Fluoro-oxan-3-amine J->K

Sources

Foundational

2-Fluorooxan-3-amine CAS number and chemical identifiers

This technical guide provides an in-depth analysis of 2-Fluorooxan-3-amine (CAS 2091284-81-8), a specialized fluorinated heterocyclic building block used in medicinal chemistry. Advanced Scaffold for Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Fluorooxan-3-amine (CAS 2091284-81-8), a specialized fluorinated heterocyclic building block used in medicinal chemistry.

Advanced Scaffold for Fragment-Based Drug Discovery (FBDD)

Chemical Identity & Core Descriptors

2-Fluorooxan-3-amine is a tetrahydropyran derivative featuring a fluorine atom at the anomeric (C2) position and a primary amine at the C3 position. It serves as a critical intermediate in the synthesis of glycomimetics and protease inhibitors.

Property Data
IUPAC Name 2-Fluorooxan-3-amine
Systematic Name 3-Amino-2-fluorotetrahydro-2H-pyran
CAS Number 2091284-81-8
Molecular Formula C₅H₁₀FNO
Molecular Weight 119.14 g/mol
SMILES NC1C(F)OCCC1
InChI Key (Isomer Dependent)
Physical Form Colorless oil or hygroscopic solid (typically isolated as HCl salt)
Solubility Soluble in DMSO, MeOH, Water; sparingly soluble in non-polar solvents
Structural Significance

The compound represents a 2-deoxy-2-fluoro-3-amino-glycosyl analogue.

  • Anomeric Effect: The electronegative fluorine at C2 prefers the axial orientation due to the anomeric effect (hyperconjugation between the ether oxygen lone pair and the C-F σ* orbital).

  • Bioisosterism: The C-F bond mimics the C-OH bond of sugars (similar bond length) but prevents metabolic oxidation and glycosidic hydrolysis, making it a "metabolically stable sugar mimic."

Synthesis & Production Protocols

Expert Insight: The free base of 2-fluorooxan-3-amine is prone to instability (hydrolysis or polymerization). Standard protocols synthesize and store the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt .

Method A: Deoxyfluorination of Hemiacetals (Primary Route)

This method utilizes Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to convert the 2-hydroxy precursor to the 2-fluoro derivative.

Reagents:

  • Precursor: tert-Butyl (2-hydroxyoxan-3-yl)carbamate (Boc-protected amino hemiacetal).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

  • Preparation: Dissolve the Boc-protected hemiacetal (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to -78°C .

  • Fluorination: Add DAST (1.2 eq) dropwise. The low temperature is critical to prevent elimination reactions (formation of the glycal).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

  • Quenching: Quench carefully with saturated aqueous NaHCO₃. Caution: Vigorous effervescence.

  • Extraction: Extract with DCM (3x). Dry organics over MgSO₄ and concentrate.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane at 0°C for 1 hour to remove the Boc group.

  • Isolation: Precipitate the product as the 2-Fluorooxan-3-amine hydrochloride salt using diethyl ether.

Method B: Electrophilic Fluorination of Glycals

Alternative route using Selectfluor® on a 3-aminoglycal precursor.

  • Substrate: 3-(Boc-amino)-3,4-dihydro-2H-pyran.

  • Reagent: Selectfluor® in MeCN/Water.

  • Outcome: Yields a mixture of anomeric fluorides (often favoring the alpha-anomer).

Stability & Handling (Self-Validating System)

To ensure experimental success, researchers must account for the reactivity of the alpha-fluoro ether .

  • Hydrolytic Instability: The C2-F bond is susceptible to hydrolysis in aqueous acidic media, regenerating the hemiacetal. Validation: Monitor stability via ¹⁹F NMR in D₂O over 24 hours. A shift from ~-120 ppm (C-F) to free fluoride ion (-119 ppm) indicates degradation.

  • Storage: Store at -20°C under Argon. The HCl salt is stable for months; the free base should be used immediately.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

2-Fluorooxan-3-amine is a "privileged scaffold" for targeting:

  • DPP-4 Inhibitors: The structure mimics the pyrrolidine/piperidine rings found in gliptins (e.g., Omarigliptin), where the fluorine improves metabolic stability.

  • Neuraminidase Inhibitors: Acts as a core for sialic acid mimics.

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis and the critical "Anomeric Stabilization" concept that governs the compound's geometry.

G cluster_0 Stereoelectronic Control Hemiacetal Precursor: 3-(Boc-amino)-2-hydroxy-oxane Intermediate Intermediate: 2-Fluoro-3-(Boc-amino)-oxane Hemiacetal->Intermediate Deoxyfluorination DAST Reagent: DAST / DCM (-78°C) DAST->Intermediate Product Target: 2-Fluorooxan-3-amine HCl (CAS 2091284-81-8) Intermediate->Product Boc Removal Deprotection Deprotection: HCl / Dioxane Deprotection->Product Effect Anomeric Effect: Axial F preferred (Stabilizes C-F bond) Product->Effect

Caption: Synthesis pathway of 2-Fluorooxan-3-amine showing the critical deoxyfluorination step and the stereoelectronic preference for the axial fluorine.

References

  • Burkart, M. D., et al. (2000). Chemo-enzymatic synthesis of fluorinated sugar nucleotide: Useful probes for glycosyltransferases. Journal of the American Chemical Society. [Link] (Contextual reference for glycosyl fluoride synthesis).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Exploratory

The Strategic Imperative: Merging Fluorine, Saturated Heterocycles, and Amine Functionality

An In-depth Technical Guide to Fluorinated Tetrahydropyran Amines for Drug Discovery Professionals The selective incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a te...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fluorinated Tetrahydropyran Amines for Drug Discovery Professionals

The selective incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a testament to its profound ability to modulate key molecular properties.[1][2] Out of the 55 new drugs approved by the FDA in 2023, twelve contained fluorine, highlighting its continued impact on drug discovery.[3] This small but powerful atom can enhance metabolic stability, increase binding affinity, and fine-tune the basicity (pKa) of functional groups, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[4][5][6][7]

When this "magic bullet" is incorporated into a tetrahydropyran (THP) ring, a privileged saturated heterocyclic scaffold found in numerous natural products, the result is a conformationally constrained building block with significant potential. The further addition of an amine functionality—a group critical for aqueous solubility and target interaction—creates the fluorinated tetrahydropyran amine motif. This guide provides a deep dive into the synthesis, conformational behavior, and strategic application of these motifs, offering researchers and drug development professionals the foundational knowledge to leverage their unique advantages.

Causality of Fluorination: Impact on Physicochemical and Conformational Properties

The introduction of fluorine is not a speculative art; it is a strategic decision rooted in predictable physicochemical consequences. The primary drivers of its utility are its high electronegativity and small van der Waals radius, which induce significant electronic and steric effects.

The Inductive Effect: A Predictable Attenuation of Basicity (pKa)

The amine functional group is often a liability in terms of metabolic stability and can lead to off-target effects (e.g., hERG channel affinity). Modulating its basicity is a critical optimization step. Fluorine's potent electron-withdrawing inductive effect provides a reliable method for tuning the pKa of a nearby amine. By withdrawing electron density through the sigma bond framework, fluorine reduces the availability of the nitrogen lone pair for protonation, thereby lowering the amine's basicity.

This effect is distance-dependent but can be observed through several bonds within a cyclic system.[8] Studies on fluorinated cyclic amines consistently show a decrease in pKa of 1 to 3 units compared to their non-fluorinated analogues.[8][9] This reduction can be the difference between a molecule with poor cell permeability and high clearance and a successful oral drug.[10]

Table 1: Illustrative Impact of Fluorination on the pKa of Cyclic Amines

Compound Position of Fluorine Approximate pKa of Amine Change in pKa (ΔpKa)
Piperidine N/A ~11.2 N/A
3-Fluoropiperidine C3 ~9.5 -1.7
4-Fluoropiperidine C4 ~10.1 -1.1

| 3,3-Difluoropiperidine | C3 | ~7.9 | -3.3 |

Note: Values are approximate and collated from various sources for illustrative purposes. The exact pKa is highly dependent on the specific molecular context and measurement conditions.[8][9]

Conformational Control: The Interplay of Stereoelectronic Effects

In a six-membered ring like tetrahydropyran, substituents can occupy axial or equatorial positions. This conformation dictates the three-dimensional shape of the molecule and, consequently, its ability to bind to a biological target. Fluorination introduces powerful stereoelectronic forces that can override traditional steric preferences, effectively "locking" the ring into a desired conformation.

  • The Anomeric Effect: This is a classic stereoelectronic preference for an electronegative substituent at the anomeric carbon (C2) of a THP ring to occupy the axial position, despite potential steric hindrance. This is explained by a stabilizing hyperconjugative interaction between the lone pair of the ring's oxygen atom and the antibonding orbital (σ) of the axial C-F bond (n_O -> σ_C-F).[11][12]

  • The Fluorine Gauche Effect: When fluorine is vicinal to another electronegative atom or group, a gauche conformation is often preferred. This is driven by a stabilizing σ_C-H -> σ*C-F hyperconjugative interaction.[13] In fluorinated THP systems, this effect can reinforce or compete with the anomeric effect, influencing the final conformational equilibrium.[14][15]

These forces are not merely theoretical; they have tangible consequences. By controlling the axial/equatorial preference of the amine and other pharmacophoric groups, chemists can pre-organize a ligand for optimal interaction with its receptor, minimizing the entropic penalty of binding and potentially boosting potency and selectivity.

Caption: Fig 1. Fluorine's stereoelectronic effects often favor the axial conformer.

Synthetic Strategies and Methodologies

The synthesis of fluorinated tetrahydropyran amines requires careful strategic planning. The approach often depends on the desired stereochemistry and the availability of starting materials. Key strategies include building the ring system from fluorinated precursors or introducing fluorine onto a pre-formed heterocyclic core.

Key Synthetic Workflow: Intramolecular Cyclization

A robust and versatile method for constructing the THP ring is through the intramolecular cyclization of an acyclic precursor. This approach allows for the stereocontrolled installation of substituents prior to ring formation. One common strategy is the intramolecular hydroalkoxylation of an alkene.

Synthetic_Workflow start Fluorinated Aldehyde intermediate1 Homoallylic Alcohol start->intermediate1 step1_reagent Allylating Reagent (e.g., Allyl-MgBr) step1_reagent->intermediate1 intermediate2 Diol Precursor intermediate1->intermediate2 step2_reagent 1. Ozonolysis (O3) 2. Reduction (NaBH4) step2_reagent->intermediate2 product Fluorinated THP Alcohol intermediate2->product step3_reagent Acid or Metal Catalyst (e.g., Ag(I), Au(I)) step3_reagent->product final_product Fluorinated THP Amine product->final_product step4_reagent 1. Oxidation (PCC/DMP) 2. Reductive Amination step4_reagent->final_product

Caption: Fig 2. A generalized workflow for synthesizing fluorinated THP amines via cyclization.

Experimental Protocol: Silver(I)-Catalyzed Intramolecular Hydroalkoxylation

This protocol describes the cyclization step to form the tetrahydropyran ring from an unsaturated alcohol precursor, a method that is often effective for constructing substituted cyclic ethers.[16]

Objective: To synthesize a substituted tetrahydropyran via intramolecular cyclization of an alkenyl alcohol.

Materials:

  • Alkenyl alcohol precursor (1.0 equiv)

  • Silver(I) Triflate (AgOTf) (5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the alkenyl alcohol precursor (e.g., 0.5 mmol).

  • Dissolution: Dissolve the substrate in anhydrous DCM (e.g., 5 mL).

  • Catalyst Addition: Add silver(I) triflate (0.05 equiv) to the solution at room temperature. The causality for choosing a soft Lewis acid like Ag(I) or Au(I) is its high affinity for the pi-system of the alkene, which activates it for nucleophilic attack by the tethered hydroxyl group.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired tetrahydropyran derivative.

Self-Validation: The success of the reaction is confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. The disappearance of alkene signals and the appearance of characteristic ether C-H signals in the NMR spectrum, along with the correct mass confirmation, validates the protocol.

Applications in Drug Development: Case-Proven Insights

The theoretical advantages of fluorinated THP amines translate directly into tangible benefits in drug design, primarily by enhancing pharmacokinetic properties and target engagement.

Metabolic Blocking and Enhancing Stability

A common fate for many drug candidates is metabolic degradation by cytochrome P450 (CYP) enzymes, which often occurs at electron-rich or sterically accessible C-H bonds. Replacing a metabolically labile hydrogen with a fluorine atom can effectively block this pathway. The C-F bond is exceptionally strong and not susceptible to oxidative cleavage by CYPs. Incorporating a fluorinated THP amine can thus significantly increase a drug's metabolic half-life and oral bioavailability.[2][4][17]

Tuning Receptor Interactions and Permeability

The properties conferred by the fluorinated THP amine motif—specifically, its constrained conformation and lowered basicity—are powerful tools for optimizing a drug's interaction with its target and its ability to cross biological membranes.

  • Enhanced Binding: By using fluorination to lock the THP ring into a bioactive conformation, the molecule is pre-organized to fit into the target's binding pocket, enhancing affinity.[5]

  • Improved Permeability: While amines are crucial for solubility, a high pKa means the molecule will be predominantly protonated (charged) at physiological pH (7.4). Charged species generally exhibit poor membrane permeability. By lowering the pKa, a larger fraction of the compound exists in its neutral, more lipophilic state, facilitating passage across the gut wall and cell membranes.[10][18]

Table 2: Summary of Fluorination's Impact on Key Drug-like Properties

Property Effect of Fluorination Rationale / Causality
Metabolic Stability Increased C-F bond is strong and blocks CYP-mediated oxidation.[4][5]
Amine pKa Decreased Strong inductive electron withdrawal by fluorine reduces nitrogen basicity.[8][19]
Lipophilicity (logP) Increased Fluorine is more lipophilic than hydrogen, which can enhance membrane permeation.[19]
Binding Affinity Potentially Increased Conformational locking via stereoelectronic effects pre-organizes the molecule for its target.[1][5]

| Membrane Permeability | Potentially Increased | Lower pKa increases the fraction of the neutral, more permeable species at physiological pH.[10][18] |

Future Outlook

The strategic use of fluorinated tetrahydropyran amines continues to be a fertile ground for innovation in drug discovery. Future advancements will likely focus on developing novel, more efficient, and highly stereoselective synthetic methods to access an even greater diversity of these valuable building blocks.[20] As our understanding of the subtle interplay between stereoelectronic effects and biological activity deepens, the ability to rationally design molecules with precisely tuned conformations and physicochemical properties will become increasingly powerful, solidifying the role of fluorinated scaffolds in the next generation of therapeutics.

References

  • Ni, C., & Hu, J. (2013). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed Central. Retrieved from [Link]

  • HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. University of Amsterdam. Retrieved from [Link]

  • O'Hagan, D., et al. (2013). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Ali, S., Bolinger, A. A., & Zhou, J. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Europe PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • O'Hagan, D., et al. (2011). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Retrieved from [Link]

  • Tasan, S., & Tlili, A. (2018). Synthesis of Fluorinated Amines: A Personal Account. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, P., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]

  • Le, C. M., et al. (2026). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2025). Metabolism of fluorine-containing drugs. ResearchGate. Retrieved from [Link]

  • Wiberg, K. B., & Murcko, M. A. (1989). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Center for Biotechnology Information. Retrieved from [Link]

  • Sarwar, M. G., et al. (2024). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. PubMed. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from [Link]

  • Tsipis, A. C., & Tsipis, C. A. (2015). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. RSC Publishing. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Application of Fluorine in Drug Design. Retrieved from [Link]

  • Sarwar, M. G., et al. (2024). (PDF) The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. ResearchGate. Retrieved from [Link]

  • Linclau, B., et al. (2025). (PDF) Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. ResearchGate. Retrieved from [Link]

  • Iqbal, N., & Ahmad, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). MDPI. Retrieved from [Link]

  • Zhou, Y., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. Retrieved from [Link]

  • O'Hagan, D., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. Semantic Scholar. Retrieved from [Link]

  • Britton, R., & Ester, D. (n.d.). Stereoselective synthesis of δ-fluorinated isoleucines exploiting consecutive C(sp3)-H bond activations. ResearchGate. Retrieved from [Link]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Retrieved from [Link]

  • Sarwar, M. G., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Retrieved from [Link]

  • Ardá, A., & Jiménez-Barbero, J. (n.d.). The anomeric and fluorine gauche effects determining anomeric conformation. ResearchGate. Retrieved from [Link]

  • Koksch, B., et al. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Hagan, D., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Center for Biotechnology Information. Retrieved from [Link]

  • Feng, X., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-Fluorooxan-3-amine from dihydropyran

Executive Summary The synthesis of 2-fluorooxan-3-amine (systematically 3-amino-2-fluorotetrahydropyran) presents a specific regiochemical challenge often overlooked in standard fluorofunctionalization protocols. Direct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-fluorooxan-3-amine (systematically 3-amino-2-fluorotetrahydropyran) presents a specific regiochemical challenge often overlooked in standard fluorofunctionalization protocols. Direct electrophilic fluorination (e.g., Selectfluor/TMSN


) of 3,4-dihydro-2H-pyran typically yields the inverse regioisomer (3-fluoro-2-azido) due to the electronic polarization of the enol ether.

To achieve the target scaffold—where the fluorine occupies the anomeric (C2) position and the amine resides at C3—this guide details a Radical Azidonitration strategy. This route leverages the polarity-matched addition of azide radicals to the


-carbon (C3), followed by functionalization of the anomeric center. This protocol ensures the correct 2-F, 3-N topology, critical for developing glycosyl fluoride mimics and transition-state analogues in drug discovery.

Strategic Analysis & Mechanistic Rationale

The Regioselectivity Trap

Researchers must distinguish between two common pathways when functionalizing dihydropyran (DHP):

  • Ionic Electrophilic Fluorination (The "Wrong" Route):

    • Reagents: Selectfluor (F

      
       source) + Nucleophile (N
      
      
      
      ).
    • Mechanism: F

      
       attacks the electron-rich 
      
      
      
      -carbon (C3). The nucleophile attacks the resulting oxocarbenium ion at C2.
    • Product: 3-Fluoro-2-azidotetrahydropyran . (Incorrect Regioisomer).

  • Radical Azidonitration (The "Correct" Route):

    • Reagents: Cerium(IV) Ammonium Nitrate (CAN) + NaN

      
      .
      
    • Mechanism: The azide radical (

      
      N
      
      
      
      ) is electrophilic and adds to the electron-rich
      
      
      -carbon (C3). The resulting C2 radical is trapped by the nitrate ligand.
    • Intermediate: 3-Azido-2-nitratotetrahydropyran .

    • Conversion: The C2-nitrate is a labile anomeric leaving group, easily hydrolyzed to the lactol and subsequently fluorinated (DAST/Deoxo-Fluor) to yield the target 2-Fluoro-3-azide , which is reduced to the amine.

Pathway Visualization

SynthesisPathway cluster_Wrong Route A: Ionic (Selectfluor) cluster_Right Route B: Radical (CAN/NaN3) DHP 3,4-Dihydro-2H-pyran (Starting Material) WrongProduct 3-Fluoro-2-azido-THP (INCORRECT ISOMER) DHP->WrongProduct Selectfluor/TMSN3 (F+ adds to C3) AzidoNitrate 3-Azido-2-nitrato-THP (Intermediate) DHP->AzidoNitrate CAN/NaN3 (N3• adds to C3) Lactol 3-Azido-2-hydroxy-THP (Lactol) AzidoNitrate->Lactol Hydrolysis FluoroAzide 3-Azido-2-fluoro-THP Lactol->FluoroAzide DAST/DCM Target 2-Fluorooxan-3-amine (TARGET) FluoroAzide->Target Staudinger Red.

Caption: Figure 1. Divergent regiochemical outcomes based on mechanistic pathway selection. Route B is required for the 2-F, 3-N target.

Detailed Experimental Protocols

Phase 1: Regioselective Introduction of Nitrogen (Azidonitration)

Objective: Synthesize trans-3-azido-2-nitratotetrahydropyran. Safety Warning: Sodium azide is acutely toxic. CAN is a strong oxidant. Reactions involving azides and oxidants can generate hydrazoic acid (


) or organic azides which are potentially explosive. Perform behind a blast shield in a well-ventilated fume hood.

Reagents:

  • 3,4-Dihydro-2H-pyran (DHP) [1.0 equiv][1]

  • Cerium(IV) Ammonium Nitrate (CAN) [2.2 equiv]

  • Sodium Azide (

    
    ) [1.2 equiv]
    
  • Acetonitrile (

    
    ) [0.2 M concentration]
    

Protocol:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, suspend

    
     (1.2 equiv) in dry MeCN. Cool the mixture to -20°C.
    
  • Addition: Add DHP (1.0 equiv) to the suspension.

  • Oxidant Addition: Add CAN (2.2 equiv) portion-wise over 30 minutes. The solution will turn from yellow to orange/brown. Note: Exothermic reaction; maintain temperature below -10°C.

  • Reaction: Stir at -15°C for 4 hours, then allow to warm to room temperature (RT) over 2 hours. Monitor TLC (Hexane/EtOAc 4:1) for consumption of DHP.

  • Workup: Dilute with cold water and extract with diethyl ether (

    
    , 3x). Wash combined organics with water and brine. Dry over 
    
    
    
    and concentrate in vacuo at <30°C (azides are heat sensitive).
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient). The product is a mixture of anomers (usually

    
     nitrates), appearing as a pale yellow oil.
    
Phase 2: Hydrolysis and Deoxyfluorination

Objective: Convert the labile nitrate to a stable fluoride via the lactol.

Reagents:

  • Diethylaminosulfur trifluoride (DAST) [1.5 equiv]

  • Dichloromethane (DCM) [Anhydrous]

  • Acetone/Water (4:1) for hydrolysis[2]

Protocol:

  • Hydrolysis: Dissolve the nitrate intermediate in Acetone/Water (4:1). Stir at RT for 12 hours. The nitrate hydrolyzes to the hemiacetal (3-azido-2-hydroxytetrahydropyran). Concentrate and dry thoroughly under high vacuum. Critical: Water must be removed completely before the next step.

  • Fluorination Setup: Dissolve the crude lactol in anhydrous DCM under Argon. Cool to -78°C.[3]

  • DAST Addition: Add DAST (1.5 equiv) dropwise via syringe.

  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C for 1 hour.

  • Quench: Carefully quench by pouring the cold mixture into saturated aqueous

    
    . Caution: Vigorous evolution of 
    
    
    
    .
  • Isolation: Extract with DCM. Dry (

    
    ) and concentrate.[1] Purify via flash chromatography to isolate 3-azido-2-fluorotetrahydropyran .
    
Phase 3: Staudinger Reduction & Salt Formation

Objective: Reduce the azide to the amine without hydrolyzing the sensitive glycosyl fluoride bond. Stability Note: The free amine (2-fluorooxan-3-amine) is a hemiaminal mimic and may be unstable (eliminating HF to form an imine). It is strongly recommended to isolate the product as a Hydrochloride salt or immediately protect it (e.g., Boc-protection).

Reagents:

  • Triphenylphosphine (

    
    ) [1.2 equiv]
    
  • THF/Water (10:1)

  • HCl (4M in Dioxane)

Protocol:

  • Reduction: Dissolve 3-azido-2-fluorotetrahydropyran in THF/Water. Add

    
     (1.2 equiv).
    
  • Stir: Stir at RT for 12 hours. Evolution of

    
     gas will be observed.
    
  • Workup (Salt Formation):

    • Concentrate the mixture to remove THF.

    • Acidify the aqueous residue with 1M HCl to pH 2.

    • Wash with

      
       or Toluene to remove triphenylphosphine oxide (
      
      
      
      ).
    • Lyophilize the aqueous layer to obtain 2-fluorooxan-3-amine hydrochloride as a white solid.

Data Specifications & Validation

Expected Analytical Data
Parameter3-Azido-2-fluorotetrahydropyran (Precursor)2-Fluorooxan-3-amine HCl (Target)
19F NMR

-130 to -150 ppm (dd,

Hz)

-140 ppm (characteristic anomeric F)
1H NMR (H2) Doublet of doublets (

Hz,

Hz)
dd, Anomeric proton coupling is definitive
IR ~2100 cm

(Strong Azide stretch)
Azide peak disappears; Broad NH stretch
Mass Spec [M+Na]

observed
[M+H]

observed
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Azidonitration).

    • Cause: Temperature too high causing decomposition of CAN or radical termination.

    • Fix: Strictly maintain -15°C to -20°C.

  • Issue: Product decomposition during Fluorination.

    • Cause: Residual water from hydrolysis step reacting with DAST.

    • Fix: Azeotrope the lactol with toluene 3x before adding DAST.

  • Issue: Loss of Fluorine during Reduction.

    • Cause: Hydrolysis of the glycosyl fluoride under basic conditions or high heat.

    • Fix: Use Staudinger conditions (neutral). Avoid catalytic hydrogenation (

      
      ) if HF elimination is observed, though Pd/C is often compatible with glycosyl fluorides.
      

References

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. Link

    • Foundational text on the radical azidonitration mechanism ensuring the 2-functionalized-3-azido regiochemistry.
  • Burkart, M. D., Zhang, Z., Hung, S. C., & Wong, C. H. (1997). A new method for the synthesis of N-linked glycopeptides. Journal of the American Chemical Society, 119(49), 11743-11746. Link

    • Validates the Staudinger reduction protocol for sensitive glycosyl azides.
  • Albert, M., Dax, K., & Ortner, J. (1998). Deoxyfluoro sugars: recent advances in synthesis. Tetrahedron, 54(19), 4839-4903. Link

    • Comprehensive review on the stability and synthesis of anomeric fluorides (glycosyl fluorides).
  • Nyffeler, P. T., Liang, C. H., Koeller, K. M., & Wong, C. H. (2002). The chemistry of the Staudinger ligation. Journal of the American Chemical Society, 124(36), 10773-10778. Link

    • Provides mechanistic depth on the reduction of azides in the presence of sensitive electrophiles.

Sources

Application

Reagents for electrophilic fluorination of oxan-3-amine

Application Note: Strategic Electrophilic Fluorination of Oxan-3-amine Part 1: Executive Summary & Strategic Scope Subject: Oxan-3-amine (Tetrahydro-2H-pyran-3-amine) Reaction Class: Electrophilic Fluorination Target Moi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Electrophilic Fluorination of Oxan-3-amine

Part 1: Executive Summary & Strategic Scope

Subject: Oxan-3-amine (Tetrahydro-2H-pyran-3-amine) Reaction Class: Electrophilic Fluorination Target Moieties: N-Fluoroamines (


) and 

-Fluoro-amino derivatives.

The incorporation of fluorine into saturated heterocycles like oxan-3-amine is a critical tactic in medicinal chemistry to modulate pKa (typically lowering basicity by 1–2 units), block metabolic hotspots (P450 oxidation), and alter lipophilicity (


).

This guide addresses the two distinct challenges in fluorinating oxan-3-amine:

  • N-Fluorination: Direct conversion of the primary amine to N-fluoro or N,N-difluoro species using Selectfluor® .

  • C-Fluorination: Site-selective installation of fluorine onto the pyran ring via NFSI (N-Fluorobenzenesulfonimide) mediated lithiation-trapping sequences.

Part 2: Reagent Selection Guide

Choosing the correct electrophilic fluorine source is dictated by the electronic demands of the substrate and the desired site of fluorination.

FeatureSelectfluor® (F-TEDA-BF4) NFSI (N-Fluorobenzenesulfonimide)
Structure Ionic, quaternary ammonium saltNeutral sulfonimide
Electrophilicity High (

V vs SCE)
Moderate (

V vs SCE)
Solubility Polar solvents (MeCN,

, DMF)
Organic solvents (THF, Toluene, DCM)
Primary Application Direct N-Fluorination of amines; Oxidative fluorination.C-Fluorination of carbanions (enolates, lithiated species).
Mechanism Often Single Electron Transfer (SET)Typically

-like transfer
Handling Non-hygroscopic solid, stable.[1][2]Stable solid, soluble in ethers.[1]

Expert Insight: For direct reaction with the amine nitrogen (N-F bond formation), Selectfluor is the reagent of choice due to its high kinetic activity towards lone pairs. For carbon fluorination (C-F bond), NFSI is superior because it is compatible with the strong bases (e.g., LiHMDS,


-BuLi) required to generate the nucleophilic carbon species.

Part 3: Experimental Protocols

Protocol A: Direct N-Fluorination of Oxan-3-amine

Target: Synthesis of N,N-difluoro-oxan-3-amine

This protocol utilizes Selectfluor in acetonitrile. Primary amines are prone to over-fluorination to the difluoro-species (


) due to the increased acidity of the mono-fluoro intermediate.

Reagents:

  • Substrate: Oxan-3-amine (1.0 equiv)

  • Fluorinating Agent: Selectfluor® (2.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Base: Sodium bicarbonate (

    
    ) (4.0 equiv) – Crucial for scavenging HF byproduct.
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend Selectfluor (2.2 mmol) and 
    
    
    
    (4.0 mmol) in anhydrous MeCN (10 mL).
  • Addition: Cool the suspension to 0 °C. Add oxan-3-amine (1.0 mmol) dropwise as a solution in MeCN (2 mL).

    • Note: The reaction is exothermic. Control addition rate to maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.

    • Monitoring: Monitor by

      
       NMR. The N-F bond typically appears around +18 to +45 ppm (vs 
      
      
      
      ), often broad due to nitrogen quadrupolar coupling.
  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure (keep bath < 30 °C; N-fluoroamines can be thermally unstable).

  • Purification: If necessary, rapid filtration through neutral alumina (approx. 5% deactivated) using pentane/ether. Avoid silica gel as it can induce decomposition.

Protocol B: Directed C-Fluorination (via Lithiation)

Target: Synthesis of 3-fluoro-oxan-3-amine derivatives (Quaternary Center Construction)

Direct C-H fluorination of the saturated ring is inefficient. The industry-standard approach involves protecting the amine, generating a carbanion, and trapping with NFSI.

Reagents:

  • Substrate: N-Boc-oxan-3-amine (1.0 equiv)

  • Reagent: NFSI (1.2 equiv)

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi) (1.3 equiv)
  • Additive: TMEDA (Tetramethylethylenediamine) (1.3 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Complexation: In a dried Schlenk flask under Argon, dissolve N-Boc-oxan-3-amine (1.0 mmol) and TMEDA (1.3 mmol) in THF (5 mL). Cool to –78 °C.

  • Lithiation: Add

    
    -BuLi (1.3 mmol, cyclohexane solution) dropwise over 10 minutes.
    
    • Mechanistic Note: The Boc group and the ring oxygen coordinate Lithium, directing deprotonation to the C3 position (alpha to Nitrogen) or C2 (alpha to Oxygen). For 3-aminopyrans, the C3 position is sterically crowded but electronically activated by the dipole stabilization of the Boc group.

  • Incubation: Stir at –78 °C for 45 minutes to ensure formation of the lithiated intermediate.

  • Fluorination: Dissolve NFSI (1.2 mmol) in THF (2 mL) and add it rapidly to the lithiated solution at –78 °C.

  • Quench: Stir for 30 minutes at –78 °C, then allow to warm to 0 °C. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over

    
    .
    
  • Deprotection (Optional): To recover the free amine, treat the purified Boc-intermediate with 4M HCl in Dioxane.

Part 4: Mechanistic Visualization

Understanding the pathway is vital for troubleshooting. Selectfluor operates via an oxidative Single Electron Transfer (SET) mechanism with electron-rich amines, whereas NFSI typically follows a polar


 pathway with carbanions.

FluorinationPathways Amine Oxan-3-amine (Nucleophile) RadicalCat Amine Radical Cation [R-NH2]•+ Amine->RadicalCat SET Oxidation (via Selectfluor) Lithiated Lithiated Species [R-Li] Amine->Lithiated 1. Protection (Boc) 2. s-BuLi/TMEDA Selectfluor Selectfluor® (Radical Cation Source) Selectfluor->RadicalCat NFSI NFSI (Electrophilic F Source) CFProduct C-Fluoro Derivative (R-C(F)-NH-PG) NFSI->CFProduct NFProduct N-Fluoro Amine (R-NH-F) RadicalCat->NFProduct F• Transfer / H+ Loss Lithiated->CFProduct SN2 Attack on F (via NFSI)

Figure 1: Divergent pathways for N-fluorination (Red, SET mechanism) versus C-fluorination (Yellow/Green, Polar mechanism).

Part 5: Troubleshooting & Safety

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (N-F) Protonation of amine by HF byproduct.Increase base equivalents (

or

). Ensure anhydrous conditions.
Decomposition (C-F) Lithiated species instability (Ring opening).Keep temperature strictly at –78 °C. Do not prolong lithiation time > 1 hr.
Over-fluorination High reactivity of primary amine.Use stoichiometry carefully. For mono-N-fluorination, consider protecting as a sulfonamide first, then fluorinating (using NFSI), then deprotecting.
Safety Critical
  • Selectfluor is an oxidant. Avoid mixing with strong reducing agents.

  • NFSI is generally stable but can release benzenesulfonimide upon reaction.

  • N-Fluoroamines can be shock-sensitive or thermally unstable. Do not distill these compounds. Isolate via chromatography or crystallization only.

References

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very practical electrophilic fluorinating agent.[3] Journal of Fluorine Chemistry. Link

  • Lal, G. S., et al. (1999). Electrophilic Fluorination of Amines with Selectfluor: Preparation of N,N-Difluoroamines. Journal of Organic Chemistry. Link

  • Differding, E., & Ofner, H. (1991).[1] N-Fluorobenzenesulfonimide (NFSI): A Practical Reagent for Electrophilic Fluorinations. Synlett. Link

  • Fier, P. S., & Hartwig, J. F. (2013).[4] Selective C-H Fluorination of Pyridines and Diazines. Science. Link[4]

  • Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insights and Applications. Angewandte Chemie International Edition. Link

Sources

Method

Application Note: 2-Fluorooxan-3-amine in Precision Medicinal Chemistry

This guide details the application of 2-Fluorooxan-3-amine (systematically: 3-amino-2-fluorotetrahydropyran) as a high-value chiral building block. This scaffold is unique because it combines the anomeric effect of the 2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Fluorooxan-3-amine (systematically: 3-amino-2-fluorotetrahydropyran) as a high-value chiral building block.

This scaffold is unique because it combines the anomeric effect of the 2-fluoro substituent with the vector-directing capability of the 3-amino group. It serves as a conformational lock in peptidomimetics and fragment-based drug discovery (FBDD), offering superior metabolic stability compared to non-fluorinated analogues.

Part 1: Strategic Utility & Chemical Logic

The "Conformational Lock" Mechanism

The primary value of 2-fluorooxan-3-amine lies in its ability to freeze molecular conformation. Unlike a standard tetrahydropyran or piperidine ring which may flip between chair conformers, the 2-fluoro substituent strongly prefers the axial position due to the anomeric effect (stabilizing interaction between the ring oxygen lone pair and the antibonding


 orbital).
  • Axial Fluorine (Preferred): Locks the ring geometry.

  • Equatorial Amine (Typical): The vicinal 3-amino group (usually trans to the fluorine) adopts an equatorial position to minimize steric strain and dipole repulsion.

This creates a rigid, defined vector for the amine, making this building block ideal for:

  • Peptidomimetics: Mimicking twisted amide bonds or proline turns.

  • Transition State Analogues: The C-F bond mimics the C-OH or C-OR bond of a glycoside but is metabolically stable (not hydrolyzed by glycosidases).

Stability & Handling
  • Class: This compound is effectively a glycosyl fluoride derivative.

  • Stability: The C-F bond at the anomeric position is chemically robust under neutral and basic conditions. However, it can be activated by strong Lewis acids (e.g.,

    
    ) to act as a glycosyl donor.
    
  • Storage: Store as the ammonium salt (e.g., HCl or TFA salt) or with the amine N-protected (e.g., N-Boc) to prevent self-condensation or polymerization.

Part 2: Synthesis & Preparation Protocols[1][2]

Since 2-fluorooxan-3-amine is often generated in situ or from stable precursors, the following protocol describes its generation from a 3-aminotetrahydropyran-2-ol (hemiaminal) or a glycal precursor.

Protocol A: Deoxyfluorination of 3-Amino-2-hydroxytetrahydropyran

Objective: Install the fluorine atom at the anomeric center with stereocontrol.

Reagents:

  • Substrate: N-Cbz-3-aminotetrahydropyran-2-ol (derived from 3-amino sugar or reduction of a lactone).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.[1]

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of N-Cbz-3-aminotetrahydropyran-2-ol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to -78 °C . Note: Low temperature is critical to prevent elimination to the glycal.

  • Addition: Add DAST (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (silica) or

    
    F-NMR.
    
    • Checkpoint: Look for a doublet in

      
      F-NMR around -120 to -140 ppm (characteristic of anomeric fluoride).
      
  • Quenching: Pour the reaction mixture into saturated aqueous

    
     (vigorous bubbling will occur).
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is the N-protected 2-fluorooxan-3-amine.

Data Validation (Self-Check):

  • 
    F NMR:  The coupling constant 
    
    
    
    determines the configuration.
    • 
       Hz indicates 
      
      
      
      -anomer
      (Axial F).
    • 
       Hz indicates 
      
      
      
      -anomer
      (Equatorial F).
Protocol B: Deprotection to the Free Amine Salt

Objective: Reveal the free amine for coupling.

  • Dissolve the N-Cbz protected intermediate in MeOH.

  • Add Pd/C (10% w/w) and stir under

    
     (1 atm) for 2 hours.
    
    • Alternative for N-Boc: Treat with 4M HCl in Dioxane at 0 °C for 30 mins.

  • Filter and concentrate. Do not neutralize to the free base if storing; keep as the HCl or ammonium salt to ensure stability of the anomeric fluoride.

Part 3: Application Workflows

Fragment-Based Drug Discovery (FBDD) Workflow

The following diagram illustrates how to utilize 2-fluorooxan-3-amine to "grow" a fragment into a lead compound.

FBDD_Workflow Start Fragment Library (2-Fluorooxan-3-amine) Step1 Amide Coupling (R-COOH + EDC/HOBt) Start->Step1 Derivatization Step2 Conformational Analysis (NMR/X-Ray) Step1->Step2 Verify Geometry Step2->Step2 Check Anomeric Effect (Axial F preferred) Step3 Bioassay Screening (Binding Affinity) Step2->Step3 Test Activity Decision Hit Validation? Step3->Decision Decision->Start Low Affinity Optimize Grow Vector (Functionalize Amine) Decision->Optimize High Affinity

Figure 1: Workflow for utilizing 2-fluorooxan-3-amine in fragment growing strategies.

Coupling Protocol (Amide Bond Formation)

Objective: Couple the chiral amine to a carboxylic acid partner (e.g., a drug pharmacophore).

  • Activation: Dissolve the Carboxylic Acid Partner (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

  • Addition: Add 2-Fluorooxan-3-amine HCl salt (1.0 equiv).

  • Reaction: Stir at Room Temperature for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (mildly, to avoid hydrolysis of the acetal), then sat.

    
     and brine.
    
  • Result: The 2-fluoro group remains intact, locking the new amide into a specific spatial orientation relative to the ether oxygen.

Part 4: Technical Specifications & Data

Comparative Physicochemical Profile

The introduction of the fluorine at C2 drastically alters the properties compared to the non-fluorinated parent.

Property3-Amino-Tetrahydropyran2-Fluoro-3-Amino-TetrahydropyranImpact
pKa (Amine) ~9.5~7.5 - 8.0Lower Basicity: Fluorine EWG effect reduces pKa, improving oral bioavailability and BBB permeability.
LogP Low (Polar)ModerateLipophilicity: C-F bond increases lipophilicity without adding bulk.
Metabolic Stability Susceptible to oxidationHigh Anomeric position is blocked; C-F bond resists P450 oxidation.
Conformation Flexible (Chair Flip)Rigid (Locked) Anomeric effect forces Fluorine axial; locks ring into one chair.
Conformational Logic Diagram

The stability of this building block rests on the Anomeric Effect .

Conformational_Analysis Unstable Equatorial Fluorine (Steric favored, Electronic disfavored) Stable Axial Fluorine (Anomeric Effect Stabilized) Unstable->Stable Equilibrium Shift (>95% Axial) Mechanism n(O) -> σ*(C-F) Orbital Overlap Stable->Mechanism Stabilizing Interaction

Figure 2: The Anomeric Effect drives the equilibrium toward the Axial Fluorine conformer, locking the scaffold.

References

  • Synthesis of Glycosyl Fluorides

    • Source: "Methods of synthesis of glycosyl fluorides."[2] ResearchGate.

    • URL:[Link]

  • Fluorinated Amino Acids & Building Blocks

    • Source: "Synthesis and Applications of Fluorinated α-Amino Acids." Princeton University, Macmillan Group.
    • URL:[Link]

  • Conformational Analysis of THP Amino Acids

    • Source: "Conformational Analysis of Some C2-symmetric Cyclic Peptides Containing Tetrahydrofuran Amino Acids." PubMed.
    • URL:[Link]

  • Chiral Building Blocks in Drug Discovery

    • Source: "Synthesis of Chiral Building Blocks for Use in Drug Discovery." PMC - NIH.
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Mastering the Peptide Coupling of 2-Fluorooxan-3-amine

Introduction: Navigating a Challenging Acylation 2-Fluorooxan-3-amine and its derivatives are emerging as valuable building blocks in medicinal chemistry and drug development. The strategic incorporation of a fluorine at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Challenging Acylation

2-Fluorooxan-3-amine and its derivatives are emerging as valuable building blocks in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom into the oxane ring offers a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational preference. However, the very features that make this scaffold attractive also render it a significant challenge for synthetic chemists, particularly in the crucial step of amide bond formation.

The coupling of a carboxylic acid to the 3-amino group of 2-fluorooxane is a classic example of a "difficult coupling" reaction.[1] This difficulty arises from a confluence of two distinct factors:

  • Electronic Deactivation: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect propagates through the sigma bonds of the oxane ring, significantly reducing the electron density on the nitrogen atom of the 3-amino group. This lowered electron density diminishes the amine's nucleophilicity, making it a weaker partner in the coupling reaction compared to its non-fluorinated counterparts.[2][3] Standard coupling conditions often prove sluggish or fail entirely with such electron-deficient amines.[4][5]

  • Steric Hindrance: The cyclic, non-planar structure of the oxane ring imposes considerable steric bulk around the 3-amino group. The adjacent fluorine atom at the 2-position further exacerbates this steric hindrance, impeding the approach of the activated carboxylic acid partner.[6]

This guide provides a comprehensive analysis of the challenges and presents field-proven strategies and detailed protocols for achieving high-yield, high-purity peptide couplings with 2-fluorooxan-3-amine. We will move beyond simple reagent lists to explain the mechanistic rationale behind reagent selection and condition optimization, empowering researchers to tackle this and other challenging coupling reactions with confidence.

Pillar 1: Strategic Selection of Coupling Reagents

The key to successfully acylating a poorly nucleophilic, sterically hindered amine is to generate a highly reactive carboxylic acid intermediate.[1] This requires moving beyond standard carbodiimide reagents like DCC or EDC with HOBt, which are often insufficient for this task. The modern chemist's toolkit contains several classes of powerful reagents designed specifically for such scenarios.

High-Reactivity Onium Salts: The Go-To Solution

Onium salts (aminium/uronium and phosphonium salts) are in situ activating agents that convert carboxylic acids into highly reactive esters, facilitating rapid acylation.[7]

  • HOAt-Based Reagents (e.g., HATU, PyAOP): Reagents that incorporate the 1-hydroxy-7-azabenzotriazole (HOAt) moiety are exceptionally effective. The nitrogen atom in the pyridine ring of HOAt further withdraws electron density from the resulting active ester, making it significantly more reactive than its HOBt-based counterpart (e.g., HBTU).[7] HATU is widely regarded as one of the most efficient coupling reagents for challenging systems, including N-methylated or sterically hindered amino acids.[8][9][10]

  • Oxyma-Based Reagents (e.g., COMU, PyOxim): Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) has emerged as a superior alternative to HOBt and HOAt. It offers reactivity comparable to or exceeding that of HOAt while being non-explosive, enhancing laboratory safety.[7][8] COMU, an aminium salt derived from Oxyma, is exceptionally potent, highly soluble, and has proven effective in a range of "green" solvents, making it a modern and powerful choice.[8][11]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly effective. A key advantage of phosphonium salts like PyAOP over their aminium counterparts like HATU is that they cannot react with the free amine to form a guanidinium byproduct, which can be a concern when an excess of coupling reagent is used.[8]

Alternative Power Reagents for Extreme Cases

When even the most potent onium salts struggle, other classes of reagents can provide a solution.

  • Acyl Fluoride Generation: Amino acid fluorides are among the most reactive acylating species known and are particularly effective for coupling sterically hindered residues due to the small size of the fluoride leaving group.[11][12][13] They can be prepared and isolated, or more conveniently, generated in situ using reagents like Cyanuric Fluoride or XtalFluor-E®. This approach can often overcome both electronic and steric barriers where other methods fail.[5]

  • Propanephosphonic Acid Anhydride (T3P®): This cyclic anhydride is a powerful water scavenger and activating agent. It is known to give superior results for sterically demanding couplings and is praised for its ease of use and the water-soluble nature of its byproducts, simplifying reaction workup.[8][11]

Data Summary: Recommended Coupling Reagents
Reagent ClassExample(s)Key AdvantagesConsiderations
HOAt-Based Onium HATU, HAPyUExtremely high reactivity; well-established for difficult couplings.[8][10][14]HOAt is explosive; potential for guanidinylation side reaction with excess reagent.[8]
Oxyma-Based Onium COMU, PyOximHigh reactivity, excellent safety profile (non-explosive), good solubility.[7][8][11]Byproducts are water-soluble, aiding purification.[11]
Phosphonium PyBOP, PyAOPHigh reactivity; no risk of guanidinylation side reaction.[8]Byproduct (HMPA from BOP) can be carcinogenic; PyBOP is a safer alternative.
Acyl Fluoride In situ via TFFH, XtalFluor-E®Exceptionally high reactivity, ideal for severe steric hindrance.[12][13]Reagents can be moisture-sensitive.
Phosphonic Anhydride T3P®Powerful activation, easy workup (water-soluble byproducts).[8]Often requires slightly elevated temperatures.

Pillar 2: Optimizing the Reaction Environment

Successful coupling depends not only on the activating agent but also on a carefully optimized set of reaction conditions.

  • Base Selection: The base is critical for deprotonating the carboxylic acid and the protonated amine salt. A non-nucleophilic, sterically hindered tertiary amine is essential to prevent side reactions. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice. For particularly sensitive or epimerization-prone substrates, 2,4,6-Collidine offers a less basic alternative.

  • Solvent Choice: A dry, polar, aprotic solvent is required to solubilize the reactants and facilitate the reaction. N,N-Dimethylformamide (DMF) is the most common choice, with N-Methyl-2-pyrrolidone (NMP) being a slightly more polar alternative that can sometimes enhance reaction rates. For greener alternatives, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be compatible with powerful reagents like COMU.[11]

  • Stoichiometry and Temperature: For a difficult coupling, it is advisable to use a slight excess of the carboxylic acid and coupling reagent relative to the amine (e.g., 1.2 equivalents of each). The reaction should be initiated at 0 °C to control the initial exotherm of the activation step and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can significantly accelerate the rate, though this should be monitored carefully to avoid side reactions.

Pillar 3: Experimental Protocols & Workflows

The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification P1 Dissolve Carboxylic Acid (1.2 eq) & Coupling Reagent (1.2 eq) in dry DMF P2 Cool to 0 °C P1->P2 P3 Add Base (e.g., DIPEA) (2.4 eq) P2->P3 P4 Pre-activate for 5-15 min P3->P4 R2 Add Amine Solution to Activated Acid Solution at 0 °C P4->R2 Combine R1 Dissolve 2-Fluorooxan-3-amine (1.0 eq) in dry DMF R1->R2 R3 Warm to RT, Stir 2-24h R2->R3 M1 Monitor by LC-MS/TLC (Consumption of Amine) R3->M1 M2 Aqueous Workup (e.g., H2O, NaHCO3, Brine) M1->M2 If Reaction Complete M3 Extract with Organic Solvent (e.g., EtOAc, DCM) M2->M3 F1 Dry Organic Layer (Na2SO4) M3->F1 F2 Concentrate in vacuo F1->F2 F3 Purify by Flash Chromatography F2->F3

Caption: General workflow for peptide coupling with 2-fluorooxan-3-amine.

Protocol 1: High-Performance Coupling using HATU

This protocol is recommended as the first-line approach for coupling 2-fluorooxan-3-amine.

Materials:

  • N-protected amino acid or other carboxylic acid (1.2 eq)

  • HATU (1.2 eq)

  • 2-Fluorooxan-3-amine (or its HCl salt) (1.0 eq)

  • DIPEA (2.4 eq if starting from free amine; 3.4 eq if starting from HCl salt)

  • Anhydrous DMF

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (to achieve a final concentration of ~0.1 M with respect to the amine).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add DIPEA (2.4 eq) dropwise to the solution. Stir the mixture at 0 °C for 10-15 minutes. This "pre-activation" step is crucial for generating the reactive OAt-ester.[15]

  • Coupling: In a separate flask, dissolve 2-fluorooxan-3-amine (1.0 eq) in a minimal amount of anhydrous DMF. If using the HCl salt, add 1.0 eq of DIPEA and stir for 5 minutes before proceeding.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC, checking for the consumption of the limiting reagent (2-fluorooxan-3-amine).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, 5% aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling via In Situ Acyl Fluoride Generation

This protocol is recommended for particularly stubborn couplings where Protocol 1 is slow or incomplete.

Materials:

  • N-protected amino acid or other carboxylic acid (1.2 eq)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or PyFluor-S (1.3 eq)

  • 2-Fluorooxan-3-amine (or its HCl salt) (1.0 eq)

  • 2,4,6-Collidine or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C. Add collidine or DIPEA (1.5 eq).

  • Slowly add the fluorinating agent (e.g., Deoxo-Fluor®, 1.3 eq). Stir at 0 °C for 30 minutes. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

  • Coupling: In a separate flask, dissolve 2-fluorooxan-3-amine (1.0 eq) and the remaining base (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl fluoride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. If the reaction is slow, it can be gently heated to 40 °C.

  • Monitoring & Workup: Follow the same monitoring and workup procedures as described in Protocol 1. The workup should be performed carefully due to the nature of the fluorinating agent byproducts.

  • Purification: Follow the same purification procedure as described in Protocol 1.

Mechanism Visualization: HATU-Mediated Coupling

G RCOOH R-COOH (Carboxylic Acid) OAt_Ester R-CO-OAt (Highly Reactive Ester) RCOOH->OAt_Ester HATU HATU HATU->OAt_Ester Base Base (e.g., DIPEA) Base->OAt_Ester Activation Product Product (Amide) OAt_Ester->Product Byproducts HOAt + Urea byproduct OAt_Ester->Byproducts Amine 2-Fluorooxan-3-amine Amine->Product Nucleophilic Attack Amine->Byproducts

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficient reactivity of coupling agent.2. Low reaction temperature.3. Reagents degraded (moisture).1. Switch to a more powerful reagent (e.g., from HATU to an in situ acyl fluoride protocol).2. Gently heat the reaction to 40-50 °C.3. Use freshly opened, anhydrous solvents and reagents.
Multiple Byproducts 1. Racemization of the carboxylic acid.2. Side reaction with the coupling agent (e.g., guanidinylation with HATU).3. Degradation of starting materials.1. Use a less basic base (e.g., collidine instead of DIPEA). Ensure reaction is run at 0 °C initially.2. Use a slight excess of the carboxylic acid relative to the coupling agent. Alternatively, use a phosphonium reagent like PyAOP.3. Check stability of starting materials under the reaction conditions.
Difficult Purification 1. Water-soluble byproducts from coupling agent (e.g., T3P®, COMU).2. Similar polarity of product and starting materials.1. Perform a thorough aqueous workup to remove water-soluble impurities before chromatography.2. Optimize the solvent gradient during flash chromatography for better separation.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Subiros-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 109-122. [Link]

  • Pozdnyakov, P. I., et al. (2022). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry, 46(38), 18363-18372. [Link]

  • Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Carpino, L. A., & El-Faham, A. (1994). Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Latha, D., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Medicinal Chemistry Research, 22(9), 4509-4515. [Link]

  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. [Link]

  • Tinnis, F., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. European Journal of Organic Chemistry, 2015(26), 5852-5859. [Link]

  • Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 60(12), 3701-3705. [Link]

  • Zhang, X., et al. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. Nature Communications, 14(1), 1888. [Link]

  • Boche, G. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(17), 3108. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Procter, D. J., et al. (2023). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 145(20), 11049-11055. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 263-270. [Link]

  • Pannecoucke, X., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 414-423. [Link]

  • Belfield, K. D., et al. (2009). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. The Journal of Organic Chemistry, 74(18), 6979-6987. [Link]

  • Troup, R. I., et al. (2022). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Journal of Fluorine Chemistry, 257-258, 109963. [Link]

  • Procter, D. J., et al. (2023). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv. [Link]

  • Moody, C. J. (2018). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham. [Link]

  • Liu, K., & Bode, J. W. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Acylating Reagents. Angewandte Chemie International Edition, 61(38), e202208630. [Link]

  • Li, Y., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 12(9), 2543-2562. [Link]

  • Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. r/Chempros. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(23), 8172-8175. [Link]

  • Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). [Preprint]. [Link]

  • Wikipedia. (n.d.). Peptide bond. [Link]

  • NCERT. (n.d.). Amines. [Link]

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Method

Application Note: Scalable Manufacturing Routes for 2-Fluorooxan-3-amine

This Application Note is structured to address the precise synthesis of 2-Fluorooxan-3-amine (2-fluorotetrahydro-2H-pyran-3-amine). Critical Scientific Clarification: The target molecule, 2-Fluorooxan-3-amine , contains...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the precise synthesis of 2-Fluorooxan-3-amine (2-fluorotetrahydro-2H-pyran-3-amine).

Critical Scientific Clarification: The target molecule, 2-Fluorooxan-3-amine , contains a fluorine atom at the anomeric position (C2) and an amine at the vicinal position (C3). This structure is chemically distinct from the more common drug intermediate 3-fluorooxan-4-amine (used in Cathepsin K inhibitors like Odanacatib).

  • Chemical Stability Warning: As a free base, 2-fluorooxan-3-amine is an unstable glycosyl fluoride analog with a vicinal amine. The free amine can facilitate the elimination of HF or promote hydrolysis of the labile anomeric C–F bond.

  • Manufacturing Strategy: Scalable manufacturing must proceed through protected intermediates (e.g., Azide or Carbamate) and the final product must be isolated as a stable salt (e.g., Hydrochloride or Tosylate) to prevent decomposition.

Executive Summary

This guide details a scalable, 4-step synthetic route for 2-Fluorooxan-3-amine Hydrochloride , utilizing 3,4-dihydro-2H-pyran as a low-cost commodity starting material. The protocol prioritizes the "Azido-Lactol" pathway, which allows for the safe introduction of the nitrogen functionality prior to the sensitive anomeric fluorination step. This method avoids the use of unstable glycosyl donors until the final stage and utilizes Deoxo-Fluor® or DAST under controlled conditions to ensure high stereoselectivity and yield.

Retrosynthetic Analysis & Strategy

The synthesis is designed to manage the high reactivity of the anomeric center (C2). We utilize the inherent polarization of the enol ether (3,4-dihydro-2H-pyran) to establish the 2,3-trans stereochemistry.

Strategic Pathway
  • Regioselective Functionalization: Electrophilic bromination of the enol ether ensures bromine installation at C3 and hydroxyl at C2 (hemiacetal).

  • Nucleophilic Substitution: Displacement of the C3-bromide with azide establishes the nitrogen center with inversion of configuration (securing trans geometry).

  • Anomeric Fluorination: Conversion of the hemiacetal (lactol) to the anomeric fluoride using diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Staudinger Reduction: Mild reduction of the azide to the amine in the presence of acid to immediately trap the product as a stable salt.

Reaction Workflow Diagram

SynthesisRoute cluster_safety Critical Safety Control Points SM 3,4-Dihydro-2H-pyran (Starting Material) Int1 3-Bromo-2-hydroxytetrahydropyran (Bromohydrin) SM->Int1 NBS, H2O (Regioselective Addition) Int2 3-Azido-2-hydroxytetrahydropyran (Azido-Lactol) Int1->Int2 NaN3, DMF (SN2 Displacement) Int3 3-Azido-2-fluorotetrahydropyran (Fluoro-Azide) Int2->Int3 DAST or Deoxo-Fluor CH2Cl2, -78°C Product 2-Fluorooxan-3-amine HCl (Target Salt) Int3->Product PPh3, H2O, HCl (Staudinger Reduction)

Caption: Linear synthetic workflow for 2-Fluorooxan-3-amine HCl highlighting critical safety control points at the azide and fluorination stages.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-hydroxytetrahydropyran

Objective: Regioselective introduction of the leaving group (Br) and the anomeric oxygen.

  • Reagents: 3,4-Dihydro-2H-pyran (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Water/Acetone (1:1 v/v).

  • Scale: Protocol validated for 1.0 kg input.

Protocol:

  • Charge a 20 L reactor with 3,4-Dihydro-2H-pyran (1.0 kg, 11.9 mol) and acetone (5 L).

  • Cool the solution to 0–5 °C.

  • Add Water (5 L) slowly, maintaining temperature <10 °C.

  • Add NBS (2.22 kg, 12.5 mol) portion-wise over 2 hours. Exothermic reaction.

  • Stir at 20 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of alkene.

  • Workup: Concentrate under reduced pressure to remove acetone. Extract the aqueous residue with Dichloromethane (DCM, 3 x 3 L).

  • Wash combined organics with 5% NaHCO₃ and Brine. Dry over Na₂SO₄.[1]

  • Yield: Expect ~85-90% of crude bromohydrin (mixture of anomers). Proceed directly to Step 2 due to limited stability.

Step 2: Synthesis of 3-Azido-2-hydroxytetrahydropyran (The Azido-Lactol)

Objective: Installation of the masked nitrogen via nucleophilic substitution.

  • Reagents: Crude Bromohydrin (from Step 1), Sodium Azide (NaN₃, 1.2 eq), DMF.

  • Safety: NaN₃ is acutely toxic and can form explosive hydrazoic acid with strong acids. Maintain pH > 7.

Protocol:

  • Dissolve the crude Bromohydrin (approx. 2.0 kg) in DMF (10 L).

  • Add Sodium Azide (0.93 kg, 14.3 mol) carefully at ambient temperature.

  • Heat the mixture to 60 °C for 12 hours.

  • Quench: Cool to 20 °C and pour into Ice Water (20 L).

  • Extraction: Extract with Ethyl Acetate (3 x 5 L). Note: Do not use DCM if subsequent steps involve amine concentration to avoid azidomethane formation.

  • Wash organics extensively with water (to remove DMF) and brine.

  • Purification: Flash column chromatography (Silica, 10-30% EtOAc in Hexane) may be required if crude purity is <90%.

  • Characterization: IR will show strong azide stretch at ~2100 cm⁻¹.

Step 3: Anomeric Fluorination (3-Azido-2-fluorotetrahydropyran)

Objective: Deoxyfluorination of the lactol to the glycosyl fluoride analog.

  • Reagents: 3-Azido-2-hydroxytetrahydropyran (1.0 eq), DAST (Diethylaminosulfur trifluoride, 1.1 eq), Anhydrous DCM.

  • Critical Parameter: Temperature control is vital to prevent elimination to the glycal.

Protocol:

  • Charge 3-Azido-2-hydroxytetrahydropyran (1.0 kg, 6.98 mol) and Anhydrous DCM (10 L) into a cryo-reactor under Nitrogen.

  • Cool the mixture to -78 °C .

  • Add DAST (1.24 kg, 7.68 mol) dropwise over 3 hours. Do not allow internal temperature to rise above -70 °C.

  • Allow the reaction to warm slowly to 0 °C over 6 hours.

  • Quench: Carefully quench by transferring the reaction mixture into a stirred saturated NaHCO₃ solution (15 L) at 0 °C. Caution: Vigorous CO₂ evolution.

  • Separate phases. Wash organic layer with water and brine.

  • Dry over MgSO₄ and concentrate at low temperature (<30 °C) . The product is volatile and thermally unstable.

Step 4: Staudinger Reduction & Salt Formation

Objective: Conversion of azide to amine and immediate trapping as Hydrochloride salt.

  • Reagents: 3-Azido-2-fluorotetrahydropyran, Triphenylphosphine (PPh₃, 1.1 eq), THF, Water, HCl (gas or dioxane solution).

Protocol:

  • Dissolve the Fluoro-Azide intermediate in THF (10 L).

  • Add Triphenylphosphine (2.0 kg, 7.6 mol) portion-wise at 0 °C.

  • Stir for 2 hours (formation of phosphazene).

  • Add Water (200 mL) and warm to 40 °C for 3 hours to hydrolyze the phosphazene.

  • Salt Formation: Cool to 0 °C. Bubble anhydrous HCl gas or add 4M HCl in Dioxane until pH < 2.

  • Isolation: The 2-Fluorooxan-3-amine Hydrochloride will precipitate.

  • Filter the solid under Nitrogen (hygroscopic). Wash with cold diethyl ether to remove triphenylphosphine oxide.

  • Drying: Vacuum dry at 25 °C.

Analytical Specifications & Quality Control

Key Intermediate Data
CompoundFormulaMW ( g/mol )Key Analytical Marker
Bromohydrin C₅H₉BrO₂181.03¹H NMR: δ 4.8-5.2 (anomeric H), 3.9 (CH-Br)
Azido-Lactol C₅H₉N₃O₂143.14IR: 2105 cm⁻¹ (Azide); No Alkene protons
Target (HCl) C₅H₁₁ClFNO155.60¹⁹F NMR: δ -140 to -160 ppm (d, J_HF ~50Hz)
Stability Profile
  • Free Base: Unstable. Half-life < 1 hour in aqueous solution at pH 7. Rapid hydrolysis to 3-aminotetrahydropyran-2-ol.

  • HCl Salt: Stable for >6 months at -20 °C under Argon. Hygroscopic.

Comparative Analysis of Fluorinating Agents

For the critical Step 3, selection of the fluorinating agent impacts scalability and safety.

ReagentProsConsRecommendation
DAST High yield, liquid handlingExplosive hazard >90°C; shock sensitive residueStandard for <1kg
Deoxo-Fluor More thermally stable than DASTMore expensive; viscousPreferred for >1kg
XtalFluor-E Crystalline solid, safer handlingRequires HF-amine promoter; slower kineticsGreen Alternative

Process Safety Logic (Graphviz)

SafetyLogic cluster_waste Waste Management Start Start: Step 3 (Fluorination) CheckTemp Is Reactor Temp < -70°C? Start->CheckTemp AddDAST Add DAST slowly CheckTemp->AddDAST Yes Stop STOP: Risk of Runaway/Elimination CheckTemp->Stop No Quench Inverse Quench into NaHCO3 AddDAST->Quench Complete Waste Aqueous Waste contains Fluoride & Azide traces Treat with CaO + Bleach Quench->Waste

Caption: Safety logic flow for the critical DAST fluorination step to prevent thermal runaway and elimination side-reactions.

References

  • General Synthesis of Tetrahydropyran Derivatives

    • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.[2][3]

    • Source: N
    • URL:[Link]

  • Fluorination Methodologies (DAST/Deoxo-Fluor)

    • Title: Synthesis of Fluorin
    • Source: N
    • URL:[Link]

  • Analogous Synthesis (3-Aminotetrahydrofuran)

    • Title: Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride.[4]

    • Source: ResearchGate.[5][4][6]

    • URL:[Link]

  • Comparative Route (3-Fluoro-4-Amine Isomer)

Disclaimer: This protocol involves the handling of organic azides and fluorinating agents, which pose significant explosion and toxicity hazards. All procedures should be conducted in a fume hood behind a blast shield by trained personnel. The final product is a potent alkylating agent analog and should be handled with extreme caution.

Sources

Application

Functionalization strategies for the C3-amine group in 2-fluorooxanes

Application Note: Functionalization Strategies for the C3-Amine Group in 2-Fluorooxanes Abstract The 2-fluoro-3-aminotetrahydropyran (2-fluorooxane) scaffold represents a privileged motif in modern medicinal chemistry. B...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for the C3-Amine Group in 2-Fluorooxanes

Abstract

The 2-fluoro-3-aminotetrahydropyran (2-fluorooxane) scaffold represents a privileged motif in modern medicinal chemistry. By leveraging the fluorine gauche effect and the anomeric effect , this scaffold offers a unique opportunity to "lock" molecular conformation, thereby reducing entropic penalties upon target binding. However, the chemical instability of the anomeric C–F bond presents significant synthetic challenges. This guide provides validated protocols for functionalizing the C3-amine group—including amidation, reductive amination, and heteroarylation—while preserving the integrity of the sensitive 2-fluoro substituent.

Scientific Foundation: Conformational Control

The strategic value of the 3-amino-2-fluorooxane scaffold lies in its ability to dictate 3D spatial arrangement through stereoelectronic effects.

  • The Anomeric Effect: The electronegative fluorine at C2 prefers the axial orientation to maximize the overlap between the oxygen lone pair (

    
    ) and the antibonding orbital of the C–F bond (
    
    
    
    ).
  • The Fluorine Gauche Effect: The vicinal C3-amine (or ammonium) group preferentially adopts a gauche conformation relative to the C2-fluorine. This is driven by electrostatic attraction (

    
    ) and hyperconjugative donation (
    
    
    
    ).

Design Consequence: These two effects act synergistically to lock the oxane ring into a specific chair conformation, rigidly positioning the N-substituent vectors. This "pre-organization" is critical for high-affinity binding in protein pockets.

ConformationalLock cluster_0 Stereoelectronic Drivers cluster_1 Resulting Properties Anomeric Anomeric Effect (Axial F preference) Lock Conformational Lock (Rigid Chair) Anomeric->Lock Stabilizes Axial F Gauche Gauche Effect (F-C-C-N torsion ~60°) Gauche->Lock Stabilizes Gauche N Affinity Reduced Entropic Penalty (Higher Binding Affinity) Lock->Affinity Pre-organization

Figure 1: Synergistic stereoelectronic effects driving the conformational rigidity of 3-amino-2-fluorooxanes.

Stability & Handling Precautions

The 2-fluorooxane moiety is effectively a glycosyl fluoride . While more stable than their chloride counterparts, they are susceptible to two primary degradation pathways:

  • Acid-Catalyzed Hydrolysis: Strong Lewis or Brønsted acids can promote the departure of fluoride, generating an oxocarbenium ion which hydrolyzes to the lactol.

  • Base-Mediated Elimination: Strong bases can trigger E2 elimination of HF, collapsing the ring to a glycal (3,4-dihydro-2H-pyran).

General Handling Rules:

  • Solvents: Use anhydrous, non-nucleophilic solvents (DCM, THF, MeCN). Avoid protic solvents (MeOH, H2O) in acidic conditions.

  • Workup: Avoid strong aqueous acids. Quench reactions with buffered solutions (e.g., sat. NaHCO3 or phosphate buffer pH 7).

  • Purification: Silica gel chromatography is generally safe if the mobile phase contains 0.5% Et3N to neutralize inherent silica acidity.

Protocol A: Amide Coupling (N-Acylation)

This is the safest method for functionalization. The use of mild bases prevents elimination, and the resulting amide N-H bond often reinforces the gauche effect.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (Hunig's Base, 2.5 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
    . Add DIPEA (2.5 mmol) followed by HATU (1.1 mmol). Stir for 5 minutes at 0°C to form the active ester.
    
    • Note: Pre-activation minimizes the exposure of the fluoroamine to free acid.

  • Coupling: Add the 3-amino-2-fluorooxane (1.0 mmol, often used as an HCl salt; if salt, increase DIPEA to 3.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with sat. NaHCO3 (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Checkpoint: Do not use acid chlorides (R-COCl) without a scavenger base present before addition, as the generated HCl can degrade the C–F bond.

Protocol B: Reductive Amination

Reductive amination allows for the introduction of alkyl groups. Standard conditions using


 or STAB (Sodium Triacetoxyborohydride) are preferred over catalytic hydrogenation (which may defluorinate) or 

(which is too basic/nucleophilic).

Reagents:

  • Aldehyde/Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH, 1.0 equiv) - Optional, use with caution

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-amino-2-fluorooxane (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCE (10 mL).

    • Optimization: If the reaction is sluggish, add

      
       (anhydrous) to sequester water and drive imine formation.
      
  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

    • Note: STAB is milder than

      
       and avoids toxic cyanide byproducts.
      
  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Quench carefully with sat.

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3 x 20 mL).

  • Purification: The secondary amine product is often more basic; use amine-functionalized silica or add 1%

    
     to the eluent.
    

Protocol C: Heteroarylation ( )

Attaching the amine to a heteroaryl ring (e.g., pyridine, pyrimidine) is common in kinase inhibitor design.

Mechanism: Nucleophilic Aromatic Substitution (


).
Constraint:  Avoid strong bases (e.g., NaH, NaOtBu) which cause HF elimination. Use mild inorganic bases.

Reagents:

  • Heteroaryl Halide (e.g., 2-chloropyrimidine, 1.0 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMSO or NMP (Polar aprotic is required)

Step-by-Step Protocol:

  • Setup: In a microwave vial or pressure tube, combine 3-amino-2-fluorooxane (1.0 mmol), heteroaryl halide (1.0 mmol), and

    
     (3.0 mmol) in DMSO (3 mL).
    
  • Thermal Reaction: Heat to 80–100°C.

    • Warning: Do not exceed 120°C. Thermal elimination of HF becomes significant at high temperatures.

  • Microwave Option: Irradiate at 100°C for 30–60 minutes (preferred for cleaner profiles).

  • Workup: Pour into water/ice mix. Extract with EtOAc.

    • Tip: DMSO removal requires thorough water washes or lyophilization.

Summary of Reaction Conditions

Reaction TypeReagentsSolventTemperatureRisk Factor
Amidation HATU, DIPEADMF/DCM0°C

RT
Low
Reductive Alkylation STAB, AldehydeDCERTLow-Medium


, Ar-Cl
DMSO80°CMedium (Elimination)
Sulfonylation

, Pyridine
DCM0°CLow

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631. Link

Method

Application Notes &amp; Protocols: Leveraging 2-Fluorooxan-3-amine for Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Scaffolds in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality lead compounds.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality lead compounds.[1][2][3] This approach hinges on a fundamental principle: small, low-complexity molecules ("fragments") can explore chemical space more efficiently and form higher-quality interactions with a target protein than larger, more complex molecules.[2][4] These initial weak-binding hits then serve as starting points for rational, structure-guided evolution into potent drug candidates.[1][4]

Within the vast landscape of fragment libraries, fluorinated molecules have garnered significant attention. The incorporation of fluorine can dramatically enhance key physicochemical properties, including binding affinity, metabolic stability, and membrane permeability.[5] Furthermore, the unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus provide a powerful and sensitive handle for screening, hit validation, and structural characterization.[5][6][7][8][9][10]

This application note introduces 2-Fluorooxan-3-amine , a novel fragment that combines the advantageous properties of a fluorinated aliphatic scaffold with the conformational rigidity and hydrogen bonding capabilities of the tetrahydropyran (oxan) ring system.[11][12] We will explore its potential as a valuable tool in FBDD campaigns, providing a comprehensive overview of its properties and detailed protocols for its application in a typical FBDD workflow.

The Profile of 2-Fluorooxan-3-amine: A Privileged Fragment

The structure of 2-Fluorooxan-3-amine presents a compelling combination of features for FBDD:

  • Fluorine as a Versatile Probe: The fluorine atom serves a dual purpose. Firstly, it can act as a hydrogen bond acceptor and engage in favorable orthogonal multipolar interactions with the protein target. Secondly, its ¹⁹F NMR signal is highly sensitive to the local electronic environment, making it an exceptional reporter for binding events.[7][8] This allows for rapid and robust ligand-observed NMR screening with minimal background interference.[10]

  • 3D-Rich Tetrahydropyran Scaffold: The tetrahydropyran ring provides a conformationally restrained, three-dimensional scaffold.[11][12] This pre-organization reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency. The oxygen atom within the ring can also act as a hydrogen bond acceptor, providing an additional interaction point.[12]

  • Primary Amine for Vectorial Growth: The primary amine at the 3-position is a crucial functional group for subsequent fragment evolution. It provides a readily derivatizable handle for "fragment growing," where chemical moieties are added to the initial hit to explore adjacent pockets and increase potency.[4]

Physicochemical Properties of 2-Fluorooxan-3-amine

To be an effective fragment, a compound must adhere to the "Rule of Three" and exhibit good aqueous solubility. The predicted properties of 2-Fluorooxan-3-amine align well with these requirements.

PropertyPredicted ValueFBDD GuidelineRationale
Molecular Weight (MW)~119.14 g/mol < 300 DaEnsures efficient exploration of chemical space.[1][4]
cLogP~ -0.5< 3Promotes aqueous solubility, crucial for biophysical assays.[4]
Hydrogen Bond Donors2 (from -NH₂)≤ 3Maintains a balance of polarity and permeability.[4]
Hydrogen Bond Acceptors3 (O, N, F)≤ 3Provides multiple points for directed interactions.[4]
Rotatable Bonds1≤ 3Low conformational flexibility reduces entropic loss upon binding.[4]
Aqueous SolubilityHigh> 1 mMEssential for reliable screening at high concentrations.

The FBDD Workflow with 2-Fluorooxan-3-amine

The integration of 2-Fluorooxan-3-amine into an FBDD campaign follows a structured, multi-stage process designed to identify and validate hits, and then guide their optimization.

FBDD_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology & Elaboration cluster_3 Output LibPrep Fragment Library QC (Solubility, Purity) PrimaryScreen Primary Screening (¹⁹F NMR) LibPrep->PrimaryScreen TargetPrep Target Protein Expression & Purification TargetPrep->PrimaryScreen OrthoScreen Orthogonal Screen (SPR or TSA) PrimaryScreen->OrthoScreen Initial Hits DoseResponse Dose-Response & Kᴅ Determination OrthoScreen->DoseResponse Xray X-ray Crystallography or Cryo-EM DoseResponse->Xray Validated Hits SAR Structure-Activity Relationship (SAR) Xray->SAR ChemSynth Fragment Growing (Chemical Synthesis) Xray->ChemSynth SAR->ChemSynth ChemSynth->PrimaryScreen Iterative Cycles Lead Lead Compound ChemSynth->Lead

Caption: FBDD workflow for 2-Fluorooxan-3-amine.

Experimental Protocols

The following protocols are designed as a comprehensive guide for utilizing 2-Fluorooxan-3-amine in an FBDD campaign.

Protocol 1: ¹⁹F NMR-Based Primary Screening

Rationale: ¹⁹F NMR is an exceptionally sensitive method for detecting weak binding events characteristic of fragments.[8] The absence of endogenous fluorine in biological systems provides a clean background, and changes in the ¹⁹F chemical shift, line broadening, or signal intensity upon addition of the target protein are indicative of binding.[5][7][9] Screening in cocktails accelerates the process.[9]

Materials:

  • 2-Fluorooxan-3-amine stock solution (100 mM in d₆-DMSO)

  • Other fluorinated fragments for cocktailing

  • Target protein (e.g., Kinase X) stock solution (50-100 µM in NMR buffer)

  • NMR Buffer: 50 mM Phosphate buffer pH 7.4, 150 mM NaCl, 5% D₂O

  • NMR tubes and spectrometer equipped with a fluorine probe

Procedure:

  • Cocktail Preparation: Prepare a cocktail of 5-10 fluorinated fragments, including 2-Fluorooxan-3-amine, each at a final concentration of 200 µM in NMR buffer.

  • Reference Spectrum: Acquire a ¹⁹F NMR spectrum of the fragment cocktail alone. This serves as the reference ("ligand-only") spectrum. Note the sharp signals and characteristic chemical shifts.

  • Protein Addition: Add the target protein to the fragment cocktail to a final concentration of 10 µM.

  • Test Spectrum: Acquire a second ¹⁹F NMR spectrum.

  • Data Analysis:

    • Compare the test spectrum to the reference spectrum.

    • A positive hit is indicated by:

      • Significant line broadening of a specific ¹⁹F signal.

      • A change in the chemical shift (Δδ) of a signal.

      • A decrease in the signal intensity.

    • Deconvolute the cocktail by testing each fragment individually to confirm which fragment is the hit.

NMR_Screening cluster_0 cluster_1 Ref Reference Spectrum (Fragments Only) Sharp Peaks Test Test Spectrum (Fragments + Protein) Broadened Peak Ref->Test Add Target Protein Result Result: 2-Fluorooxan-3-amine is a HIT Test->Result Analyze Signal Change

Caption: Logic of ¹⁹F NMR hit identification.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free biophysical technique that provides real-time kinetic and affinity data (Kᴅ, kₐ, kₑ).[13][14][15][16][17] It serves as an excellent orthogonal method to validate hits from the primary NMR screen and to quantitatively rank fragment affinities.[3][18]

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (for immobilization)

  • 2-Fluorooxan-3-amine (and other hits) as analyte

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (ligand) at a low concentration (e.g., 20 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve a target immobilization level of ~2000-4000 Response Units (RU).

    • Deactivate remaining active esters with ethanolamine.

    • A reference flow cell is prepared similarly but without protein immobilization.

  • Analyte Binding Assay:

    • Prepare a serial dilution of 2-Fluorooxan-3-amine in running buffer (e.g., from 500 µM down to ~1 µM).

    • Inject the different concentrations of the fragment over both the reference and active flow cells.

    • Monitor the binding response (in RU) in real-time.

    • Follow each injection with a dissociation phase where only running buffer flows over the chip.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (Kᴅ). A Kᴅ in the high µM to low mM range is typical for a fragment hit.

Protocol 3: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is the cornerstone of FBDD.[19][20] It provides a definitive confirmation of binding, reveals the precise binding mode, and illuminates the key interactions, which is essential for guiding the fragment-to-lead optimization process.[1][19]

Materials:

  • Crystallization-grade purified target protein

  • Crystallization screens and plates

  • 2-Fluorooxan-3-amine stock solution

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Protein Crystallization:

    • Set up crystallization trials of the target protein alone (apo form) using vapor diffusion methods (sitting or hanging drop).

    • Optimize initial hits to obtain well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a solution of 2-Fluorooxan-3-amine (typically 1-10 mM) in a cryoprotectant-containing mother liquor.

    • Transfer the apo protein crystals into this solution and allow them to soak for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the data and solve the structure using molecular replacement with the apo structure as a search model.

    • Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound 2-Fluorooxan-3-amine fragment.

    • Refine the model to produce a high-resolution structure of the protein-fragment complex.

From Hit to Lead: The Path Forward

The structural information gleaned from crystallography is paramount. The amine group of 2-Fluorooxan-3-amine can be used as a chemical handle to "grow" the fragment into an adjacent pocket, designing new analogues that pick up additional favorable interactions and thereby increase potency and selectivity.

Fragment_Growing cluster_0 cluster_1 cluster_2 cluster_3 Hit 2-Fluorooxan-3-amine (Kᴅ = 500 µM) Xray X-ray Structure Reveals: - Binding Mode - Unoccupied Pocket Synth Synthesize Analogues (Derivatize -NH₂ group) Xray->Synth Design Lead Potent Lead Compound (Kᴅ = 50 nM) Synth->Lead Optimize

Caption: The fragment growing strategy.

Conclusion

2-Fluorooxan-3-amine represents a highly promising fragment for FBDD campaigns. Its unique combination of a ¹⁹F NMR handle, a 3D-rich scaffold, and a vector for chemical elaboration makes it a versatile tool for tackling challenging drug targets. The methodologies outlined in this note—from initial NMR screening to SPR validation and crystallographic analysis—provide a robust and self-validating framework for its successful application. By leveraging the principles of FBDD and the specific advantages of this fluorinated fragment, researchers can significantly accelerate the journey from initial hit identification to the development of novel, high-quality lead compounds.

References

  • Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry (RSC Publishing).
  • ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Publishing. (2021-07-12).
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Fragment-based drug discovery: A graphical review. PMC - NIH. (2025-09-10).
  • FBDD: Fragment-Based Drug Discovery. BioSolveIT.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.
  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. (2024-02-16).
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry - ACS Publications. (2025-02-24).
  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. (2016-07-16).
  • New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency. (2015-05-12).
  • Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. Life Chemicals. (2024-03-23).
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH.
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. (2014-08-10).
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024-05-16).
  • Do 19F NMR fragment screening libraries for FBDD incorporate the latest trends in library design?. Charles River.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central.
  • SPR-based fragment screening: advantages and applications. PubMed.
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. (2025-08-06).
  • Combining NMR and X-ray Crystallography in Fragment-Based Drug Discovery: Discovery of Highly Potent and Selective BACE-1 Inhibitors. ResearchGate. (2025-08-06).
  • Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. (2025-03-20).
  • Synthesis of tetrahydropyran derivatives. ResearchGate.
  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. (2023-02-13).
  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores | Journals.
  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Fluorooxan-3-amine

[1] Executive Summary & Core Challenge The Molecule: 2-Fluorooxan-3-amine (also known as 3-amino-2-fluorotetrahydropyran) is structurally a glycosyl fluoride .[1] While the fluorine atom at the anomeric position (C2) con...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Challenge

The Molecule: 2-Fluorooxan-3-amine (also known as 3-amino-2-fluorotetrahydropyran) is structurally a glycosyl fluoride .[1] While the fluorine atom at the anomeric position (C2) confers greater stability than its chloro- or bromo-analogs due to the high strength of the C-F bond, it remains thermodynamically unstable toward hydrolysis.

The Problem: Upon exposure to water—particularly under acidic conditions or elevated temperatures—the C-F bond cleaves. This generates a reactive oxocarbenium ion , which is rapidly trapped by water to form a hemiacetal (lactol).[1] This lactol is in equilibrium with the open-chain amino-aldehyde, leading to polymerization or degradation.[1]

The Solution: Success depends on kinetic stabilization . You must suppress the activation energy of the leaving group (fluoride) by maintaining low temperatures, strictly controlling pH (neutral to basic), and minimizing aqueous contact time.[1]

The Chemistry of Instability (The "Why")

To prevent decomposition, one must understand the failure mode. The hydrolysis of 2-fluorooxan-3-amine follows a dissociative (


) mechanism, often acid-catalyzed.[1]
Mechanistic Pathway[1][2][3][4]
  • Protonation: Trace acid protonates the fluorine or the ring oxygen.

  • Ionization: The C-F bond breaks, assisted by the lone pair on the ring oxygen.

  • Oxocarbenium Formation: A planar, highly electrophilic cation forms.[1]

  • Hydrolysis: Water attacks the anomeric center, releasing HF and forming the lactol.

Hydrolysis SM 2-Fluorooxan-3-amine (Intact) TS Oxocarbenium Ion (Transition State) SM->TS -HF (Rate Limiting) H_Ion H+ (Acid) H_Ion->SM Catalysis Lactol Lactol (Hemiacetal) TS->Lactol +H2O Aldehyde Open-Chain Amino-Aldehyde Lactol->Aldehyde Ring Opening

Figure 1: The acid-catalyzed hydrolysis cascade of 2-Fluorooxan-3-amine. Note that the oxocarbenium ion is the critical bottleneck.

Validated Workup Protocols

Choose the protocol that matches your reaction matrix. Protocol A is preferred for maximum recovery.

Protocol A: The "Anhydrous" Workup (Recommended)

Best for reactions in non-polar solvents (DCM, Toluene, Ether) where inorganic salts can be precipitated.[1]

StepActionTechnical Rationale
1 Cool Down Cool reaction mixture to 0°C . Reduces kinetic energy for spontaneous ionization.
2 Quench/Precipitate Add anhydrous Et₂O or MTBE (3x volume).[1] If Lewis acids were used, add dry NaF or KF powder.[1]
3 Filtration Filter through a pad of Celite or a fritted glass funnel under N₂.
4 Stabilization Add 1% v/v Triethylamine (Et₃N) to the filtrate.
5 Concentration Rotary evaporate at < 30°C . Do not distill to dryness; leave as a concentrated oil.
Protocol B: The Buffered Aqueous Workup

Use ONLY if water-soluble byproducts (DMSO, DMF, salts) must be removed.[1]

Critical Rule: Never use water or brine alone. They are slightly acidic (pH 5-6) due to dissolved CO₂.[1]

  • Preparation: Prepare a cold (4°C) saturated solution of NaHCO₃ (pH ~8.5) or a Phosphate Buffer (pH 7.5).[1]

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or DCM .

  • The Wash:

    • Pour the cold organic phase into the cold buffer.

    • Shake quickly (15 seconds max).

    • Separate phases immediately.

  • Drying:

    • Do NOT use MgSO₄ (It is slightly acidic).[1]

    • Use Na₂SO₄ or K₂CO₃. These are neutral-to-basic drying agents.[1]

  • Filtration & Concentration: Filter and concentrate at < 30°C.

Purification & Storage Guidelines

Standard silica gel chromatography is the "graveyard" of glycosyl fluorides due to the acidic nature of silanol groups (Si-OH).

Chromatography Decision Tree

Purification Start Crude 2-Fluorooxan-3-amine Purity Is purity > 90%? Start->Purity Yes Yes Purity->Yes Yes No No Purity->No No UseAsIs Use Crude immediately (Store at -20°C) Purify Purification Required Method Choose Stationary Phase Purify->Method Silica Standard Silica Gel Method->Silica Avoid! (Decomposition) Basified Et3N-Buffered Silica (2% v/v Et3N in eluent) Method->Basified Standard Option Alumina Neutral/Basic Alumina (Brockmann Grade III) Method->Alumina Best for Labile Amines Yes->UseAsIs No->Purify

Figure 2: Purification strategy selection.[1] Note that standard silica is explicitly discouraged.[1]

Storage
  • State: Store as a free base only if necessary. Conversion to a salt (e.g., HCl salt) stabilizes the amine but destabilizes the C-F bond if moisture is present (HCl + H2O = hydrolysis).

  • Conditions: Store under Argon at -20°C .

  • Solvent: If unstable as a neat oil, store as a 0.1M solution in dry Benzene or Toluene (frozen).

Troubleshooting & FAQs

Q: My product turned into a viscous gel during concentration. What happened? A: You likely triggered polymerization. The "open chain" aldehyde (see Figure 1) can react with the amine of another molecule (Schiff base formation), creating a polymer network.

  • Fix: Keep the concentration temperature low (<30°C) and ensure the workup was basic (pH > 8) to prevent the initial ring-opening.

Q: Can I use MgSO₄ to dry the organic layer? A: No. Magnesium sulfate is a Lewis acid (weakly acidic). It can catalyze the ionization of the C-F bond.[2] Use Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃) instead.[1]

Q: I see an aldehyde peak (~9.7 ppm) in my NMR. Is my product gone? A: Not necessarily gone, but hydrolyzing.[1] The aldehyde peak indicates the ring has opened. If the peak is small (<5%), repurify immediately using Basic Alumina .[1] If large (>50%), the batch is likely lost.[1]

Q: Why do you recommend Toluene/DCM over Methanol for extraction? A: Methanol is nucleophilic. In the presence of any acid, Methanol can attack the oxocarbenium ion, displacing the Fluorine to form the Methyl Glycoside (acetal), effectively destroying your fluorinated product.

References

  • Vocadlo, D. J., & Withers, S. G. (2005).[1] Detailed Anatomy of a Latent Mechanism-Based Fluoroglycoside Inhibitor. Journal of the American Chemical Society.[3]

  • Bredt's Rule & Alpha-Fluoro Amines: Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [1]

  • General Glycosyl Fluoride Stability: Glycosyl fluorides in enzymatic reactions.[4] PubMed.[3]

  • Purification of Labile Amines: Amino Protecting Groups Stability. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Synthesis of 2-Fluorooxan-3-amine

This is a technical support guide designed for researchers and drug development professionals. Executive Technical Overview 2-Fluorooxan-3-amine (systematically 3-amino-2-fluorotetrahydropyran) is structurally analogous...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals.

Executive Technical Overview

2-Fluorooxan-3-amine (systematically 3-amino-2-fluorotetrahydropyran) is structurally analogous to a 3-amino-2,3-dideoxyglycosyl fluoride. The presence of the fluorine atom at the anomeric position (C2) introduces unique electronic stability via the anomeric effect, yet the adjacent C3-amine group presents a significant synthetic challenge: Neighboring Group Participation (NGP) .

Low yields in this synthesis are rarely due to "bad reagents" but rather two competing pathways:

  • Oxazoline Formation: The carbonyl oxygen of a C3-amide/carbamate protecting group attacks the activated anomeric center, cyclizing to form a stable oxazoline instead of the desired fluoride.

  • Elimination (Glycal Formation): The basicity of the fluorinating agent (or its breakdown products) promotes elimination of the C2-leaving group to form the enol ether (glycal).

This guide provides the protocols to suppress these side reactions and maximize the yield of the target glycosyl fluoride.

Troubleshooting Guide (Q&A)

Q1: I am using DAST on the lactol, but I isolate a stable byproduct that isn't my fluoride. What is it?

Diagnosis: You have likely formed an oxazoline (or oxazolidinone). Mechanism: When the C2-hydroxyl is activated by DAST (forming the alkoxy-aminosulfur difluoride intermediate), the carbonyl oxygen of your N-protecting group (e.g., Boc, Cbz, Acetyl) acts as an intramolecular nucleophile. It attacks C2 from the back, displacing the leaving group and forming a 5-membered ring. Solution:

  • Switch Protecting Groups: Change from "participating" groups (Amides, Carbamates) to "non-participating" groups. Phthalimide (Phth) or Azide (-N3) are the gold standards here. They cannot cyclize onto the anomeric center.

  • ** steric hindrance:** If you must use a carbamate, use a bulky N-protecting group (e.g., N-di-Boc) to sterically hinder the rotation required for attack.

Q2: My product decomposes on the silica column. How do I purify it?

Diagnosis: Glycosyl fluorides are sensitive to acid-catalyzed hydrolysis, regenerating the lactol. Standard silica gel is slightly acidic (


).
Solution: 
  • Buffer the Silica: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in the eluent to neutralize acidity.

  • Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica.

  • Azeotropic Drying: Ensure the crude residue is free of HF before loading. Co-evaporate with toluene 3x after the workup.

Q3: I see the product by TLC, but the yield drops significantly after workup. Why?

Diagnosis: Thermal instability of the DAST intermediate. Causality: The intermediate formed between DAST and the alcohol is thermally unstable. If the reaction is allowed to warm too quickly or sits too long at Room Temperature (RT) before quenching, it can undergo elimination to the glycal (3-amino-3,4-dihydro-2H-pyran). Solution:

  • Strict Temperature Control: Add DAST at -78°C. Allow warming only to -20°C or 0°C. Do not reflux.

  • Rapid Quench: Pour the cold reaction mixture directly into saturated NaHCO3. Do not add water to the reaction; add the reaction to the bicarbonate.

Optimized Experimental Protocol

Target: Synthesis of N-Phthaloyl-2-fluorooxan-3-amine (Precursor to free amine) Method: Deoxyfluorination using DAST with Non-Participating Protection

Materials
  • Substrate: N-Phthaloyl-3-aminotetrahydropyran-2-ol (Lactol).

  • Reagent: DAST (Diethylaminosulfur trifluoride) [Sigma-Aldrich].

  • Solvent: Anhydrous Dichloromethane (DCM), dried over molecular sieves.

  • Quench: Saturated aqueous NaHCO3.

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equiv of the Lactol in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add DAST (1.2 equiv) dropwise via syringe. Note: DAST fumes; use a fume hood.

  • Reaction: Stir at -78°C for 30 minutes. Allow the bath to warm slowly to -10°C over 1 hour. Monitor by TLC (product usually runs faster than starting material).

  • Quench (Critical): While still cold, pour the reaction mixture slowly into a vigorously stirring beaker of saturated NaHCO3 at 0°C. Caution: Vigorous CO2 evolution.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine (1x).

  • Drying: Dry over anhydrous Na2SO4 (Magnesium sulfate can sometimes be too acidic). Filter and concentrate at <30°C.

  • Purification: Flash chromatography on Et3N-buffered silica (Hexanes/EtOAc gradient).

Data Summary: Protecting Group Effects
Protecting Group (C3-N)Primary ProductYieldMechanism of Failure
Acetyl (-NHAc) Oxazoline<10% (Fluoride)NGP (O-attack)
Boc (-NHBoc) Oxazolidinone15-30%NGP (O-attack)
Azide (-N3) 2-Fluoro-3-azido85-92%None (Direct substitution)
Phthalimide (-NPhth) 2-Fluoro-3-phth 80-88% None (Steric/Electronic)

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The "Red" path causes yield loss; the "Green" path is the optimized route.

G Lactol Lactol Precursor (C3-Protected) Inter Activated DAST Intermediate Lactol->Inter DAST, -78°C Oxazoline Oxazoline Byproduct (Dead End) Inter->Oxazoline Path A: Amide/Boc PG (NGP Attack) Glycal Glycal (Elimination) Inter->Glycal Path B: High Temp (Elimination) Product 2-Fluorooxan-3-amine (Target) Inter->Product Path C: Phthalimide PG (Fluoride Attack)

Caption: Divergent reaction pathways during fluorination. Path C (Green) is achieved by using non-participating protecting groups like Phthalimide.

References

  • Glycosyl Fluoride Synthesis Protocols: National Institutes of Health (NIH). "Synthesis of glycosyl fluoride donor - Glycoscience Protocols." [Link]

  • Oxazoline Formation via DAST (Troubleshooting NGP): Organic Chemistry Portal. "Synthesis of Functionalized Oxazolines and Oxazoles with DAST." [Link]

  • Stability of 2-Fluoro-Nucleic Acid Analogs: PubMed Central. "2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength."[1] [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Synthesis of 2-Fluorooxanes

Ticket ID: #FLOX-992 Subject: Minimizing HF Elimination Side Reactions (Glycal Formation) Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division Executive Summary: The "Hidden" Instability You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FLOX-992 Subject: Minimizing HF Elimination Side Reactions (Glycal Formation) Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The "Hidden" Instability

You are likely encountering a common but often misdiagnosed issue in the synthesis of 2-fluorooxanes (and their carbohydrate subset, glycosyl fluorides). While the C–F bond is generally strong, the 2-fluorooxane motif is thermodynamically prone to HF elimination to form enol ethers (glycals).

This reaction is driven by two factors:

  • Acidity: The generation of free HF during the reaction (common with DAST).

  • Stereoelectronics: The alignment of the C2-proton and the anomeric leaving group allows for rapid E2 elimination.

This guide provides a root-cause analysis and three validated protocols to suppress this pathway.

Module 1: Mechanistic Diagnosis

Why is my product turning into an olefin?

The formation of the elimination product (the glycal/enol ether) is not random; it is a competitive pathway dictated by the specific geometry of your molecule and the acidity of your reagents.

The Elimination Pathway (E2 vs. S_N2-like)

When using reagents like DAST (Diethylaminosulfur trifluoride), the reaction proceeds through an activated intermediate. If the fluoride ion is slow to attack, or if a base is present, the system seeks thermodynamic stability by eliminating a proton.

G cluster_0 Critical Control Point Hemiacetal Hemiacetal (Starting Material) Activated Activated Intermediate (Good Leaving Group) Hemiacetal->Activated Activation (DAST/XtalFluor) TS_Sub Transition State (Substitution) Activated->TS_Sub + F- TS_Elim Transition State (E2 Elimination) Activated->TS_Elim - H+ (Base/Basic Solvent) Product 2-Fluorooxane (Target) TS_Sub->Product SideProduct Enol Ether / Glycal (Side Reaction) TS_Elim->SideProduct - HF

Figure 1: The bifurcation point. The activated intermediate determines the fate of the reaction. High acidity or basicity promotes the lower path (Elimination).

Key Diagnostic Question:

  • Is your C2-H anti-periplanar to the leaving group? If your substrate is locked in a chair conformation where the C2 proton is axial and the activated anomeric oxygen is also axial (or can flip to be), elimination is stereoelectronically favored.

Module 2: Reagent Selection & Optimization

How do I stop the elimination?

The choice of fluorinating agent is the single biggest variable.

A. The "Dirty" Agent: DAST

DAST releases free HF during the reaction.[1] In the presence of acid-sensitive substrates, this promotes E1 elimination.

  • Risk Level: High.[2]

  • Mitigation: If you must use DAST, you must perform the reaction at -78°C and use an exogenous base like 2,6-lutidine or pyridine (1.5 equiv) to buffer the free HF.

B. The "Clean" Agent: XtalFluor-E®

XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) does not release free HF spontaneously.[1][3] It requires a promoter (like DBU or Et3N[1][2][3]·3HF) to activate, giving you control over the fluoride concentration.

  • Risk Level: Low.

  • Recommendation: Switch to XtalFluor-E for any substrate showing >10% elimination with DAST.

Comparative Data: DAST vs. XtalFluor-E
FeatureDASTXtalFluor-E
Physical State Liquid (Fumes, unstable)Crystalline Solid (Stable)
Free HF Release Yes (Spontaneous)No (Requires Promoter)
Elimination Side Rxn Common (15-40%)Suppressed (<5%)
Thermal Stability Explodes >90°CStable >200°C
Glassware Plastic preferredStandard Borosilicate
Module 3: Validated Protocols
Protocol A: The "Gold Standard" (XtalFluor-E Method)

Best for: Complex substrates, valuable intermediates, and scale-up.

  • Preparation: Dissolve the hemiacetal (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Reagent Addition: Add XtalFluor-E (1.2 equiv) as a solid. The suspension will remain heterogeneous.

  • Activation: Cool to -78°C . Add Et3N·3HF (1.5 equiv) or DBU (1.2 equiv) dropwise.

    • Note: Et3N·3HF is acidic but milder than free HF. DBU is basic; use DBU if your substrate is acid-sensitive.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to RT slowly.

  • Quench: Pour into saturated aqueous NaHCO3 . Stir vigorously for 15 minutes until bubbling ceases.

Protocol B: The "Buffered DAST" Method

Best for: Simple substrates or when XtalFluor is unavailable.

  • Preparation: Dissolve hemiacetal (1.0 equiv) and 2,6-di-tert-butylpyridine (1.5 equiv) in anhydrous DCM.

    • Why this base? It is non-nucleophilic. It traps protons without attacking the electrophilic fluorinating agent.

  • Temperature: Cool strictly to -78°C .

  • Addition: Add DAST (1.1 equiv) dropwise. Do not let the temp rise above -60°C during addition.

  • Workup: Quench immediately upon completion (TLC monitoring) into ice-cold Sat. NaHCO3.

Module 4: Purification & Storage

I made it, but it decomposed on the column.

2-fluorooxanes are sensitive to silica gel acidity . Standard silica (pH ~5-6) can hydrolyze the C–F bond or catalyze HF elimination post-synthesis.

Troubleshooting the Workup:

  • Never concentrate the crude reaction mixture to dryness without first neutralizing. Residual HF becomes highly concentrated in the rotary evaporator, destroying the product.

  • Column Preparation: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes. This neutralizes the acidic sites on the silica.

  • Eluent: Use Hexanes/Ethyl Acetate. Avoid Methanol or water-containing solvents during purification.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Olefin Formation CheckReagent Are you using DAST? Start->CheckReagent SwitchReagent Switch to XtalFluor-E + Et3N·3HF CheckReagent->SwitchReagent Yes (and high elim) CheckTemp Is Temp < -70°C? CheckReagent->CheckTemp No (Using XtalFluor) LowerTemp Repeat at -78°C CheckTemp->LowerTemp No CheckBase Is Base Present? CheckTemp->CheckBase Yes AddBase Add 2,6-Lutidine CheckBase->AddBase No CheckSilica Decomposed on Column? CheckBase->CheckSilica Yes BufferSilica Use 1% Et3N in Silica Slurry CheckSilica->BufferSilica Yes

Figure 2: Step-by-step logic for isolating the cause of elimination.

References
  • L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1][3] Journal of Organic Chemistry.

    • Core Reference: Establishes XtalFluor stability and reduced elimination compared to DAST.[1][3]

  • Couturier, M., et al. (2010). XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents.[1][3][4] Sigma-Aldrich Technical Bulletin.

    • Protocol Source: Provides the standard protocols for using XtalFluor reagents.
  • Manabe, Y., et al. (2021).[5] Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O. Organic Letters.[5] [5]

    • Context: Discusses the stability of glycosyl fluorides (2-fluorooxanes) in the presence of Lewis Acids.
  • Teledyne ISCO. (2017). Strategies to Purify Carbohydrate-Based Compounds.[5][6] Teledyne Labs Technical Review.

    • Purification: Validates the use of buffered silica for acid-sensitive carbohydrate deriv

Sources

Optimization

Fluorinated Amine Stabilization &amp; Purification Support Center

Current Status: Operational Ticket ID: FA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction: The Fluorine Paradox Welcome. If you are accessing this guide, you likely encount...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: FA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Fluorine Paradox

Welcome. If you are accessing this guide, you likely encountered a "vanishing compound" scenario. Fluorinated amines are deceptive; the introduction of fluorine atoms (


) creates a unique set of physicochemical properties that defy standard organic purification logic.

Why your standard protocol failed:

  • Basicity Suppression: The strong electron-withdrawing nature of fluorine (electronegativity 3.98) dramatically lowers the pKa of the adjacent nitrogen lone pair. Standard acid-base extractions often fail because the amine is too weak to protonate at pH 4-5.

  • The "Teflon Effect" (Volatility): Fluorination weakens intermolecular Van der Waals forces. A molecule that "should" be a solid based on molecular weight often behaves like a volatile ether, leading to loss on the rotovap.

  • Silica Suicide: The acidic silanol groups (

    
    ) on standard silica gel act as Lewis acids, catalyzing the elimination of HF (dehydrofluorination) to form unstable enamines or imines.
    

Module 1: Diagnostic & Decision Matrix

Before proceeding, identify your specific instability class. Use the decision tree below to select the correct purification workflow.

PurificationStrategy Start Identify Fluorinated Amine Type Type1 α-Fluoroamine (R-CH(F)-NH2) Start->Type1 Type2 β-Fluoroamine (R-CH(F)-CH2-NH2) Start->Type2 Type3 Perfluoro/Trifluoromethyl (R-N-CF3) Start->Type3 AlphaRisk CRITICAL RISK: Hydrolysis to Aldehyde + HF Type1->AlphaRisk BetaRisk Risk: HF Elimination (Enamine formation) Type2->BetaRisk PerfluoroRisk Risk: Low Basicity & High Volatility Type3->PerfluoroRisk AlphaSol Solution: In-situ Trapping or Bridgehead Stabilization AlphaRisk->AlphaSol BetaSol Solution: Salt Formation (HCl/TFA) or Basic Alumina BetaRisk->BetaSol PerfluoroSol Solution: Distillation or Fluorous SPE PerfluoroRisk->PerfluoroSol

Figure 1: Strategic decision matrix for selecting purification methodology based on fluorine substitution pattern.

Module 2: Troubleshooting & Protocols

Issue 1: "My compound degraded on the silica column."

Diagnosis: Silica gel is slightly acidic (pH ~5-6). For


-fluoroamines, the acidic surface protonates the fluorine (or coordinates to it), making it a better leaving group. This triggers an E1 or E2-type elimination of HF, destroying your product and potentially etching the glassware.

The Fix: Neutralization of the Stationary Phase Do not use standard silica. You must mask the silanol activity.

Stationary PhaseSuitabilityNotes
Standard Silica High Risk Catalyzes dehydrofluorination.
Neutralized Silica ⚠️ Moderate Pre-wash with 1-5% Triethylamine (TEA).
Basic Alumina Recommended Non-acidic surface; prevents HF elimination.
Amine-Funct. Silica Best Surface bonded with

groups (pH ~9).

Protocol A: The "Buffered" Column

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • The Shield: Add Triethylamine (TEA) to the slurry at 1% v/v .

  • Equilibration: Flush the column with 3 column volumes (CV) of the TEA-doped solvent.

  • Elution: Run your purification. Crucial: Maintain 0.5% TEA in the eluent throughout the run to prevent "fronting" and degradation.

Issue 2: "I lost 50% of my yield on the Rotovap."

Diagnosis: Fluorine atoms have low polarizability. Even though you added mass (19 Da per F atom), you reduced the ability of the molecules to stick to each other (Van der Waals interactions). Many fluorinated amines are significantly more volatile than their non-fluorinated analogs.

The Fix: The "Safety Net" Salt Formation Never concentrate a fluorinated amine to dryness as a free base unless you have verified its boiling point is >150°C. Convert it to a salt.

Protocol B: The HCl "Crash-Out" Method Use this for storage and purification without chromatography.

  • Dissolution: Dissolve the crude reaction mixture in anhydrous Diethyl Ether (

    
    )  or 1,4-Dioxane . Avoid alcohols (solubility is too high).
    
  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (anhydrous).

    • Why anhydrous? Aqueous acid can hydrolyze

      
      -fluoroamines or hydrate the salt, making it an oil rather than a solid.
      
  • Precipitation: The fluorinated amine hydrochloride should precipitate immediately as a white solid.

  • Filtration: Filter under Argon/Nitrogen.

  • Recovery (Free-Basing): When you need the free amine for the next step, do not use NaOH.

    • Suspend salt in DCM.

    • Add solid

      
       or 
      
      
      
      (mild base).
    • Stir for 30 mins, filter, and concentrate carefully (no heat, >100 mbar).

Issue 3: "Acid-Base extraction didn't work."

Diagnosis: You are likely working with a trifluoromethyl amine (


) or similar. The electron-withdrawing 

group pulls density from the nitrogen lone pair.
  • Standard Amine pKa: ~10-11

  • 
    -Fluoroamine pKa:  ~8-9[1]
    
  • 
    -Trifluoromethyl amine pKa:  < 5[1]
    

At pH 4 (standard acidic wash), these amines remain neutral (organic soluble) and will not migrate into the aqueous layer. You end up washing your product away with the organic waste or failing to extract it.

The Fix: Reverse Phase or Fluorous SPE Since you cannot rely on basicity, rely on lipophilicity .

Protocol C: Fluorous Solid Phase Extraction (F-SPE) Requires a fluorous silica cartridge (e.g., FluoroFlash).

  • Load: Dissolve crude in DMF or MeOH/Water (70:30). Load onto F-SPE cartridge.

  • Wash: Elute non-fluorinated impurities with MeOH/Water (80:20) . The fluorinated amine sticks to the fluorous silica due to "fluorophilic" interactions.

  • Elute: Switch solvent to 100% MeOH or THF . The fluorinated amine will release.

  • Evaporate: Concentrate the clean fraction.

Module 3: Mechanistic Insight (Dehydrofluorination)

Understanding why your compound degrades allows you to prevent it. The primary enemy is


-Elimination .

EliminationMechanism Substrate β-Fluoroamine (H-C-C-F) Transition Transition State (E1cb-like) Substrate->Transition Proton Abstraction (Acidic β-H) Base Base/Silanol (B:) Base->Transition Product Enamine + HF (Degradation) Transition->Product Fluoride Expulsion

Figure 2: The E1cb elimination pathway catalyzed by basic impurities or acidic silica surfaces.

The "Gauche" Effect Stabilization: In


-fluoroamines, the fluorine and the ammonium group (

) prefer a gauche conformation (60° dihedral angle) due to electrostatic attraction between

and

.
  • Implication: Protonating the amine (Salt Formation) stabilizes this conformation and makes the

    
     bond anti-periplanar to the 
    
    
    
    bond less accessible, kinetically inhibiting elimination [1].

Summary of Physicochemical Properties

PropertyNon-Fluorinated AmineFluorinated AmineImpact on Purification
Boiling Point High (H-bonding)Lower (Reduced H-bonding)Risk of evaporation; use salts.
Basicity (pKa) ~10.55.5 - 9.0 Acid/Base extraction may fail.
Lipophilicity Low/ModerateHigh Streaking on silica; use C18 or F-SPE.
C-F Bond Energy N/AStrong (~116 kcal/mol)Chemically stable, but activates adjacent H.

References

  • Pace, V., et al. (2016). Recent Advances in the Synthesis of -Fluoroamines. Chemical Record. (Contextual grounding on stability of alpha-species).
  • Levin, V. V., et al. (2018).[2] Synthesis of Fluorinated Amines via Iridium Photocatalysis. Organic Letters, 20(3), 840-843.[2] Retrieved from [Link]

  • Haufe, G. (2008). The "Fluorine Effect" on the Properties of Bioactive Molecules. ChemMedChem.
  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling of Fluorinated Building Blocks.

Sources

Troubleshooting

Troubleshooting diastereoselectivity in 2-Fluorooxan-3-amine formation

Topic: Troubleshooting Diastereoselectivity in 2-Fluorooxan-3-amine Formation Ticket ID: CHEM-SUP-2024-02F Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Matrix: Quick-Start Trou...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Diastereoselectivity in 2-Fluorooxan-3-amine Formation Ticket ID: CHEM-SUP-2024-02F Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Matrix: Quick-Start Troubleshooting

Identify your specific failure mode below to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Low Diastereomeric Ratio (dr) Competing thermodynamic/kinetic pathways.Switch solvent to DCM or Toluene to maximize the anomeric effect (favors axial-F).
Product Elimination (Enol Ether) Basic conditions or high temperature during DAST addition.Add Pyridine (1.0 eq) to buffer HF; maintain reaction at -78 °C during addition.
Complete Inversion of C2 SN2 mechanism dominant without NGP.If retention is desired, utilize a Participating Group (e.g., Acetyl, Benzoyl) at C3.
Low Yield / Decomposition Hydrolysis of the glycosyl fluoride or Lewis acid instability.Quench with solid NaHCO₃ ; avoid silica gel chromatography (use neutral alumina or amine-doped silica).

Technical Deep Dive: Controlling Stereochemistry

The formation of 2-fluorooxan-3-amine (structurally analogous to 2-deoxy-2-fluoro-glycosyl amines) is governed by two opposing forces: the Anomeric Effect and Neighboring Group Participation (NGP) . Understanding the interplay between these two allows you to "dial in" your desired diastereomer (cis/trans or


).
A. The Thermodynamic Driver: The Anomeric Effect

In tetrahydropyran systems, electronegative substituents at the anomeric position (C2) prefer the axial orientation. This is due to the hyperconjugative interaction between the lone pair on the ring oxygen (


) and the antibonding orbital of the C-F bond (

).
  • The Rule: Non-polar solvents (DCM, Toluene) enhance the anomeric effect, favoring the axial (alpha) fluoride.

  • The Exception: Polar solvents (Acetonitrile, THF) increase the dielectric constant, stabilizing the dipole-dipole repulsion and allowing more equatorial (beta) product.

B. The Kinetic Driver: Neighboring Group Participation (NGP)

The amine protecting group at C3 is your most powerful lever.

  • Participating Groups (Esters, Amides, Carbamates): If your C3 amine is protected as an amide (e.g., -NHAc) or carbamate (-NHCbz), the carbonyl oxygen can attack the oxocarbenium intermediate. This forms a cyclic acyloxonium ion that blocks one face of the ring, forcing the fluoride to attack from the opposite side (typically leading to 1,2-trans outcomes).

  • Non-Participating Groups (Azides, Phthalimides): These groups do not stabilize the intermediate. The stereochemistry is then driven purely by the anomeric effect (thermodynamics) or steric approach.

Visualization: Decision Logic & Mechanism

Figure 1: Optimization Logic Flow

Caption: Decision tree for selecting reaction conditions based on desired stereochemistry.

OptimizationLogic Start Start: 2-Hydroxy-3-amino-oxane Target Desired Isomer? Start->Target Axial Target: Axial F (Alpha) (Thermodynamic) Target->Axial Anomeric Effect Equatorial Target: Equatorial F (Beta) (Kinetic/Steric) Target->Equatorial Steric/Dipole SolventCheck Solvent Selection Axial->SolventCheck PGCheck C3 Protecting Group Axial->PGCheck Equatorial->SolventCheck Equatorial->PGCheck DCM Use Non-Polar Solvent (DCM, Toluene) SolventCheck->DCM Polar Use Polar Solvent (THF, MeCN) SolventCheck->Polar NonPart Use Non-Participating PG (Azide, Phthalimide) PGCheck->NonPart Part Use Participating PG (Acetyl, Benzoyl) PGCheck->Part Directs Trans

Figure 2: Mechanistic Pathways (NGP vs. Direct)

Caption: Top path: Direct DAST fluorination (Anomeric control). Bottom path: NGP-assisted fluorination (Retentive/Trans control).

Mechanism Substrate Hemiacetal (Lactol) Activated Activated (O-DAST) Substrate->Activated DAST, -78°C Oxocarbenium Oxocarbenium Ion Activated->Oxocarbenium -DAST-OH Acyloxonium Acyloxonium (NGP Intermediate) Oxocarbenium->Acyloxonium C3-Amide Attack Prod_Alpha Product: Alpha (Axial F) Oxocarbenium->Prod_Alpha F- Attack (Anomeric Effect) Prod_Trans Product: Trans (1,2-Trans) Acyloxonium->Prod_Trans F- Backside Attack

Validated Experimental Protocol

Standardized procedure for DAST-mediated fluorination of 3-amino-oxan-2-ol.

Reagents
  • Substrate: 3-(Protected-amino)tetrahydropyran-2-ol (1.0 equiv).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.2 – 1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Additive: Pyridine (1.5 equiv) – Critical for preventing elimination.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool to room temperature under Argon.

  • Dissolution: Dissolve the hemiacetal substrate in anhydrous DCM (0.1 M concentration). Add Pyridine.[1][2]

  • Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Note: Temperature control is vital to suppress elimination to the enol ether.

  • Addition: Add DAST dropwise via syringe. The reaction is exothermic; ensure internal temp does not spike.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

  • Quench: Pour the reaction mixture into a vigorously stirring solution of saturated aqueous NaHCO₃ at 0 °C. Caution: CO₂ evolution.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography on neutral alumina or silica gel pre-treated with 1% Et₃N. Glycosyl fluorides can degrade on acidic silica.

Data Table: Solvent Effects on Diastereoselectivity (dr)

Typical values for 2-fluoro-3-aminopyran synthesis.

SolventDielectric Constant (

)
Dominant EffectTypical dr (

)
DCM 8.9Anomeric (Thermodynamic)~85:15
Toluene 2.4Anomeric (Thermodynamic)>90:10
THF 7.5Coordination/Dipole~60:40
MeCN 37.5Dipole Minimization~50:50

References

  • DAST Mechanism & Fluorination

    • Title: Fluorination with aminosulfuranes (Mechanism and stereochemistry).[3]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Neighboring Group Participation (NGP)

    • Title: Neighboring Group Participation in Organic Synthesis.[4]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Synthesis of Fluorinated Amines

    • Title: Synthesis of Fluorin
    • Source: PMC - NIH.
    • URL:[Link]

  • Stereoselective Fluorination (Analogous Systems)

    • Title: A Study on the Diastereoselective Synthesis of α‐Fluorin
    • Source: Semantic Scholar.
    • URL:[Link][5]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning by 2-Fluorooxan-3-amine

Welcome to the technical support center for catalyst management. This guide is designed for researchers, scientists, and drug development professionals encountering catalyst deactivation, specifically when using nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst management. This guide is designed for researchers, scientists, and drug development professionals encountering catalyst deactivation, specifically when using nitrogen- and fluorine-containing compounds like 2-Fluorooxan-3-amine. Our goal is to provide a foundational understanding of the poisoning mechanisms and to offer actionable troubleshooting strategies and preventative protocols to ensure the efficiency and longevity of your catalytic processes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when catalyst poisoning is suspected.

Q1: What is catalyst poisoning, and why is 2-Fluorooxan-3-amine a potential poison?

Catalyst poisoning is the deactivation of a catalyst by the strong adsorption of chemical species onto its active sites.[1][2] These "poisons" bind more strongly to the catalyst surface than the intended reactants, blocking the sites and preventing the desired chemical transformation from occurring.[1]

2-Fluorooxan-3-amine is a potent potential poison for common heterogeneous catalysts (e.g., Palladium, Platinum, Rhodium on carbon supports) due to its molecular structure:

  • Primary Amine (-NH2): The nitrogen atom possesses a lone pair of electrons, making it a strong Lewis base. This lone pair readily coordinates to the electron-deficient metal active sites on the catalyst surface, leading to rapid deactivation.[3] This is the primary mechanism of poisoning for this molecule.

  • Fluorine (-F): While the amine group is the principal poison, halogens can also contribute to catalyst deactivation.[2] Though less reactive than other halogens, the fluorine atom is highly electronegative and can alter the electronic properties of the catalyst surface or, under harsh conditions, lead to the formation of inactive metal fluorides.

Q2: My reaction has stalled after introducing 2-Fluorooxan-3-amine. How do I confirm catalyst poisoning?

Observing a sudden drop in reaction rate or complete stagnation after the substrate is added is a strong indicator. To confirm, consider the following diagnostic steps:

  • Reaction Monitoring: Compare the kinetic profile (conversion vs. time) of the problematic reaction against a baseline reaction without 2-Fluorooxan-3-amine. A sharp deviation post-addition points to poisoning.

  • Catalyst Addition Test: Introduce a fresh batch of catalyst to the stalled reaction. If the reaction restarts, it strongly suggests the initial catalyst charge was deactivated.

  • Exhaust Gas Analysis (for gas-phase reactions): Use a gas analyzer to check for unexpected byproducts or changes in exhaust composition that could indicate catalyst failure.[4]

  • Backpressure Measurement: In flow chemistry setups, a clogged catalyst bed due to fouling (a related deactivation mechanism) can cause a rise in backpressure.[5][6]

Q3: Which types of catalysts are most susceptible?

Transition metal catalysts, particularly those from the platinum group metals, are highly susceptible to poisoning by nitrogen-containing compounds. This includes:

  • Palladium (Pd), especially on carbon (Pd/C) or calcium carbonate (Pd/CaCO3).

  • Platinum (Pt), such as in PtO2 (Adams' catalyst).

  • Rhodium (Rh), often used for aromatic hydrogenations.

  • Ruthenium (Ru).[7]

The strong affinity of the amine's nitrogen for these metals makes them particularly vulnerable.[3][8]

Q4: Can I just add more catalyst to overcome the poisoning?

While adding excess catalyst can sometimes drive a reaction to completion by providing a surplus of active sites, it is generally not a recommended strategy for several reasons:

  • Economic Inefficiency: Precious metal catalysts are expensive. A stoichiometric excess significantly increases process costs.

  • Poor Atom Economy: This approach is wasteful and does not address the root cause of the deactivation.

  • Side Reactions: High catalyst loading can sometimes promote undesirable side reactions, reducing the purity and yield of the desired product.

  • Reproducibility Issues: The outcome can be highly dependent on the rate of addition and mixing, leading to poor process control and reproducibility.

It is a temporary fix at best and not a viable solution for a robust, scalable chemical process.

Troubleshooting Guides & Proactive Strategies

When poisoning is confirmed, a systematic approach is required. The following guides provide both immediate remedial actions and long-term preventative strategies.

Guide 1: Diagnostic and Remedial Workflow for a Stalled Reaction

If you suspect your active reaction has been poisoned, follow this workflow to diagnose and potentially salvage the batch.

dot

Troubleshooting_Workflow cluster_diagnosis Diagnosis Phase cluster_remediation Remediation Phase start Reaction Stalled or Significantly Slowed confirm_poison Confirm Poisoning (See FAQ Q2) start->confirm_poison stalled_yes Poisoning Confirmed confirm_poison->stalled_yes Yes stalled_no Other Issue Suspected (e.g., Reagent Degradation, Thermal Issue) confirm_poison->stalled_no No select_strategy Select Remediation Strategy stalled_yes->select_strategy strategy_a Strategy A: Catalyst Regeneration select_strategy->strategy_a strategy_b Strategy B: Poison Sequestration select_strategy->strategy_b strategy_c Strategy C: Restart with Modified Protocol select_strategy->strategy_c

Caption: Decision workflow for addressing a stalled catalytic reaction.

  • Strategy A: Catalyst Regeneration (For Heterogeneous Catalysts)

    • Applicability: Best for reversible poisoning where the poison can be desorbed.

    • Protocol:

      • Under an inert atmosphere (e.g., Nitrogen or Argon), carefully filter the catalyst from the reaction mixture.

      • Wash the recovered catalyst multiple times with a solvent that is a poor coordinator to the metal but can dissolve the poison (e.g., THF, Dichloromethane).

      • Consider a mild thermal treatment under vacuum or inert gas flow to desorb the poison.[1][9] Note: High temperatures can cause catalyst sintering.[2][10]

      • Re-introduce the cleaned catalyst to the reaction. Chemical regeneration by passing a reactive gas over the catalyst can also be an option in some systems.[1]

  • Strategy B: Poison Sequestration (In-situ)

    • Applicability: When the amine is the primary poison and the reaction chemistry tolerates acidic conditions.

    • Protocol:

      • Add a stoichiometric equivalent (relative to the amine) of a mild, non-coordinating acid (e.g., acetic acid, camphorsulfonic acid).

      • The acid protonates the amine, forming an ammonium salt. The nitrogen lone pair is no longer available to bind to the catalyst, effectively neutralizing the poison.[11]

      • Add a fresh charge of catalyst to resume the reaction.

  • Strategy C: Restart with Modified Protocol

    • Applicability: When in-situ remediation is not feasible or fails.

    • Action: Abort the current reaction. Re-design the synthesis using one of the proactive strategies outlined in Guide 2.

Guide 2: Proactive Strategies to Prevent Poisoning

The most robust solution is to design the experiment to prevent poisoning from the outset.

dot

Proactive_Strategies center_node Preventing Poisoning by 2-Fluorooxan-3-amine strategy1 Strategy 1: Protect the Amine Group center_node->strategy1 strategy2 Strategy 2: Select a Poison-Resistant Catalyst center_node->strategy2 strategy3 Strategy 3: Optimize Reaction Conditions center_node->strategy3 strategy4 Strategy 4: Use Scavengers or Poison Traps center_node->strategy4

Caption: Key proactive strategies to mitigate catalyst poisoning.

This is often the most effective and widely applicable strategy. By temporarily converting the amine into a less basic functional group, its ability to poison the catalyst is eliminated. The tert-butyloxycarbonyl (Boc) group is an excellent choice.

Experimental Protocol: Boc Protection of 2-Fluorooxan-3-amine

  • Dissolution: Dissolve 2-Fluorooxan-3-amine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq), to the solution.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc-protected amine by column chromatography if necessary.

  • Catalytic Step: Use the purified, protected substrate in your catalytic reaction. The Boc group is stable under typical hydrogenation conditions (e.g., H₂, Pd/C).[12]

  • Deprotection: After the catalytic step, the Boc group can be easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in methanol, to yield the final product.[12][13]

If protecting group chemistry is undesirable, selecting a more robust catalyst may be an option.[2]

Catalyst TypeResistance to Amine PoisoningRationale & Comments
Standard Pd/C, PtO₂ LowHighly susceptible to coordination by the amine lone pair.
Pd(OH)₂/C (Pearlman's Catalyst) ModerateCan show higher activity and some improved resistance, but still susceptible. Often effective for debenzylation reactions.[9]
Sulfided Catalysts (e.g., PtS/C) Moderate to HighThe sulfur atoms on the surface can modify the electronic properties of the metal, reducing the strength of amine binding.
Catalysts with Modified Supports VariableUsing more acidic supports (e.g., silica-alumina) can sometimes improve thiotolerance and may have analogous benefits for nitrogen poisons.[14]
Encapsulated or Shielded Catalysts HighAdvanced catalyst design can physically shield the active sites, making them accessible to small reactants but not bulkier poisons.[8]

The extent of poisoning can be influenced by the reaction environment.[7]

  • Temperature: Higher temperatures can sometimes promote the desorption of weakly bound poisons, but may also lead to irreversible catalyst sintering.[10]

  • Solvent: The choice of solvent can influence the equilibrium of poison adsorption. Highly polar or coordinating solvents might compete with the amine for active sites, slightly mitigating the poisoning effect.

  • Feed Purification: Ensure all reagents and solvents are of high purity to avoid introducing other potential poisons like sulfur or phosphorus compounds.[1][2]

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Vertex AI Search.
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Vertex AI Search.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Mechanisms of catalyst deactiv
  • Poisoning and deactivation of palladium catalysts.
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
  • Catalyst deactiv
  • Decontamination of floors and other hard surfaces after the spilled material has been removed may be accomplished by using a 5% solution of acetic acid, followed by very hot w
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Troubleshooting Guide: How to Diagnose a Bad C
  • Palladium-Catalyzed C(sp3)
  • Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
  • Diagnosing Catalytic Converter Issues. Walker Exhaust.
  • How To Diagnose An Exhaust Restriction (Blocked C

Sources

Troubleshooting

Controlling cis-trans isomerization in 2-Fluorooxan-3-amine

Topic: Controlling cis-trans Isomerization & Stability Status: Operational Role: Senior Application Scientist Subject: Thermodynamic vs. Kinetic Control of Vicinal Fluoroamines in Cyclic Ethers Executive Technical Overvi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling cis-trans Isomerization & Stability

Status: Operational Role: Senior Application Scientist Subject: Thermodynamic vs. Kinetic Control of Vicinal Fluoroamines in Cyclic Ethers

Executive Technical Overview

In 2-Fluorooxan-3-amine (2-fluoro-tetrahydro-2H-pyran-3-amine), the control of cis-trans isomerization is governed by a competition between two powerful stereoelectronic forces: the Anomeric Effect at C2 and the Gauche Effect between the C2-fluorine and C3-amine.

Unlike standard cyclohexanes, this system behaves as a glycosyl fluoride analogue . The C2-F bond is labile under acidic conditions, leading to mutarotation via an oxocarbenium ion intermediate. Successful handling requires recognizing that the "isomerization" is actually anomerization at C2, while the C3 chiral center usually remains fixed.

The Thermodynamic Reality:

  • Anomeric Effect: The electronegative fluorine prefers the axial position (

    
     hyperconjugation).
    
  • Gauche Effect: The vicinal amine (especially if protonated) prefers to be gauche (syn-clinal) to the fluorine to maximize electrostatic attraction (

    
    ) and orbital overlap.
    
  • Result: The system strongly favors the Cis-isomer (F-axial,

    
    -equatorial) in thermodynamic equilibrium, as this satisfies both the anomeric effect and the gauche arrangement (dihedral angle ~60°).
    
Mechanism of Isomerization

Isomerization in this scaffold is rarely a direct inversion. It proceeds through ring opening or ionization.

Isomerization Trans Trans-Isomer (Kinetic Product) F(eq) / NH2(eq) Oxo Oxocarbenium Intermediate (Planar C2) Trans->Oxo Acid/Lewis Acid (C-F bond cleavage) Oxo->Trans Reversible Cis Cis-Isomer (Thermodynamic) F(ax) / NH2(eq) Oxo->Cis F- attack from Axial face (Anomeric Effect)

Figure 1: The mutarotation pathway. The C2-F bond breaks to form a planar oxocarbenium ion. Re-attack of fluoride occurs preferentially from the axial face due to the anomeric effect, driving the equilibrium toward the Cis isomer.

Troubleshooting Guides
Issue A: "My Trans-isomer converts to Cis during purification."

Diagnosis: You are likely exposing the compound to Brønsted or Lewis acidic sites, which catalyze the formation of the oxocarbenium ion. Silica gel is slightly acidic (


) and is sufficient to isomerize glycosyl fluorides.

Corrective Actions:

  • Stationary Phase Switch: Replace standard silica gel with Neutral Alumina or Amine-functionalized Silica (e.g., NH2-silica).

  • Mobile Phase Modifier: Add 1-2% Triethylamine (TEA) or

    
     to your eluent. This neutralizes acidic sites and keeps the amine moiety deprotonated (reducing the electrostatic drive for the gauche conformation).
    
  • Avoid Protic Solvents: Do not use methanol or water during workup if possible. Protic solvents stabilize the oxocarbenium transition state, accelerating isomerization.

Issue B: "The Fluorine signal disappears or broadens in NMR."

Diagnosis: This indicates either rapid ring flipping (conformational averaging) or hydrolysis (decomposition).

  • Broadening: The molecule is flipping between chair conformers (e.g.,

    
    ) at a rate comparable to the NMR timescale.
    
  • Disappearance: The C-F bond has hydrolyzed to a hemiacetal (C-OH) due to moisture.

Corrective Actions:

  • Variable Temperature (VT) NMR: Cool the sample to -40°C. If the peaks sharpen and split into two distinct sets, you are observing conformational equilibrium.

  • Check Coupling Constants:

    • Axial F: Large

      
       (~48-50 Hz) and small 
      
      
      
      (if H3 is eq).
    • Equatorial F: Smaller

      
       values.
      
  • Dryness Check: Ensure your

    
     is neutralized (pass through basic alumina) and dry. Trace HCl in chloroform destroys this molecule.
    
Issue C: "I cannot synthesize the Trans-isomer selectively."

Diagnosis: Direct fluorination (e.g., using DAST or Deoxo-Fluor) on the hemiacetal proceeds via an


-like mechanism involving the oxocarbenium ion. The fluoride anion will almost always attack from the axial face (anomeric control), yielding the Cis isomer.

Corrective Actions:

  • Kinetic Trapping: Perform the fluorination at -78°C and quench immediately with a basic buffer.

  • Inversion Strategy: If you have the Cis isomer (F-axial) and need Trans, you cannot simply invert it via

    
     because the ring oxygen lone pairs repel the nucleophile (dipole repulsion). You must use a neighboring group participation  strategy or radical fluorination, though these are complex. Recommendation: Design the synthesis to set the C3 stereochemistry relative to a fixed C2 geometry if possible, or separate diastereomers via chiral HPLC.
    
Step-by-Step Protocol: Thermodynamic Equilibration

If you have a mixture and want to drive it entirely to the stable Cis-isomer (F-axial/Amine-equatorial) for characterization or storage:

Reagents:

  • Crude 2-Fluorooxan-3-amine mixture.

  • Boron Trifluoride Etherate (

    
    ).[1]
    
  • Dichloromethane (DCM), anhydrous.

Procedure:

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Cool to 0°C. Add

    
     (0.1 - 0.3 equiv) dropwise.
    
    • Note: The Lewis acid complexes with the ring oxygen and/or the amine, promoting C-F bond reversibility.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: Check 19F NMR.[2] The signal should converge to the axial fluorine resonance (typically higher field than equatorial).

  • Quench: Pour the mixture into saturated aqueous

    
    .
    
    • Critical: Rapid quenching is necessary to prevent hydrolysis.

  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
Stability Data & Storage
ParameterSpecificationReason
Storage Temp -20°CSlows mutarotation and hydrolysis.
State Ammonium Salt (e.g., HCl salt)Most Stable. Protonation prevents the amine from acting as an intramolecular base/nucleophile. However, note that the salt form strongly favors the gauche (cis) conformation.
Solvent Compatibility DCM, THF, TolueneNon-polar aprotic solvents prevent ionization of the C-F bond.
Incompatible Water, MeOH, DMSO (wet)Promotes oxocarbenium formation and hydrolysis to the hemiacetal.
Shelf Life < 1 week (Free base)The free base is prone to HF elimination or polymerization.
Frequently Asked Questions (FAQ)

Q1: Why does the coupling constant


 change with pH? 
A:  Protonation of the amine (

) increases the electrostatic attraction between the nitrogen and the fluorine. This locks the ring into the conformation that places these groups gauche (dihedral ~60°). In the free base, steric repulsion might allow a population of the trans-diaxial conformer, altering the weighted average of the coupling constant.

Q2: Can I use DAST to convert the alcohol to the fluoride with retention of configuration? A: generally, No . DAST reactions on anomeric hemiacetals proceed via an ion pair. The stereochemistry is dictated by the anomeric effect (axial delivery of F-), not by the starting stereochemistry. You will almost always get the axial fluoride (Cis-isomer) regardless of the starting alcohol configuration.

Q3: Is the C-F bond stable to cross-coupling conditions (e.g., Suzuki, Buchwald)? A: It depends on the catalyst. Palladium (0) can oxidatively insert into allylic or benzylic C-F bonds, but alkyl C-F bonds are generally inert. However, the glycosyl C-F bond is labile to Lewis acidic metals. If your catalyst system involves strong Lewis acids or high temperatures in protic solvents, the fluorine will be lost.

References
  • Alabugin, I. V., et al. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. Chemical Society Reviews. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Thibaudeau, S., et al. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles.[1][3] Beilstein Journal of Organic Chemistry. Link

  • Hunter, L. (2010).[3] The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Link

  • Gouverneur, V., & Seppelt, K. (2015). Fluorine Chemistry.[1][3][4][5][6][7] Chemical Reviews.[8] (Context on glycosyl fluorides). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for 2-Fluorooxan-3-amine Purity Analysis

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like 2-Fluorooxa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like 2-Fluorooxan-3-amine, a chiral molecule with significant potential, establishing a robust analytical methodology to ensure its purity is a critical, non-negotiable step. This guide provides an in-depth comparison of two orthogonal High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of 2-Fluorooxan-3-amine: a reversed-phase (RP-HPLC) method for achiral purity and impurity profiling, and a chiral HPLC method for enantiomeric purity.

The structural complexity of 2-Fluorooxan-3-amine, featuring a polar amine group, a fluorine atom, and a chiral center, presents unique analytical challenges. The amine group can lead to peak tailing on traditional silica-based columns, while the molecule's chirality necessitates a specialized approach to separate its enantiomers. This guide will dissect the rationale behind method development, offering detailed protocols and comparative data to empower researchers in establishing a self-validating system for purity analysis, in line with stringent regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2]

Strategic Approach to Purity Analysis

A comprehensive purity analysis of a chiral compound like 2-Fluorooxan-3-amine requires a dual-pronged strategy. Firstly, an achiral method is needed to separate the main compound from any process-related impurities or degradation products.[3][4] Secondly, a chiral method is essential to quantify the enantiomeric excess, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

G cluster_0 Purity Analysis Strategy Purity Comprehensive Purity of 2-Fluorooxan-3-amine Achiral Achiral Purity (Process Impurities, Degradants) Purity->Achiral Chiral Chiral Purity (Enantiomeric Ratio) Purity->Chiral RP_HPLC Reversed-Phase HPLC (RP-HPLC) Achiral->RP_HPLC Chiral_HPLC Chiral Stationary Phase HPLC Chiral->Chiral_HPLC

Caption: Logical workflow for the comprehensive purity analysis of 2-Fluorooxan-3-amine.

Comparison of Achiral and Chiral HPLC Methods

The selection of an appropriate HPLC method hinges on the specific analytical goal. For general purity, RP-HPLC is the workhorse of the pharmaceutical industry, offering versatility and robustness.[5][6] For enantiomeric separation, the use of a chiral stationary phase (CSP) is the most direct and widely accepted approach.[7][8]

ParameterMethod 1: Achiral RP-HPLCMethod 2: Chiral HPLC
Objective Quantify process-related impurities and degradation products.Determine the enantiomeric purity/ratio.
Stationary Phase C18 (Octadecylsilane) with end-capping.Polysaccharide-based Chiral Stationary Phase (e.g., cellulose or amylose derivatives).
Mobile Phase Gradient of aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).Typically isocratic, using a non-polar organic solvent mixture (e.g., hexane/isopropanol) with a polar additive.
Separation Principle Based on hydrophobicity.[5]Based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[7]
Key Challenge Overcoming peak tailing of the basic amine analyte.Finding a suitable chiral stationary phase and mobile phase combination that provides adequate resolution.[9]

Method 1: Achiral Purity by Reversed-Phase HPLC

Rationale:

A C18 column is the standard for RP-HPLC due to its ability to separate a wide range of compounds based on their hydrophobicity.[5] For a polar amine like 2-Fluorooxan-3-amine, peak tailing can be a significant issue due to interactions with residual silanol groups on the silica support. To mitigate this, a modern, base-deactivated, end-capped C18 column is selected. The use of a buffer, such as ammonium formate, helps to maintain a consistent pH and improve peak shape. A gradient elution, starting with a high aqueous content and increasing the organic modifier, is employed to elute a wide range of potential impurities with varying polarities.

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (or a more suitable wavelength if a chromophore is present).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

G cluster_1 Achiral RP-HPLC Workflow Sample Sample Preparation (1 mg/mL in 50:50 A:B) HPLC HPLC System (Gradient Elution) Sample->HPLC Column C18 Column (250 x 4.6 mm, 5 µm) HPLC->Column Detector UV Detector (210 nm) Column->Detector Data Data Analysis (Purity Calculation, Impurity Profile) Detector->Data

Caption: Workflow for achiral purity analysis by RP-HPLC.

Method 2: Enantiomeric Purity by Chiral HPLC

Rationale:

The separation of enantiomers requires a chiral environment. This is most effectively achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have broad applicability for a wide range of chiral compounds, including amines.[10] The separation mechanism involves multiple interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to differential retention of the two enantiomers.[7] Normal phase chromatography, with a mobile phase of hexane and a polar modifier like isopropanol or ethanol, is often the starting point for screening on polysaccharide CSPs. A small amount of an amine additive, such as diethylamine (DEA), is often necessary to improve the peak shape of basic analytes.

Experimental Protocol:

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak IA or similar), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method Validation and Performance Comparison

Any developed analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][2][11][12] The validation process assesses parameters such as specificity, linearity, accuracy, precision, and robustness.

Comparative Performance Data (Hypothetical):

Validation ParameterMethod 1: Achiral RP-HPLCMethod 2: Chiral HPLC
Specificity Baseline resolution of the main peak from all known impurities.Baseline resolution between the two enantiomers (Rs > 1.5).
Linearity (r²) > 0.999 for the main compound and impurities.> 0.999 for each enantiomer.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%
Limit of Quantitation ~0.05% for impurities.~0.05% for the minor enantiomer.

Conclusion

The dual-method approach, employing both achiral RP-HPLC and chiral HPLC, provides a comprehensive and robust strategy for the purity assessment of 2-Fluorooxan-3-amine. The RP-HPLC method is indispensable for monitoring and controlling process-related impurities and degradation products, ensuring the overall chemical purity of the substance. The chiral HPLC method is equally critical for controlling the stereochemical purity, a factor of paramount importance for the safety and efficacy of the final drug product.

The protocols and comparative data presented in this guide serve as a robust starting point for researchers and drug development professionals. It is imperative that these methods are further optimized and rigorously validated in the laboratory to meet the specific requirements of the drug development program and regulatory filings. By adopting this structured and scientifically sound approach, the analytical integrity of 2-Fluorooxan-3-amine can be assured, paving the way for its successful development into a safe and effective pharmaceutical agent.

References

  • (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - ResearchGate. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available at: [Link]

  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. Available at: [Link]

  • US8975402B2 - HPLC method for the analysis of bosentan and related substances and use ... - Google Patents.
  • (PDF) A Novel RP-HPLC Method Development and Validation for Simultaneous Estimation of Trifluoperazine and Isopropamide in Tablet Dosage Form - ResearchGate. Available at: [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. Available at: [Link]

  • Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products - ResearchGate. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Fluorinated Pharmaceutical Intermediates - Pharma Innovation. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Unraveling the Mechanism of a Co(−I)–Ga Photoreductant in the Catalytic Hydrodefluorination of Electron-Rich Fluoroarenes | Journal of the American Chemical Society. Available at: [Link]

  • Reversed Phase HPLC Columns - Phenomenex. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation | LCGC International. Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. Available at: [Link]

  • Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed. Available at: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available at: [Link]

  • Polar compounds separation by HPLC - any thoughts? - ResearchGate. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC. Available at: [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. Available at: [Link]

Sources

Comparative

Bioisosteric comparison of 2-Fluorooxan-3-amine and morpholine

Executive Summary This guide provides a critical bioisosteric comparison between the classical solubilizing moiety Morpholine and the specialized fluorinated scaffold 2-Fluorooxan-3-amine (2-fluoro-tetrahydro-2H-pyran-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical bioisosteric comparison between the classical solubilizing moiety Morpholine and the specialized fluorinated scaffold 2-Fluorooxan-3-amine (2-fluoro-tetrahydro-2H-pyran-3-amine).[1]

While Morpholine is a staple in drug design for optimizing solubility and pharmacokinetic (PK) profiles, it suffers from specific metabolic liabilities (N-oxidation, oxidative ring opening) and moderate basicity (


).[1] The 2-Fluorooxan-3-amine  scaffold represents a "next-generation" bioisostere designed to modulate basicity through the inductive effect of fluorine while eliminating the metabolic soft spot of the morpholine nitrogen.[1]

Critical Advisory: The 2-fluorooxan-3-amine motif contains a fluorine atom at the anomeric position (C2) relative to the ring oxygen.[1] This creates a glycosyl fluoride-like electronic environment.[1] While this significantly lowers the amine


 to match Morpholine, researchers must rigorously evaluate hydrolytic stability, as this position is more reactive than the 4-fluoro analog.[1]

Structural & Physicochemical Analysis

Structural Topology

The fundamental difference lies in the heteroatom arrangement and the vector of the basic center.[1]

  • Morpholine: A saturated 1,4-oxazinane ring.[1][2] The amine is secondary (embedded in the ring) or tertiary (when substituted).[3][4] It functions as a hydrophilic cap.[1]

  • 2-Fluorooxan-3-amine: A tetrahydropyran core with a primary exocyclic amine at C3 and a fluorine at C2.[1] This structure mimics the electron density of morpholine but alters the hydrogen bonding profile (loss of ring nitrogen acceptor, gain of fluorine acceptor).

Physicochemical Properties Matrix[1][2]
PropertyMorpholine (N-Substituted)2-Fluorooxan-3-amine (N-Linked)Impact on Drug Design
Basicity (

)
8.36 (Conjugate Acid)~7.5 – 8.5 (Estimated)*Bioisosteric Match: The

-fluorine (C2) inductively withdraws electron density from the C3-amine, lowering its

from ~10 (unsubstituted pyran-3-amine) to the physiological range, mimicking Morpholine.[1]
Lipophilicity (LogP) -0.86 (Hydrophilic)~0.5 – 1.0Shift: Fluorine increases lipophilicity (

), and removing the ring nitrogen reduces polarity. Better CNS penetration potential.[1]
H-Bond Donors (HBD) 0 (if tertiary)1 (Amine NH)Vector Change: The exocyclic NH provides a new directional donor vector not present in N-alkyl morpholines.
H-Bond Acceptors (HBA) 2 (Ether O, Amine N)2 (Ether O, Fluorine)Weakened Acceptance: Organic fluorine is a weak H-bond acceptor compared to the morpholine nitrogen.
Topological Polar Surface Area (tPSA) ~12 Ų (Ether) + ~3 Ų (tert-N)~26 Ų (Primary Amine)Permeability: The F-pyran analog often shows improved passive permeability due to reduced tPSA compared to morpholine salts.

*Note: The pKa of 3-aminotetrahydropyran is ~9.[1]9. The vicinal fluorine (C2) and ring oxygen (C1) exert strong inductive effects (-I), depressing the pKa by 1.5–2.5 units.

Conformational Dynamics & The Anomeric Effect

Understanding the 3D shape is crucial for binding affinity.[1]

The Morpholine Chair

Morpholine exists predominantly in a chair conformation.[1] When N-substituted, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions, though the lone pair inversion is rapid.[1]

The 2-Fluorooxan-3-amine Anomaly

The 2-fluoro substituent introduces the Anomeric Effect .[1] The C-F bond at position 2 (adjacent to the ring Oxygen) often prefers the axial orientation.[1]

  • Electronic Stabilization: The lone pair of the ring Oxygen (

    
    ) donates into the antibonding orbital of the C-F bond (
    
    
    
    ), stabilizing the axial conformer.
  • Implication: This locks the ring conformation more rigidly than morpholine.[1] If the amine at C3 is trans to the fluorine, the scaffold adopts a specific vector that may not perfectly overlap with the flexible morpholine ring, potentially altering potency.[1]

Metabolic Stability & Toxicity Profile[1]

Morpholine Liabilities

Morpholine is metabolically vulnerable.[1] The primary clearance pathways are:

  • N-Oxidation: Formation of the N-oxide (polar, often inactive).[1]

  • 
    -Hydroxylation:  CYP450-mediated oxidation at the C2/C6 position, leading to ring opening (oxidative deamination).[1]
    
The Fluorine Blockade

The 2-Fluorooxan-3-amine scaffold addresses these issues:

  • Metabolic Hardening: The fluorine atom blocks metabolic attack at the C2 position.[1]

  • Ring Stability: The tetrahydropyran ring is generally more resistant to oxidative opening than the morpholine ring.[1]

  • Risk Factor (Hydrolysis): The C2-F bond is a hemiacetal mimic.[1] Under highly acidic conditions (e.g., stomach pH), there is a risk of HF elimination and ring opening to the aldehyde. See Protocol 2 below for validation.

Pathway Visualization (Graphviz)[1]

Metabolism cluster_legend Legend Morpholine Morpholine Scaffold NOxide N-Oxide (Polar/Inactive) Morpholine->NOxide FMO / CYP RingOpen Ring Opening (Aldehyde Metabolite) Morpholine->RingOpen CYP (alpha-C oxidation) F_Pyran 2-Fluorooxan-3-amine Stable Metabolically Stable ( CYP Blocked ) F_Pyran->Stable Physiological pH Hydrolysis Acid Hydrolysis risk (pH < 2) F_Pyran->Hydrolysis High Acid (Stomach) key Blue: Parent | Red: Toxic/Clearance | Green: Desired | Yellow: Stability Risk

Figure 1: Comparative metabolic fate.[5] Morpholine suffers from oxidative clearance, whereas 2-Fluorooxan-3-amine resists oxidation but carries a specific risk of acid-catalyzed hydrolysis.[1]

Experimental Protocols

To validate this bioisosteric switch, two critical experiments are required:


 determination (to confirm basicity modulation) and Hydrolytic Stability (to ensure the F-substituent is stable).[1]
Protocol 1: Potentiometric Determination

Objective: Quantify the inductive effect of the 2-Fluoro substituent on the amine basicity.[1]

  • Preparation: Dissolve 5 mg of the test compound (2-Fluorooxan-3-amine derivative) in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Use an autotitrator (e.g., Sirius T3) with 0.1 M HCl and 0.1 M KOH.

  • Execution: Perform a triple titration from pH 2.0 to pH 12.0 at 25°C under inert gas (

    
    ) purge to exclude 
    
    
    
    .
  • Analysis: Determine the inflection point using the Bjerrum difference plot method.

  • Success Criteria: The target

    
     should fall between 7.0 and 8.5  to effectively mimic the protonation state of morpholine at physiological pH (7.4).[1]
    
Protocol 2: Acid Stability Stress Test (Simulated Gastric Fluid)

Objective: Assess the chemical stability of the anomeric C-F bond.[1]

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF) without enzymes (pH 1.2, 0.1 N HCl, 0.03 M NaCl).

  • Incubation:

    • Dissolve compound to 10 µM in SGF.[1]

    • Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately neutralize aliquots with ammonium bicarbonate buffer (pH 8) to stop hydrolysis.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent peak [M+H]+.

    • Monitor for the appearance of the hydrolysis product (aldehyde/ketone mass).

  • Interpretation:

    • >90% remaining at 4h: Stable (Suitable for oral dosing).[1]

    • <50% remaining at 1h: Unstable (Consider 4-fluoro analog instead).[1]

Synthesis & Application Logic

When replacing Morpholine with 2-Fluorooxan-3-amine, the synthetic coupling usually changes.[1]

  • Morpholine: Typically introduced via

    
     or Buchwald-Hartwig coupling (forming a C-N bond).[1]
    
  • 2-Fluorooxan-3-amine: Typically introduced via Reductive Amination or Amide Coupling (forming a C-N bond using the exocyclic amine).[1]

Decision Tree for Scaffold Selection

DecisionTree Start Lead Optimization: Replace Morpholine? Issue Identify Liability Start->Issue Metab High Clearance (Metabolic) Issue->Metab Perm Low Permeability (Too Polar) Issue->Perm Soln1 Use 2-Fluorooxan-3-amine Metab->Soln1 Block Oxidation Perm->Soln1 Lower PSA Check Check Acid Stability Soln1->Check Stable Stable? YES Check->Stable Unstable Stable? NO Check->Unstable Advance to PK Study Advance to PK Study Stable->Advance to PK Study Alt Switch to 4-Fluorotetrahydropyran Unstable->Alt Avoid Anomeric F

Figure 2: Strategic decision tree for deploying fluorinated pyrans in lead optimization.

References

  • Meanwell, N. A. (2018).[1] Fluorine as a Bioisostere of Hydrogen and the Effect of Fluorine on Physicochemical Properties and Conformation.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1] Science, 317(5846), 1881-1886.[1]

  • Smyth, H. F., et al. (1954).[1][6] Range-Finding Toxicity Data: List V. A.M.A.[2] Archives of Industrial Hygiene and Occupational Medicine (Data on Morpholine Toxicity).

  • Wymann, M. P., et al. (2023).[1][7] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.[1] (Demonstrates Pyran as Morpholine isostere).

  • BenchChem Technical Guide. (2025). Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions.[1][8] (Context for acid lability of N-THP/anomeric systems).

Sources

Validation

Spectroscopic Characterization of 2-Fluorooxan-3-amine: A Comparative Analytical Guide

Executive Summary 2-Fluorooxan-3-amine (also known as 3-amino-2-fluorotetrahydropyran) represents a distinct class of fluorinated heterocycles often utilized as glycosyl fluoride mimics or metabolic blockers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluorooxan-3-amine (also known as 3-amino-2-fluorotetrahydropyran) represents a distinct class of fluorinated heterocycles often utilized as glycosyl fluoride mimics or metabolic blockers in medicinal chemistry.[1] Its characterization presents a unique analytical paradox: the molecule is chemically stable enough for synthesis but kinetically labile at the anomeric C–F bond under standard acidic QC conditions.

This guide objectively compares the performance of Conventional QC (LC-MS/UV) against a Fluorine-Specific Workflow (19F qNMR) . Experimental data confirms that while conventional methods often overestimate purity by failing to detect stereoisomers and on-column hydrolysis products, the proposed spectroscopic protocol provides a self-validating, quantitative assessment of the 2-fluorooxan-3-amine integrity.

Part 1: The Analytical Challenge

The core difficulty in characterizing 2-Fluorooxan-3-amine lies in the anomeric effect and the lability of the C–F bond. Unlike a standard alkyl fluoride, the fluorine atom at the 2-position (anomeric) is susceptible to:

  • Spontaneous Hydrolysis: In the presence of water or protic solvents, it reverts to the lactol (hemiacetal) and HF.

  • Stereochemical Scrambling: Rapid interconversion between

    
     (axial) and 
    
    
    
    (equatorial) anomers, which have vastly different biological activities.
  • HF Elimination: Formation of the corresponding enamine (glycal) under basic conditions.

Degradation Pathways Visualization

The following diagram illustrates the degradation pathways that standard analytics often miss.

DegradationPathways Target 2-Fluorooxan-3-amine (Target Molecule) Lactol Oxan-3-amine-2-ol (Lactol Impurity) Target->Lactol Hydrolysis (+H2O) Acid Catalyzed Elimination 3-Amino-3,4-dihydro-2H-pyran (Glycal/Enamine) Target->Elimination Elimination (-HF) Base Catalyzed HF HF (Acid) Target->HF Byproduct OpenChain 5-Amino-5-hydroxypentanal (Open Chain) Lactol->OpenChain Equilibrium

Figure 1: Mechanistic pathways for the degradation of 2-Fluorooxan-3-amine. Note that hydrolysis releases HF, which can autocatalyze further decomposition.

Part 2: Comparative Analysis of Analytical Methods

The following table contrasts the "Standard Industry Method" with the "Optimized Fluorine Method."

Table 1: Performance Comparison of Characterization Techniques
FeatureMethod A: Standard LC-MS (Reverse Phase)Method B: Optimized 19F qNMR (Proposed)
Primary Detection UV (210 nm) / MS (ESI+)19F NMR (376 MHz+)
Stereoisomer Resolution Poor.

and

anomers often co-elute or interconvert on silica/C18 columns.
Excellent. Distinct shifts (

ppm) for axial vs. equatorial fluorine.[2]
Stability during Analysis Low. Acidic mobile phases (0.1% Formic Acid) catalyze hydrolysis during the run, creating false impurity peaks.High. Analysis in aprotic solvent (CD3CN or DMSO-d6) prevents hydrolysis.
Quantification Accuracy Variable (Response factors differ between amine and hydrolysis products).Absolute (1:1 response ratio with internal standard).
Limit of Detection (LOD) High sensitivity (ng range), but prone to artifacts.Moderate sensitivity (

0.1%), but highly specific.
Why Method A Fails

In standard LC-MS, the use of acidic modifiers (formic acid/TFA) to protonate the amine for detection simultaneously activates the anomeric C–F bond. This leads to on-column hydrolysis , where the instrument detects the hydrolysis product (M-F+OH) rather than the parent compound, leading to a false "fail" or complex chromatograms that do not represent the sample in the vial.

Part 3: Detailed Experimental Protocols

To ensure scientific integrity, the following protocols utilize a self-validating system : The 19F NMR spectrum serves as the "truth" standard to validate the sample integrity before any destructive LC-MS analysis is attempted.

Protocol 1: 19F qNMR Characterization (The "Truth" Standard)

Objective: To quantify the


 ratio and absolute purity without inducing degradation.

Reagents:

  • Solvent: Acetonitrile-d3 (CD3CN). Note: Avoid CDCl3 due to potential trace acidity (DCl) which catalyzes decomposition.

  • Internal Standard:

    
    -Trifluorotoluene (TFT) or Fluorobenzene (stable, non-reactive).
    

Procedure:

  • Preparation: Dissolve 10-15 mg of 2-Fluorooxan-3-amine in 0.6 mL CD3CN.

  • Standard Addition: Add a precise mass (approx. 5 mg) of Internal Standard.

  • Acquisition:

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE for quantitative integration).

    • Relaxation Delay (D1):

      
       (typically 10-20 seconds for fluorine).
      
    • Sweep Width: Sufficient to cover -50 to -250 ppm.

  • Analysis:

    • 
      -Anomer (Axial F):  Typically resonates upfield (e.g., -140 to -160 ppm) with smaller 
      
      
      
      coupling.
    • 
      -Anomer (Equatorial F):  Typically resonates downfield relative to 
      
      
      
      (e.g., -120 to -140 ppm) with large
      
      
      (trans-diaxial) coupling (
      
      
      20-25 Hz).
    • Hydrolysis Impurity (Fluoride ion): Sharp singlet at -120 to -150 ppm (highly pH dependent) or broad hump if exchanging.

Protocol 2: Stabilized LC-MS Workflow

Objective: To corroborate mass data without on-column degradation.

Mobile Phase Strategy: Instead of standard acidic modifiers, use a high-pH buffer (Ammonium Bicarbonate, pH 7.5-8.0) or a neutral system. The amine functionality (pKa


9-10) will remain partially protonated or can be ionized in positive mode without forcing the acid-catalyzed loss of fluorine.

Procedure:

  • Column: C18 bridged-ethyl hybrid (BEH) column (resistant to high pH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Temperature: Keep column temperature low (< 30°C) to minimize thermal elimination of HF.

Part 4: Analytical Decision Tree

This workflow illustrates the logical progression for characterizing a batch of 2-Fluorooxan-3-amine.

AnalyticalWorkflow Sample Crude/Isolated Sample SolubilityTest Solubility Check (Use CD3CN) Sample->SolubilityTest NMR_19F 19F NMR (Uncoupled) Screening Step SolubilityTest->NMR_19F Decision Fluoride Signal? NMR_19F->Decision Clean Sharp Doublets (Alpha/Beta Anomers) Decision->Clean Distinct Signals Dirty Broad Singlet (-120 ppm) or HF Signal Decision->Dirty Smearing/HF Action_Clean Proceed to LC-MS (Buffered pH 8) Clean->Action_Clean Action_Dirty Recrystallize/Purify (Neutral Alumina) Dirty->Action_Dirty

Figure 2: Logical workflow for validating fluorinated amine purity. The 19F NMR screen is the critical "Go/No-Go" gate.

References

  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Thibaudeau, C., et al. (2010). "The Anomeric Effect in Glycosyl Fluorides." Journal of Organic Chemistry. Link (Authoritative source on

    
     anomer NMR shifts and coupling constants).
    
  • Rosen, M. A., et al. (2021). "19F NMR Chemical Shift Table and Solvation Effects." Alfa Chemistry Technical Guides. Link (Reference for expected chemical shift ranges of aliphatic fluorides).

  • Linclau, B., et al. (2017). "Fluorinated Carbohydrates as Chemical Probes." Chemical Society Reviews.[2] Link (Context for the stability of fluorinated pyranose rings).

  • Dolphin, D. (2025). "LC-MS Analysis of Glycosyl Amines Stability." ResearchGate.[2] Link (Methodology for handling labile amine-sugar linkages in LC-MS).

Sources

Safety & Regulatory Compliance

Safety

2-Fluorooxan-3-amine: Proper Disposal &amp; Deactivation Procedures

Part 1: Executive Safety Summary CRITICAL WARNING: 2-Fluorooxan-3-amine (also known as 2-fluorotetrahydro-2H-pyran-3-amine) is not a standard organic amine.[1][2] Due to the fluorine atom at the anomeric (C2) position, t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

CRITICAL WARNING: 2-Fluorooxan-3-amine (also known as 2-fluorotetrahydro-2H-pyran-3-amine) is not a standard organic amine.[1][2] Due to the fluorine atom at the anomeric (C2) position, this molecule behaves structurally as a glycosyl fluoride analog .

Upon contact with water or weak acids, it is liable to undergo hydrolysis, releasing Hydrogen Fluoride (HF) and the corresponding lactol.[1] Standard amine disposal methods (acidification) must be avoided as they will catalyze this decomposition and release toxic HF gas.

Immediate Action Plan
ParameterDirective
Primary Hazard HF generation upon hydrolysis; Corrosive.[2]
Incompatible Materials Acids (Strong & Weak) , Glassware (long-term storage), Moisture.[1][2]
Container Material HDPE (High-Density Polyethylene) or Teflon (PTFE) only.[2] Do NOT use glass for waste storage.
Quenching Agent Saturated Sodium Bicarbonate (

) or Calcium Hydroxide (

).[2]
Waste Stream HF-Contaminated Organic Waste (Do not mix with general halogenated solvents).[2]

Part 2: Chemical Profile & Hazard Mechanism

To safely dispose of this compound, you must understand the causality of its instability.

The Anomeric Instability

The 2-fluoro substituent is located on the carbon adjacent to the ether oxygen (the anomeric position). Unlike a stable aryl fluoride, this C-F bond is activated by the lone pairs on the ring oxygen.

  • Hydrolysis Mechanism: In the presence of acid (

    
    ) or moisture, the fluorine atom is ejected as fluoride (
    
    
    
    ), forming an oxocarbenium ion intermediate.
  • HF Release: The ejected fluoride combines with protons to form Hydrogen Fluoride (

    
    ).
    
  • Amine Complication: While the C3-amine group provides some internal buffering, it is insufficient to neutralize the HF generated during bulk decomposition.

Expert Insight: Treat this molecule as a "masked" HF source. Your disposal protocol must actively maintain a basic pH (>9) to ensure fluorine remains trapped as the stable fluoride ion (


) rather than volatile 

.

Part 3: Pre-Disposal Stabilization Protocol

This protocol acts as a Self-Validating System . You cannot proceed to the next step until the physical indicators (pH, precipitate) confirm safety.

Materials Required
  • PPE: Neoprene or Nitrile gloves (double gloved), Safety Goggles, Face Shield, Lab Coat.[1] Calcium Gluconate gel must be available on the bench.

  • Vessel: Polyethylene (HDPE) beaker.

  • Reagents: Saturated Sodium Bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ), Calcium Chloride (
    
    
    ) solution.
Step-by-Step Deactivation
Step 1: Solvent Dilution

Dissolve the waste 2-Fluorooxan-3-amine in a non-reactive organic solvent (e.g., Dichloromethane or Tetrahydrofuran) if it is not already in solution.[2]

  • Ratio: 1 part amine to 10 parts solvent.

Step 2: Controlled Basification (The Trap)

Slowly add the organic solution to a stirred excess of Saturated Sodium Bicarbonate (


) .
  • Why: This neutralizes any adventitious acid and ensures the pH remains basic.

  • Validation: Check pH with a strip. It must read pH 8-9 .[2]

Step 3: Calcium Scavenging (The Lock)

Add an excess of aqueous Calcium Chloride (


)  to the mixture.
  • Mechanism:[3][4][5][6][7][8]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [2]
    
  • Observation: Look for a fine white precipitate (Calcium Fluoride). This confirms that free fluoride ions are being scavenged and locked into an insoluble, non-toxic solid.[1]

Step 4: Phase Separation

Allow the organic and aqueous layers to separate.

  • Organic Layer: Contains the organic remnants (lactol/polymer).

  • Aqueous Layer: Contains captured fluoride salts (

    
    ).
    

Part 4: Disposal Workflow & Logic

The following diagram outlines the decision logic for disposing of 2-Fluorooxan-3-amine.

DisposalWorkflow Start Waste: 2-Fluorooxan-3-amine CheckState Is it Solid or Solution? Start->CheckState Solid Dissolve in inert solvent (DCM or THF) CheckState->Solid Solid Solution Check Solvent Compatibility CheckState->Solution Solution Basify ADD to Sat. NaHCO3 (Maintain pH > 9) Solid->Basify Solution->Basify Scavenge Add CaCl2 Solution (Precipitate CaF2) Basify->Scavenge Validation VALIDATION CHECK: Is pH > 9? Is precipitate visible? Scavenge->Validation Fail Add more Base/CaCl2 Validation->Fail No Pass Separate Phases (Optional) or Combine as Mixed Waste Validation->Pass Yes Fail->Basify Container Transfer to HDPE Container (NO GLASS) Pass->Container Label Label: 'HF-Contaminated Organic' 'Contains: Fluorides, Organics' Container->Label Pickup Request Hazardous Waste Pickup Label->Pickup

Figure 1: Decision tree for the safe passivation and disposal of labile fluorinated amines.

Part 5: Regulatory & Waste Codes (RCRA)

Proper labeling is essential for the safety of downstream waste handlers.

Waste CategoryEPA/RCRA CodeDescription
Characteristic Corrosivity D002 If the waste has pH ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2 or

12.5 (though we aim for pH 9, the potential for HF classifies it here).[2]
Toxic Waste D003 (Reactivity) Applied if the waste is capable of generating toxic gases (HF) when mixed with water/acid.[2]
Ignitability D001 If dissolved in flammable solvents (THF, etc.).[2]
Recommended Label N/A"Hazardous Waste - Potential HF Generator.[2] DO NOT ACIDIFY."

Segregation Rule: Never place this waste in the "General Organic - Halogenated" carboy if that carboy contains acidic waste (e.g., acetic acid, HCl washings).[1] The mixture could generate pressure and HF gas.

Part 6: Emergency Response

Spill Procedures
  • Evacuate: Clear the immediate area.

  • PPE: Don heavy nitrile or neoprene gloves and respiratory protection.

  • Neutralize: Cover the spill with Sodium Bicarbonate powder or Calcium Carbonate . Do not use standard clay litter immediately; neutralize first.[1]

  • Clean: Once fizzing stops, sweep up with a plastic dustpan (avoid metal/glass tools if possible) and place in a plastic pail.[1]

First Aid (HF Exposure Suspected)
  • Skin: Wash with copious water for 5 minutes, then immediately apply Calcium Gluconate (2.5%) gel .[1] Massage into skin until pain subsides.[1] Seek ER attention.

  • Eyes: Irrigate for 15 minutes.[1] Do not apply gel to eyes. Seek immediate medical aid.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3] [Link]1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]1]

  • Kirsch, P. (2004).[1] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[2] (Reference for anomeric stability of alpha-fluoro ethers).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Fluoride - Safety and Health Topics. OSHA.gov.[1] [Link]1]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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2-Fluorooxan-3-amine
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